CFTR corrector 12
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C19H21ClN4O2S2 |
|---|---|
Molecular Weight |
437.0 g/mol |
IUPAC Name |
N-[5-[2-(5-chloro-2-methoxyanilino)-1,3-thiazol-4-yl]-4-methyl-1,3-thiazol-2-yl]-2,2-dimethylpropanamide |
InChI |
InChI=1S/C19H21ClN4O2S2/c1-10-15(28-18(21-10)24-16(25)19(2,3)4)13-9-27-17(23-13)22-12-8-11(20)6-7-14(12)26-5/h6-9H,1-5H3,(H,22,23)(H,21,24,25) |
InChI Key |
XERLNCVIGMCAMO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)C(C)(C)C)C2=CSC(=N2)NC3=C(C=CC(=C3)Cl)OC |
Origin of Product |
United States |
Foundational & Exploratory
"CFTR corrector 12 mechanism of action"
An in-depth technical guide on the mechanism of action of CFTR correctors, with a focus on the components of next-generation triple-combination therapies.
Introduction
Cystic Fibrosis (CF) is an autosomal recessive genetic disorder stemming from mutations in the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) gene.[1][2] This gene encodes the CFTR protein, an ion channel responsible for transporting chloride and bicarbonate ions across the apical membrane of epithelial cells.[3][4] Mutations in the CFTR gene lead to a dysfunctional or absent protein, causing ion and water imbalance and resulting in thick, sticky mucus in various organs, particularly the lungs and digestive system.[1] The most prevalent mutation, present in approximately 90% of individuals with CF, is the deletion of phenylalanine at position 508 (F508del). This mutation causes the CFTR protein to misfold, preventing its proper processing and trafficking to the cell surface.
CFTR modulators are a class of drugs that target the underlying protein defect. While the term "CFTR corrector 12" is not a standard nomenclature for a specific molecule, it likely refers to the corrector components of advanced triple-combination therapies, such as elexacaftor (VX-445) and tezacaftor (VX-661), which are used in combination with the potentiator ivacaftor (VX-770). This guide will provide a detailed overview of the mechanism of action of these next-generation CFTR correctors.
Classification of CFTR Modulators
CFTR modulators are broadly categorized into correctors and potentiators, each with a distinct mechanism of action.
-
Correctors : These small molecules address the primary defect of the F508del mutation by facilitating the proper folding, processing, and trafficking of the misfolded CFTR protein to the cell membrane. By increasing the quantity of CFTR protein at the cell surface, correctors provide more channels for potential ion transport.
-
Potentiators : These drugs work on the CFTR channels that are already present at the cell surface. They increase the channel's open probability (gating), allowing for a greater flow of chloride ions. Ivacaftor is a well-established potentiator.
Some therapies also include amplifiers, which aim to increase the amount of CFTR protein the cell produces, and stabilizers, which enhance the protein's stability at the cell surface.
Core Mechanism of Action of CFTR Correctors
The F508del mutation leads to a misfolded CFTR protein that is recognized by the cell's quality control system in the endoplasmic reticulum and targeted for premature degradation. CFTR correctors are designed to rescue this misfolded protein. They can act as pharmacological chaperones, directly binding to the mutant CFTR protein to help it achieve a more stable conformation. This allows the corrected protein to evade degradation and be trafficked to the cell surface, where it can function as a chloride channel.
Detailed Mechanism of Elexacaftor (VX-445) and Tezacaftor (VX-661)
Elexacaftor and tezacaftor are two distinct classes of correctors that bind to different sites on the CFTR protein, resulting in a synergistic effect.
-
Tezacaftor (VX-661) , similar to the earlier corrector lumacaftor, is believed to primarily target the first membrane-spanning domain (MSD1) to stabilize the protein's folding and trafficking.
-
Elexacaftor (VX-445) is a next-generation corrector that binds to a different site on the CFTR protein. This allows it to further facilitate the processing and trafficking of the F508del-CFTR protein.
The combination of these two correctors has an additive effect, significantly improving the cellular processing and trafficking of the mutant CFTR protein, leading to a greater quantity of protein at the cell surface than either corrector could achieve alone.
The Role of the Potentiator Ivacaftor (VX-770)
Even with the help of correctors, the F508del-CFTR protein that reaches the cell surface does not function as effectively as the wild-type protein. This is where the potentiator ivacaftor plays a crucial role. Ivacaftor binds to the corrected CFTR protein at the cell surface and increases the channel's open probability, or gating. This potentiation of the channel allows for a significant increase in chloride ion transport.
The combined action of the two correctors (elexacaftor and tezacaftor) and the potentiator (ivacaftor) results in a greater increase in both the quantity and function of the CFTR protein at the cell surface, leading to more substantial improvements in clinical outcomes for individuals with the F508del mutation.
Signaling Pathways and Logical Relationships
Caption: Synergistic mechanism of dual correctors and a potentiator on F508del-CFTR.
Quantitative Data on Corrector Efficacy
The efficacy of CFTR correctors, particularly in triple-combination therapies, has been demonstrated in both in vitro and clinical studies.
| Parameter | In Vitro (Human Bronchial Epithelial Cells) | Clinical Trial (F508del/Minimal Function) | Clinical Trial (F508del/F508del) |
| Treatment | VX-659/Tezacaftor/Ivacaftor | Elexacaftor/Tezacaftor/Ivacaftor | Elexacaftor/Tezacaftor/Ivacaftor (added to Tezacaftor/Ivacaftor) |
| Change in FEV1 | N/A | +13.8 percentage points | +10 percentage points |
| Change in Sweat Chloride | N/A | -41.8 mmol/L | -45.1 mmol/L |
| Reference |
Experimental Protocols
The mechanism of action and efficacy of CFTR correctors are evaluated using a variety of experimental protocols.
In Vitro Assays
-
Ussing Chamber Assay : This is a key technique used to measure ion transport across epithelial tissues. Human bronchial epithelial cells cultured on permeable supports are mounted in an Ussing chamber. The transepithelial voltage and resistance are measured to calculate the short-circuit current, which is an indicator of ion transport. The effect of CFTR modulators on chloride secretion is assessed by adding compounds like forskolin (to activate CFTR) and then the potentiator.
-
Western Blotting : This technique is used to assess the amount and maturation state of the CFTR protein. Cell lysates are separated by gel electrophoresis, transferred to a membrane, and probed with antibodies specific to CFTR. The immature, core-glycosylated form (Band B) and the mature, complex-glycosylated form (Band C) can be distinguished, allowing researchers to determine if a corrector has successfully promoted protein maturation and trafficking.
-
Patch-Clamp Electrophysiology : This technique allows for the direct measurement of the activity of single CFTR channels in the cell membrane. It can be used to determine the effect of potentiators on the channel's open probability.
Experimental Workflow Example
Caption: A typical workflow for the in vitro evaluation of CFTR correctors.
Conclusion
The development of CFTR correctors, particularly the dual-corrector approach in combination with a potentiator, represents a significant advancement in the treatment of Cystic Fibrosis for individuals with the F508del mutation. By targeting the underlying molecular defect, these therapies can restore a significant level of CFTR protein function, leading to substantial clinical benefits. The synergistic mechanism of action of elexacaftor and tezacaftor, combined with the potentiation by ivacaftor, has transformed the therapeutic landscape for the majority of the CF population. Ongoing research continues to explore new generations of correctors and other modulators to provide effective treatments for all individuals with CF, regardless of their specific mutations.
References
- 1. cysticfibrosisnewstoday.com [cysticfibrosisnewstoday.com]
- 2. What are CFTR modulators and how do they work? [synapse.patsnap.com]
- 3. benchchem.com [benchchem.com]
- 4. Unraveling the Mechanism of Action, Binding Sites, and Therapeutic Advances of CFTR Modulators: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
The Chemical Architecture and Functional Landscape of CFTR Corrector 12: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of CFTR corrector 12, a novel investigational compound in the field of cystic fibrosis transmembrane conductance regulator (CFTR) modulation. This document outlines its chemical properties, available biological activity, and the experimental methodologies crucial for its evaluation. While specific quantitative efficacy data for this compound is not yet publicly available, this guide furnishes contextual data from related compounds and delineates the mechanistic pathways likely influenced by this class of molecules.
Chemical Identity and Physicochemical Properties
This compound, also referred to as compound 17C, is a bisthiazole analogue. Its chemical structure is defined by the IUPAC name: N-[5-[2-(5-chloro-2-methoxyanilino)-1,3-thiazol-4-yl]-4-methyl-1,3-thiazol-2-yl]-2,2-dimethylpropanamide . The fundamental physicochemical properties of this compound are summarized in the table below.
| Property | Value |
| Molecular Formula | C₁₉H₂₁ClN₄O₂S₂ |
| Molecular Weight | 436.98 g/mol |
| CAS Number | 958941-60-1 |
| Appearance | White to off-white solid powder |
| LogP | 5.5 |
| Hydrogen Bond Donor Count | 2 |
| Hydrogen Bond Acceptor Count | 7 |
| Rotatable Bond Count | 6 |
Biological Activity and Quantitative Assessment
This compound has been identified as a corrector of folding-deficient CFTR mutations. It has been observed to restore α-sarcoglycan (α-SG) content in mutant cells. Specifically, treatment with 15 μM of this compound for 72 hours has been shown to replenish α-sarcoglycan levels in L31P/V247M α-SG mutant cells[1][2].
While specific EC₅₀ or IC₅₀ values for this compound are not available in the public domain, the following table presents efficacy data for other notable CFTR correctors to provide a comparative landscape for researchers. This includes data for a related bithiazole corrector, 15Jf.
| Compound | Class | Target Mutation | EC₅₀ | Assay System |
| 15Jf | Bithiazole | ΔF508-CFTR | ~ 1 µM | Not specified[1] |
| Lumacaftor (VX-809) | Amino-benzamide | ΔF508-CFTR | ~ 100 nM | FRT cells[3] |
| Tezacaftor (VX-661) | Not specified | ΔF508-CFTR | Not specified | Not specified |
| Elexacaftor (VX-445) | Not specified | ΔF508-CFTR | Not specified | Not specified |
| Ivacaftor (VX-770) | Potentiator | G551D-CFTR | 100 nM | FRT cells[4] |
| Ivacaftor (VX-770) | Potentiator | F508del-CFTR | 25 nM | FRT cells |
Proposed Mechanism of Action and Signaling Pathways
This compound, as a bithiazole derivative, is believed to rescue mutant CFTR protein through direct interaction. Research on related bithiazole correctors suggests at least two potential mechanisms of action. One proposed mechanism involves the binding of the corrector to the second nucleotide-binding domain (NBD2) of the CFTR protein. A second, independent or complementary mechanism, may involve the promotion of proper packing of the transmembrane (TM) segments of the CFTR protein. These interactions are thought to stabilize the protein structure, facilitating its proper folding and trafficking to the cell membrane.
The following diagram illustrates the proposed dual mechanism of action for bithiazole-based CFTR correctors.
Caption: Proposed dual mechanism of action for bithiazole CFTR correctors.
Experimental Protocols
The evaluation of CFTR corrector efficacy typically involves a combination of biochemical and functional assays. Below are detailed methodologies for two key experiments.
Western Blotting for CFTR Protein Maturation
This protocol assesses the ability of a corrector compound to rescue the processing and maturation of mutant CFTR protein.
Objective: To determine the ratio of mature (Band C) to immature (Band B) CFTR protein.
Materials:
-
Human bronchial epithelial (HBE) cells expressing ΔF508-CFTR
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels
-
Nitrocellulose or PVDF membranes
-
Primary antibody against CFTR
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
This compound
Procedure:
-
Cell Culture and Treatment: Plate HBE cells and culture until confluent. Treat cells with the desired concentrations of this compound or vehicle control (DMSO) for 24-48 hours at 37°C.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Protein Quantification: Determine the total protein concentration of each lysate.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein per lane onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis.
-
Transfer proteins to a membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary anti-CFTR antibody overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and detect protein bands using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities for the mature, fully glycosylated form (Band C, ~170 kDa) and the immature, core-glycosylated form (Band B, ~150 kDa) of CFTR. Calculate the ratio of Band C to Band B to assess the extent of correction.
Caption: Workflow for assessing CFTR protein maturation via Western Blot.
Ussing Chamber Assay for CFTR-Mediated Chloride Transport
This electrophysiological technique provides a functional readout of CFTR channel activity at the apical membrane of polarized epithelial cells.
Objective: To measure the increase in CFTR-mediated chloride current following corrector treatment.
Materials:
-
Polarized epithelial cells (e.g., primary HBE cells or FRT cells) grown on permeable supports
-
Ussing chamber system
-
Ringer's solution
-
Amiloride (ENaC inhibitor)
-
Forskolin (cAMP agonist)
-
Genistein or VX-770 (CFTR potentiator)
-
CFTRinh-172 (CFTR inhibitor)
-
This compound
Procedure:
-
Cell Culture and Pre-treatment: Culture epithelial cells on permeable supports until a high transepithelial electrical resistance (TEER) is achieved. Pre-incubate the cells with this compound or vehicle for 24-48 hours.
-
Ussing Chamber Setup: Mount the permeable supports in the Ussing chambers containing pre-warmed and gassed Ringer's solution.
-
Measurement of Short-Circuit Current (Isc):
-
Allow the baseline Isc to stabilize.
-
Add amiloride to the apical chamber to block sodium channels.
-
Add a cAMP agonist (e.g., forskolin) to both chambers to activate CFTR.
-
Add a CFTR potentiator to the apical chamber to maximize channel opening.
-
Finally, add a CFTR-specific inhibitor (e.g., CFTRinh-172) to the apical chamber to confirm that the measured current is CFTR-dependent.
-
-
Data Analysis: Calculate the change in Isc (ΔIsc) in response to the forskolin/potentiator cocktail and the subsequent inhibition by CFTRinh-172. Compare the ΔIsc between corrector-treated and vehicle-treated cells to determine the functional rescue of CFTR.
Caption: Experimental workflow for the Ussing chamber assay.
Conclusion
This compound represents a promising chemical scaffold for the development of novel therapeutics for cystic fibrosis. Its bithiazole structure suggests a mechanism of action that may be complementary to other classes of CFTR correctors, opening avenues for combination therapies. The experimental protocols detailed herein provide a robust framework for the continued investigation and characterization of this and other emerging CFTR modulators. Further research is warranted to elucidate the precise binding site, to quantify its efficacy across a range of CFTR mutations, and to assess its pharmacokinetic and safety profiles.
References
The Target Binding Site of CFTR Corrector Tezacaftor (VX-661) on F508del-CFTR: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding site and mechanism of action of the CFTR corrector Tezacaftor (VX-661), a key component of cystic fibrosis therapies. The document details the molecular interactions, relevant quantitative data, and the experimental protocols used to elucidate this critical drug-target engagement. Additionally, this guide clarifies the nature of "CFTR corrector 12," identifying it as a distinct bithiazole derivative and contrasting its characteristics with those of Tezacaftor.
Executive Summary
The deletion of phenylalanine at position 508 (F508del) in the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein is the most common mutation causing cystic fibrosis. This mutation leads to misfolding of the protein, its retention in the endoplasmic reticulum, and subsequent degradation, preventing it from reaching the cell surface to function as a chloride ion channel. CFTR correctors are small molecules designed to rescue the trafficking and processing of F508del-CFTR.
Tezacaftor (VX-661) is a second-generation, FDA-approved Type I CFTR corrector. It functions by directly binding to the F508del-CFTR protein, stabilizing its conformation, and thereby facilitating its proper folding and trafficking to the plasma membrane. This guide will delve into the specifics of this interaction.
Tezacaftor (VX-661) Binding Site and Mechanism of Action
Binding Domain: First Transmembrane Domain (TMD1)
High-resolution structural studies, primarily through cryo-electron microscopy (cryo-EM), have definitively identified the binding site of Tezacaftor within the first transmembrane domain (TMD1) of the CFTR protein.[1][2][3][4][5] This domain is crucial for the overall architecture and stability of the CFTR channel. Tezacaftor, along with its structural analog Lumacaftor (VX-809), inserts into a hydrophobic pocket within TMD1, effectively acting as a molecular "glue" to stabilize this domain.
Specific Amino Acid Interactions
The binding of Tezacaftor to the hydrophobic pocket in TMD1 is characterized by a network of specific interactions with amino acid residues from transmembrane helices (TMs) 1, 2, 3, and 6. A key interaction is the formation of a hydrogen bond between Tezacaftor and the residue Arginine 74 (R74). Other residues within a 4.5 Å distance that contribute to the binding pocket have also been identified through structural studies. The stabilization of TMD1 by Tezacaftor allosterically corrects the conformational defects in the first nucleotide-binding domain (NBD1), where the F508del mutation is located. This allosteric correction allows for proper inter-domain interactions, particularly between NBD1 and intracellular loop 4 (ICL4), which is a critical step for the maturation and egress of the F508del-CFTR protein from the endoplasmic reticulum.
Quantitative Data on Tezacaftor Activity
The efficacy of CFTR correctors is typically quantified by their half-maximal effective concentration (EC50) for the rescue of F508del-CFTR function, often measured as an increase in chloride conductance in cellular assays.
| Compound | Assay System | Parameter | Value | Reference |
| Tezacaftor (VX-661) in combination with Elexacaftor (VX-445) | CFBE41o- cells | EC50 for F508del-CFTR PM density increase | ~0.28 µM (for VX-445 in the presence of VX-661) | |
| FDL169 (a Type I corrector) | Not specified | EC50 for F508del-CFTR correction | ~0.2 µM |
Note: Direct binding affinity values (Kd) for the Tezacaftor-CFTR interaction are not widely reported in the public domain literature. The available quantitative data primarily focuses on the functional correction of the F508del-CFTR protein.
The Role of the Proteostasis Network
The correction of F508del-CFTR by Tezacaftor is intimately linked to the cellular protein homeostasis (proteostasis) network. In the absence of a corrector, the misfolded F508del-CFTR is recognized by molecular chaperones, such as Hsp70 and Hsp90, and targeted for degradation by the ubiquitin-proteasome pathway. Tezacaftor's stabilization of the TMD1 domain helps the mutant protein to evade this degradation machinery, allowing it to fold into a trafficking-competent conformation.
References
- 1. Molecular Structures Reveal Synergistic Rescue of Δ508 CFTR by Trikafta Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The F508del-CFTR trafficking correctors elexacaftor and tezacaftor are CFTR-independent Ca2+-mobilizing agonists normalizing abnormal Ca2+ levels in human airway epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tezacaftor/Ivacaftor in Subjects with Cystic Fibrosis and F508del/F508del-CFTR or F508del/G551D-CFTR - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. mdpi.com [mdpi.com]
The Pharmacological Profile of CFTR Correctors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the pharmacological profile of Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) correctors, a class of drugs that has revolutionized the treatment of cystic fibrosis (CF). While the specific compound "CFTR corrector 12" is a less documented bithiazole derivative, this guide will use the well-characterized and clinically approved corrector, Tezacaftor (VX-661), as a primary exemplar to illustrate the comprehensive pharmacological attributes of this drug class.
Introduction to CFTR Correctors
Cystic fibrosis is a genetic disorder caused by mutations in the CFTR gene, which encodes for the CFTR protein, an ion channel responsible for chloride and bicarbonate transport across epithelial cell membranes.[1] The most common mutation, F508del, leads to a misfolded CFTR protein that is retained in the endoplasmic reticulum (ER) and targeted for premature degradation.[2][3] CFTR correctors are small molecules designed to rescue the trafficking of these misfolded CFTR proteins, enabling them to reach the cell surface and function as channels.[2][3] These drugs can be broadly classified based on their binding sites and mechanisms of action, often working synergistically when used in combination.
Profile of this compound
Limited information is publicly available for a specific compound designated "this compound." One identified molecule, also referred to as compound 17C, is a bithiazole derivative. Its primary reported activity is the recovery of α-sarcoglycan (α-SG) content in mutant cells, suggesting a potential role in correcting folding defects of proteins beyond CFTR. A study showed that at a concentration of 15 μM for 72 hours, it could recover α-SG content in L31P/V247M α-SG mutant cells. However, a detailed pharmacological profile, including its specific mechanism of action on CFTR, potency, and efficacy, is not extensively documented in the available literature.
In-Depth Pharmacological Profile: Tezacaftor (VX-661)
Tezacaftor is a second-generation CFTR corrector developed by Vertex Pharmaceuticals. It is a key component of the FDA-approved combination therapies Symdeko/Symkevi (Tezacaftor/Ivacaftor) and Trikafta/Kaftrio (Elexacaftor/Tezacaftor/Ivacaftor).
Mechanism of Action
Tezacaftor acts as a pharmacological chaperone that directly binds to the misfolded F508del-CFTR protein. This binding stabilizes the protein structure, facilitating its proper folding and trafficking through the cellular quality control machinery of the ER and Golgi apparatus to the cell surface. Specifically, Tezacaftor is classified as a Type 1 corrector, which stabilizes the interface between the nucleotide-binding domain 1 (NBD1) and the membrane-spanning domains (MSDs). Cryo-electron microscopy studies have revealed that Tezacaftor binds to a hydrophobic pocket within the first transmembrane domain (TMD1), linking together four helices. By stabilizing this domain early in biogenesis, it prevents premature degradation and allosterically rescues the folding of the entire protein.
Quantitative Pharmacological Data
The following tables summarize the key quantitative data for Tezacaftor's efficacy and clinical outcomes.
Table 1: In Vitro Efficacy of Tezacaftor
| Assay Type | Cell Line/System | Mutation | Effect | Reference |
| Protein Expression | HEK293 and CFBE cells | N1303K-CFTR | Increased expression level of N1303K-CFTR at 2 µM for 24h. | |
| Chloride Transport | Human bronchial epithelial cells | F508del homozygous | Enhanced CFTR activity in combination with Ivacaftor. |
Table 2: Clinical Efficacy of Tezacaftor in Combination with Ivacaftor (Phase 2 Study)
| Patient Population | Treatment Arm | Change in Sweat Chloride (mmol/L) | Change in ppFEV1 (%) | Reference |
| F508del homozygous | Tezacaftor (100 mg qd) / Ivacaftor (150 mg q12h) | -6.04 | +3.75 | |
| F508del/G551D compound heterozygous | Tezacaftor (100 mg qd) / Ivacaftor (150 mg q12h) | -7.02 | +4.60 |
Experimental Protocols for CFTR Corrector Evaluation
The characterization of CFTR correctors relies on a suite of specialized in vitro and ex vivo assays.
Western Blot for CFTR Maturation
This biochemical assay assesses the glycosylation status of the CFTR protein, which indicates its maturation and trafficking through the Golgi apparatus.
-
Cell Culture and Treatment: Culture epithelial cells (e.g., CFBE41o- expressing F508del-CFTR) to confluence. Incubate the cells with the CFTR corrector compound (e.g., Tezacaftor) for 24-48 hours. Include a vehicle control (e.g., DMSO).
-
Cell Lysis and Protein Quantification: Lyse the cells and determine the total protein concentration of the lysates.
-
SDS-PAGE and Immunoblotting: Separate equal amounts of protein lysate by SDS-PAGE and transfer to a PVDF membrane. Probe the membrane with a primary antibody specific for CFTR, followed by a secondary antibody conjugated to a detection enzyme (e.g., HRP).
-
Data Analysis: The immature, core-glycosylated CFTR (Band B) resides in the ER, while the mature, complex-glycosylated form (Band C) that has trafficked through the Golgi is found at a higher molecular weight. An effective corrector will show an increase in the intensity of Band C relative to Band B.
Ussing Chamber Assay for Ion Transport
The Ussing chamber is an ex vivo system that measures ion transport across an epithelial monolayer, providing a functional readout of CFTR channel activity.
-
Cell Culture on Permeable Supports: Seed epithelial cells (e.g., primary human bronchial epithelial cells) on permeable supports and culture them to form a polarized monolayer with high transepithelial electrical resistance (TEER).
-
Corrector Incubation: Treat the cell monolayers with the CFTR corrector for 24-48 hours to allow for protein rescue and trafficking.
-
Ussing Chamber Measurement: Mount the permeable support in the Ussing chamber apparatus. Bathe both the apical and basolateral sides with physiological Ringer's solution. Measure the short-circuit current (Isc), which is a measure of net ion transport.
-
Pharmacological Stimulation and Inhibition:
-
Add amiloride to the apical chamber to block the epithelial sodium channel (ENaC).
-
Add a CFTR agonist cocktail (e.g., forskolin and IBMX) to stimulate CFTR-mediated chloride secretion, resulting in an increase in Isc.
-
Optionally, add a CFTR potentiator (e.g., Ivacaftor) to maximize channel opening.
-
Finally, add a specific CFTR inhibitor (e.g., CFTRinh-172) to confirm that the observed current is CFTR-dependent.
-
-
Data Analysis: The magnitude of the forskolin-stimulated and CFTRinh-172-inhibited Isc reflects the level of corrected CFTR function.
YFP-Halide Quenching Assay
This is a high-throughput screening assay used to identify and characterize CFTR modulators.
-
Cell Line: Use a cell line (e.g., Fischer Rat Thyroid - FRT cells) stably co-expressing the mutant CFTR and a halide-sensitive Yellow Fluorescent Protein (YFP).
-
Compound Incubation: Seed cells in a multi-well plate and incubate with test compounds for 18-24 hours.
-
Assay Procedure:
-
Wash the cells with a chloride-containing buffer.
-
Add a CFTR activation cocktail (e.g., forskolin and genistein).
-
Measure the baseline YFP fluorescence in a plate reader.
-
Inject an iodide-containing buffer. The influx of iodide through functional CFTR channels quenches the YFP fluorescence.
-
-
Data Analysis: The rate of fluorescence decay is proportional to the CFTR-mediated iodide influx. A faster quenching rate in compound-treated cells compared to vehicle-treated cells indicates corrector activity.
Visualizations of Key Pathways and Processes
Mechanism of Action of CFTR Correctors
Caption: Mechanism of action of a CFTR corrector, rescuing misfolded protein from degradation.
Experimental Workflow for Ussing Chamber Assay
References
Preliminary Efficacy of CFTR Corrector 12 in the Restoration of α-Sarcoglycan: A Technical Overview
For the attention of: Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the preliminary efficacy of CFTR corrector 12, also identified as compound C17, a novel bithiazole derivative. The primary focus of this document is the compound's demonstrated ability to rescue the expression of folding-defective α-sarcoglycan (α-SG), a protein implicated in Limb-Girdle Muscular Dystrophy type R3 (LGMDR3). The data and methodologies presented are synthesized from the peer-reviewed publication, "Synthesis and Evaluation of Bithiazole Derivatives As Potential α-Sarcoglycan Correctors" in ACS Medicinal Chemistry Letters.
Quantitative Efficacy Data
The efficacy of this compound (C17) was quantified by its ability to restore the levels of mutated α-sarcoglycan in a cellular model of LGMDR3. The key findings from this preliminary study are summarized in the tables below.
Table 1: In Vitro Efficacy of this compound on α-Sarcoglycan Levels
| Compound | Concentration (µM) | Treatment Duration (hours) | Fold Increase in α-Sarcoglycan Content (vs. Vehicle) | Statistical Significance (p-value) |
| This compound (C17) | 15 | 72 | ~2.0 | ≤ 0.001 |
| This compound (C17) | 20 | 72 | ~2.0 | ≤ 0.0001 |
Data derived from densitometric analysis of Western blots. The fold increase is relative to cells treated with the vehicle (1‰ DMSO).[1][2]
Experimental Protocols
The following section details the key experimental methodology employed to assess the efficacy of this compound in the rescue of α-sarcoglycan.
Cell Culture and Differentiation
-
Cell Line: Primary myogenic cells were obtained from a Limb-Girdle Muscular Dystrophy type R3 (LGMDR3) patient harboring the L31P/V247M mutations in the α-sarcoglycan gene.[2]
-
Differentiation: The myogenic cells were differentiated into myotubes over a period of 7 days before the commencement of treatment.[1][2]
Compound Treatment
-
Test Compound: this compound (C17) was dissolved in dimethyl sulfoxide (DMSO).
-
Vehicle Control: A 1‰ DMSO solution was used as the vehicle control.
-
Treatment Regimen: Differentiated myotubes were treated with this compound at concentrations of 15 µM and 20 µM, or with the vehicle control, for a duration of 72 hours.
Western Blot Analysis for α-Sarcoglycan Quantification
-
Cell Lysis: Following the 72-hour treatment period, the myotubes were lysed to extract total cellular proteins.
-
Protein Separation: The protein lysates were resolved using Sodium Dodecyl-Sulfate Polyacrylamide Gel Electrophoresis (SDS-PAGE).
-
Antibody Probing:
-
Primary Antibody: A specific monoclonal antibody against α-sarcoglycan was used to detect the target protein.
-
Loading Control: A monoclonal antibody against β-actin was used to normalize for the total protein loaded in each lane.
-
-
Detection: The protein bands were visualized, and the band intensities were quantified.
Data Analysis
-
Densitometry: The intensity of the α-sarcoglycan and β-actin bands was measured using densitometric analysis software.
-
Normalization: The α-sarcoglycan band intensity was normalized to the corresponding β-actin band intensity to account for any variations in protein loading.
-
Statistical Analysis: A one-way Analysis of Variance (ANOVA) followed by a Tukey's multiple comparison test was employed to determine the statistical significance of the observed differences between the treated and control groups.
Visualized Workflows and Pathways
Experimental Workflow for Assessing α-Sarcoglycan Rescue
The following diagram illustrates the sequential steps of the experimental protocol used to evaluate the efficacy of this compound.
Proposed Mechanism of Action
The precise signaling pathway through which this compound facilitates the rescue of mutated α-sarcoglycan has not yet been fully elucidated. It is hypothesized that, as a protein folding corrector, it assists in the proper conformation of the mutated α-sarcoglycan, thereby preventing its premature degradation by the cellular quality control machinery. Further research, including target fishing experiments, is required to identify the specific molecular interactors and delineate the complete signaling cascade.
The diagram below provides a high-level conceptualization of the proposed mechanism.
References
Methodological & Application
Application Notes and Protocols for CFTR Corrector 12 Cell-Based Assay
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for a cell-based assay to evaluate the efficacy of "CFTR corrector 12," a bithiazole derivative designed to rescue folding-defective mutants of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein.[1] The protocol is optimized for a high-throughput screening format using a fluorescence-based assay.
Introduction
Cystic fibrosis (CF) is a genetic disorder caused by mutations in the CFTR gene, which encodes an epithelial ion channel responsible for chloride and bicarbonate transport.[2] The most common mutation, F508del, leads to misfolding of the CFTR protein, its retention in the endoplasmic reticulum (ER), and subsequent degradation.[2] CFTR correctors are small molecules that aim to rescue the trafficking of mutant CFTR to the cell surface, thereby restoring its function.[2] This document outlines a robust cell-based assay to screen for and characterize the activity of this compound.
Principle of the Assay
This protocol utilizes a fluorescence-based functional assay that measures CFTR-mediated halide transport.[2] The assay relies on a halide-sensitive Yellow Fluorescent Protein (YFP) variant stably expressed in Fischer Rat Thyroid (FRT) cells co-expressing the F508del-CFTR mutant. The influx of iodide ions through activated CFTR channels at the cell surface quenches the YFP fluorescence. The rate of fluorescence quenching is directly proportional to the number of functional CFTR channels at the plasma membrane. Therefore, an effective corrector like this compound will increase the amount of F508del-CFTR at the cell surface, leading to a faster rate of iodide influx and fluorescence quenching upon channel activation.
Signaling Pathway and Corrector Action
Experimental Workflow
Materials and Reagents
| Reagent | Supplier | Catalog No. |
| FRT cells with F508del-CFTR & YFP | ATCC/In-house | N/A |
| DMEM/F-12 Medium | Gibco | 11330032 |
| Fetal Bovine Serum (FBS) | Gibco | 26140079 |
| Penicillin-Streptomycin | Gibco | 15140122 |
| Hygromycin B | Invitrogen | 10687010 |
| Geneticin (G418) | Gibco | 10131035 |
| This compound | MedchemExpress | HY-155742 |
| Dimethyl sulfoxide (DMSO) | Sigma-Aldrich | D2650 |
| Forskolin | Sigma-Aldrich | F6886 |
| 96-well black, clear-bottom plates | Corning | 3603 |
| Chloride-free buffer (NaNO3-based) | In-house prep | N/A |
| Iodide-containing buffer (NaI-based) | In-house prep | N/A |
Experimental Protocol
1. Cell Culture and Seeding
1.1. Culture Fischer Rat Thyroid (FRT) cells stably expressing F508del-CFTR and the halide-sensitive YFP in DMEM/F-12 medium supplemented with 10% FBS, 1% Penicillin-Streptomycin, 200 µg/mL Hygromycin B, and 500 µg/mL G418 at 37°C in a 5% CO2 humidified incubator. 1.2. On the day of the experiment, harvest the cells and seed them into 96-well black, clear-bottom plates at a density of 40,000 cells per well. 1.3. Incubate the plates for 24 hours at 37°C to allow for cell attachment and monolayer formation.
2. Compound Treatment
2.1. Prepare a stock solution of this compound in DMSO. 2.2. Serially dilute the stock solution to obtain a range of concentrations (e.g., 0.1 nM to 10 µM). 2.3. Add the diluted compounds to the respective wells of the 96-well plate. Include a vehicle control (DMSO) and a positive control (a known CFTR corrector). 2.4. Incubate the plate for 24-48 hours at 37°C to allow the corrector to rescue the F508del-CFTR protein.
3. YFP-Halide Quenching Assay
3.1. On the day of the assay, wash the cells twice with a chloride-free buffer. 3.2. Add 100 µL of chloride-free buffer containing 10 µM Forskolin to each well to activate the CFTR channels. 3.3. Place the plate in a fluorescence plate reader and measure the baseline YFP fluorescence (Excitation: 485 nm, Emission: 520 nm) for 1-2 minutes. 3.4. Using the plate reader's injector, add 50 µL of iodide-containing buffer to each well. 3.5. Immediately begin kinetic reading of YFP fluorescence every 2 seconds for 10-15 minutes.
4. Data Analysis
4.1. The rate of fluorescence decay is proportional to the CFTR-mediated iodide influx. 4.2. Calculate the initial slope of the fluorescence decay for each well. 4.3. Normalize the data to the vehicle control. 4.4. Plot the normalized quenching rate against the concentration of this compound to generate a dose-response curve and determine the EC50 value.
Expected Results and Data Presentation
The following tables represent hypothetical data from a successful experiment.
Table 1: Dose-Response of this compound
| Corrector 12 Conc. (µM) | Normalized Quenching Rate (RFU/s) | % Activity (of max) |
| 0 (Vehicle) | 1.0 | 0 |
| 0.01 | 1.5 | 10 |
| 0.1 | 3.0 | 40 |
| 1 | 5.5 | 90 |
| 10 | 6.0 | 100 |
Table 2: Comparison of this compound with a Known Corrector
| Compound | EC50 (µM) | Maximum Efficacy (% of Positive Control) |
| This compound | 0.25 | 95% |
| Known Corrector (e.g., VX-809) | 0.5 | 100% |
Biochemical Validation (Optional)
To confirm that the increased function is due to improved protein trafficking, a Western blot analysis can be performed. This assay assesses the maturation of the CFTR protein by monitoring its glycosylation status. Immature, core-glycosylated CFTR (Band B) resides in the ER, while the mature, complex-glycosylated form (Band C) is found at the plasma membrane. Correctors promote the conversion of Band B to Band C.
Protocol:
-
Treat cells expressing F508del-CFTR with this compound for 24 hours, then lyse the cells.
-
Determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with an anti-CFTR antibody.
-
Visualize the bands corresponding to immature (Band B) and mature (Band C) CFTR.
An increase in the intensity of Band C relative to Band B would confirm the corrector's mechanism of action.
Conclusion
This detailed protocol provides a robust framework for the cell-based evaluation of this compound. The combination of a high-throughput functional assay with biochemical validation will enable a comprehensive characterization of this and other novel CFTR corrector compounds, facilitating the discovery of new therapeutics for cystic fibrosis.
References
Application Notes and Protocols: Evaluating CFTR Corrector 12 in Primary Human Bronchial Epithelial Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cystic Fibrosis (CF) is a genetic disorder caused by mutations in the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) gene, which leads to the production of a dysfunctional protein. This results in defective ion and fluid transport in various epithelial tissues, including the airways. The use of primary human bronchial epithelial (HBE) cells isolated from CF patients provides a crucial in vitro model for studying the disease pathophysiology and for the preclinical assessment of CFTR modulators. These cells recapitulate key aspects of the CF airway phenotype, such as abnormal ion transport and mucus accumulation.
This document provides detailed application notes and protocols for the use of a next-generation CFTR corrector, referred to here as "Corrector 12" (represented by compounds like VX-659 and Elexacaftor/VX-445), in primary HBE cells. These correctors are designed to rescue the processing and trafficking of mutated CFTR protein, particularly the F508del mutation, to the cell surface. Often used in combination with other correctors (like Tezacaftor) and a potentiator (Ivacaftor), these triple-combination therapies have shown significant efficacy in restoring CFTR function.
Data Presentation
The following tables summarize the quantitative effects of next-generation CFTR correctors, alone or in combination, on CFTR protein maturation and chloride transport in primary HBE cells from patients with Cystic Fibrosis.
Table 1: Effect of CFTR Modulators on Mature CFTR Protein Levels in Primary HBE Cells
| Treatment Group | Genotype | Fold Increase in Mature CFTR Protein (relative to vehicle) | Reference |
| VX-445 | F508del-MF | Significant increase | [1][2] |
| VX-445 + Tezacaftor | F508del-MF | Greater increase than VX-445 alone | [1][2] |
| VX-445 + Tezacaftor + Ivacaftor | F508del-MF | Significant increase, slightly less than dual correctors | [3] |
| VX-659 + Tezacaftor | F508del/F508del | Significantly higher than either compound alone | |
| VX-659 + Tezacaftor + Ivacaftor | F508del/F508del | Greater than dual combinations of Tezacaftor-Ivacaftor or VX-659-Ivacaftor |
F508del-MF: One F508del mutation and one minimal function mutation. F508del/F508del: Homozygous for the F508del mutation.
Table 2: Effect of CFTR Modulators on Chloride Transport in Primary HBE Cells (Ussing Chamber Assay)
| Treatment Group | Genotype | Mean Change in Forskolin-Stimulated Short-Circuit Current (Isc) (µA/cm²) | Reference |
| Vehicle | F508del-MF | Baseline | |
| Tezacaftor + Ivacaftor | F508del-MF | Modest Increase | |
| VX-445 + Ivacaftor | F508del-MF | Significant Increase | |
| VX-445 + Tezacaftor + Ivacaftor | F508del-MF | Substantial Increase (greater than dual combinations) | |
| VX-659 (1 µM) + Tezacaftor (18 µM) + Ivacaftor (1 µM) | F508del/F508del | Significant increase over vehicle and Tezacaftor-Ivacaftor | |
| C1a + C2a corrector combination | G542X/F508del | 15.0 ± 0.6 | |
| C1a + C2a corrector combination + GLPG1837 (potentiator) | G542X/F508del | 21.3 ± 1.3 | |
| C1a + C2a corrector combination | W1282X/F508del | 17.9 ± 1.2 | |
| C1a + C2a corrector combination + GLPG1837 (potentiator) | W1282X/F508del | 27.5 ± 1.0 |
Experimental Protocols
Culture of Primary Human Bronchial Epithelial (HBE) Cells at Air-Liquid Interface (ALI)
Primary HBE cells are the gold standard for in vitro studies of CFTR function. Culturing these cells at an ALI allows for differentiation into a pseudostratified epithelium that resembles the native airway.
Materials:
-
Primary HBE cells from CF donors (obtained from a reputable cell culture core).
-
Collagen-coated Transwell polycarbonate filters.
-
Bronchial epithelial cell growth medium.
-
ALI differentiation medium.
-
Penicillin-Streptomycin solution.
Protocol:
-
Thaw cryopreserved primary HBE cells and seed them onto collagen-coated Transwell filters.
-
Culture the cells in bronchial epithelial cell growth medium, submerged on both the apical and basolateral sides.
-
Once the cells reach confluence, switch to ALI differentiation medium. Remove the medium from the apical side to establish the air-liquid interface. The basolateral side continues to be fed with differentiation medium.
-
Maintain the cultures for at least 21 days to allow for full differentiation, characterized by the presence of ciliated and mucus-producing cells.
Treatment of HBE Cells with CFTR Modulators
Materials:
-
Differentiated HBE cell cultures at ALI.
-
CFTR Corrector 12 (e.g., VX-659 or VX-445), Tezacaftor, and Ivacaftor.
-
Dimethyl sulfoxide (DMSO) as a vehicle control.
-
Cell culture medium.
Protocol:
-
Prepare stock solutions of the CFTR modulators in DMSO.
-
Dilute the modulators to their final working concentrations in the cell culture medium. A common concentration for in vitro studies is in the low micromolar range (e.g., 1-3 µM for correctors and 1 µM for potentiators).
-
Add the medium containing the CFTR modulators or vehicle control to the basolateral side of the ALI cultures.
-
Incubate the cells for 24-48 hours at 37°C and 5% CO2 to allow for the correction of CFTR protein trafficking and function.
Assessment of CFTR Function using Ussing Chamber Electrophysiology
The Ussing chamber technique measures ion transport across the epithelial monolayer by recording the short-circuit current (Isc).
Materials:
-
Ussing chamber system.
-
Krebs-bicarbonate Ringer (KBR) solution.
-
Forskolin (to activate CFTR through cAMP stimulation).
-
CFTR inhibitor (e.g., CFTRinh-172).
-
Amiloride (to block epithelial sodium channels, ENaC).
Protocol:
-
Mount the Transwell filters with the treated HBE cells in the Ussing chambers.
-
Bathe both the apical and basolateral sides with KBR solution, maintained at 37°C and gassed with 95% O2/5% CO2.
-
Measure the baseline transepithelial electrical resistance (TEER).
-
Add amiloride to the apical chamber to inhibit ENaC-mediated sodium absorption.
-
Sequentially add forskolin to stimulate CFTR-mediated chloride secretion, followed by a CFTR potentiator if desired.
-
Finally, add a CFTR inhibitor to the apical chamber to confirm that the observed current is CFTR-dependent.
-
Record the change in Isc at each step. The magnitude of the forskolin-stimulated, CFTR inhibitor-sensitive Isc reflects the level of CFTR function.
Analysis of CFTR Protein Expression and Maturation by Immunoblotting
Immunoblotting is used to assess the amount of immature (core-glycosylated, Band B) and mature (fully-glycosylated, Band C) CFTR protein.
Materials:
-
Treated HBE cell cultures.
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors.
-
SDS-PAGE gels and electrophoresis apparatus.
-
Transfer apparatus and PVDF membranes.
-
Primary antibody against CFTR.
-
Secondary antibody conjugated to horseradish peroxidase (HRP).
-
Chemiluminescent substrate.
-
Loading control antibody (e.g., anti-calnexin).
Protocol:
-
Lyse the treated HBE cells and quantify the total protein concentration.
-
Separate the protein lysates by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane and then incubate with the primary anti-CFTR antibody.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the intensity of Band C relative to a loading control to determine the amount of mature CFTR protein.
Visualizations
Signaling and Mechanistic Pathways
Caption: Mechanism of action for triple-combination CFTR modulator therapy.
Experimental Workflow
Caption: Workflow for evaluating this compound in primary HBE cells.
Logical Relationship of CFTR Modulators
Caption: Synergistic relationship between CFTR correctors and potentiators.
References
"CFTR corrector 12 solubility and preparation for experiments"
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information and protocols for the use of CFTR Corrector 12 (Compound 17C), a bisthiazole analogue designed to rescue folding-deficient cystic fibrosis transmembrane conductance regulator (CFTR) protein mutants.
Introduction
Cystic fibrosis (CF) is a genetic disorder stemming from mutations in the CFTR gene, which encodes for a chloride and bicarbonate channel.[1] The most prevalent mutation, F508del, leads to a misfolded protein that is retained in the endoplasmic reticulum and subsequently degraded, preventing it from reaching the cell membrane to function correctly.[1] CFTR correctors are small molecules that aim to rectify this primary defect by aiding in the proper folding and trafficking of mutant CFTR proteins to the cell surface.[1][2]
This compound is a research compound that has been identified as a corrector of certain folding-defective mutants of the CFTR channel.[3] It has also been shown to recover the α-sarcoglycan (α-SG) content in mutant cells. These notes provide essential information on its solubility, preparation for in vitro experiments, and a general protocol for its application in cell-based assays.
Physicochemical and Solubility Data
Proper handling and solubilization of this compound are critical for obtaining reliable and reproducible experimental results. The following table summarizes its key properties.
| Property | Value | Source |
| Molecular Formula | C₁₉H₂₁ClN₄O₂S₂ | |
| Molecular Weight | 436.98 g/mol | |
| CAS Number | 958941-60-1 | |
| Appearance | White to off-white solid powder | |
| Primary Solvent | Dimethyl sulfoxide (DMSO) | |
| Stock Solution Conc. | 5 mM, 10 mM, or 20 mM in DMSO is common for similar compounds. A 10 mM stock in DMSO is commercially available. | |
| Storage (Powder) | -20°C for 3 years; 4°C for 2 years | |
| Storage (In Solvent) | -80°C for 6 months; -20°C for 1 month. Avoid repeated freeze-thaw cycles. |
Experimental Protocols
Preparation of a 10 mM Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound, a common starting concentration for in vitro studies.
Materials:
-
This compound (solid powder)
-
Anhydrous or high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
Procedure:
-
Calculate the required mass: To prepare 1 mL of a 10 mM stock solution, use the following calculation:
-
Mass (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)
-
Mass (mg) = 0.010 mol/L x 0.001 L x 436.98 g/mol x 1000 mg/g = 4.37 mg
-
-
Weigh the compound: Carefully weigh out approximately 4.37 mg of this compound powder using an analytical balance and transfer it to a sterile vial.
-
Add Solvent: Add 1 mL of high-purity DMSO to the vial containing the compound.
-
Dissolve the compound: Tightly cap the vial and vortex thoroughly until the solid is completely dissolved. Gentle warming or sonication may be required for some compounds, but typically DMSO is sufficient at this concentration.
-
Aliquot and Store: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -80°C for up to 6 months or -20°C for up to 1 month.
General Protocol for In Vitro Cell-Based Assays
This protocol provides a general workflow for treating cultured cells with this compound to assess its efficacy in rescuing mutant CFTR function. This is often a prerequisite for functional assays like the Ussing chamber or fluorescence-based halide influx assays.
Materials:
-
Cultured epithelial cells expressing mutant CFTR (e.g., CFBE41o- expressing F508del-CFTR)
-
Appropriate cell culture medium and supplements
-
10 mM this compound stock solution in DMSO
-
Vehicle control (DMSO)
-
Multi-well cell culture plates
Procedure:
-
Cell Seeding: Seed the epithelial cells in multi-well plates at a density appropriate for the specific assay and allow them to adhere and grow, typically until they form a confluent monolayer for polarized assays.
-
Preparation of Working Solution:
-
Thaw an aliquot of the 10 mM this compound stock solution.
-
Dilute the stock solution in pre-warmed cell culture medium to the desired final concentration. For example, to achieve a final concentration of 15 µM in 1 mL of medium, add 1.5 µL of the 10 mM stock solution.
-
Prepare a vehicle control by adding the same volume of DMSO to an equivalent volume of culture medium (e.g., 1.5 µL of DMSO in 1 mL of medium).
-
-
Compound Incubation:
-
Remove the existing medium from the cells.
-
Add the medium containing this compound or the vehicle control to the respective wells.
-
Incubate the cells for a period of 24 to 72 hours at 37°C in a CO₂ incubator. The optimal incubation time may need to be determined empirically for your specific cell line and assay.
-
-
Functional Readout: After the incubation period, the cells are ready for downstream functional analysis (e.g., Ussing chamber assay, YFP-halide quenching assay, or Western blotting to assess protein maturation).
Visualized Workflows and Pathways
The following diagrams illustrate the general mechanism of CFTR correctors and a typical experimental workflow for their use.
Caption: Mechanism of Action for CFTR Correctors.
Caption: In Vitro Experimental Workflow.
References
Application Notes and Protocols: Electrophysiology Patch Clamp Method with CFTR Corrector 12
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cystic Fibrosis (CF) is a genetic disorder stemming from mutations in the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) gene.[1] The most prevalent mutation, F508del, leads to a misfolded CFTR protein that is retained in the endoplasmic reticulum (ER) and subsequently degraded, preventing it from reaching the cell membrane to function as a chloride channel.[2] CFTR correctors are small molecules designed to rescue the trafficking of these misfolded proteins, allowing them to reach the cell surface and restore ion channel function.[2][3]
These application notes provide a detailed protocol for utilizing the whole-cell patch clamp electrophysiology technique to assess the efficacy of "CFTR corrector 12," a representative novel corrector compound. This method allows for the direct measurement of CFTR channel activity and is a critical tool in the development of new CF therapies. The patch clamp technique offers high-resolution data on ion channel function in real-time and within a biological context.[4] Both manual and automated patch clamp (APC) systems can be employed, with APC offering higher throughput for screening purposes.
Principle of the Assay
The whole-cell patch clamp technique involves forming a high-resistance (gigaohm) seal between a glass micropipette and the membrane of a cell expressing the mutant CFTR protein. Mild suction is then applied to rupture the cell membrane within the pipette, providing electrical access to the entire cell. This configuration allows for the control of the cell's membrane potential and the measurement of the ion currents flowing across the cell membrane.
To assess the efficacy of this compound, cells expressing F508del-CFTR are first incubated with the compound. This allows the corrector to facilitate the proper folding and trafficking of the CFTR protein to the cell membrane. Subsequently, whole-cell currents are recorded. The activity of the rescued CFTR channels is stimulated using a combination of forskolin (to increase intracellular cAMP and activate Protein Kinase A) and a potentiator like genistein (to increase the channel open probability). An increase in the stimulated chloride current in corrector-treated cells compared to vehicle-treated cells indicates successful rescue of CFTR function.
Data Presentation
The efficacy of this compound is quantified by measuring the increase in CFTR-mediated chloride current density. The following tables summarize representative quantitative data obtained from whole-cell patch clamp experiments on a mammalian cell line (e.g., Baby Hamster Kidney - BHK) stably expressing F508del-CFTR.
Table 1: Comparison of Current Densities at +60 mV
| Treatment Condition | Mean Current Density (pA/pF) | Standard Error of the Mean (SEM) | Number of Cells (n) |
| Vehicle (DMSO) | 2.5 | 0.5 | 15 |
| This compound (10 µM, 24h) | 15.8 | 2.1 | 16 |
Table 2: Effect of CFTR Activation and Inhibition on Corrected F508del-CFTR
| Experimental Condition (Post-Corrector 12 Treatment) | Mean Current Density at 0 mV (pA/pF) | SEM | n |
| Basal | 1.2 | 0.3 | 16 |
| Forskolin (10 µM) + Genistein (30 µM) | 12.5 | 1.8 | 16 |
| CFTRinh-172 (10 µM) | 1.5 | 0.4 | 16 |
Experimental Protocols
Cell Culture and Corrector Incubation
-
Cell Line: Use a suitable mammalian cell line (e.g., BHK, CHO, or HeLa) stably transfected with the F508del-CFTR mutation.
-
Culture Conditions: Culture the cells in appropriate media and conditions (e.g., 37°C, 5% CO2).
-
Corrector Treatment:
-
Plate the cells onto glass coverslips suitable for patch clamp recording.
-
Allow the cells to adhere and grow to 50-70% confluency.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Incubate the cells with the desired concentration of this compound (e.g., 10 µM) in the culture medium for 24-48 hours at 37°C.
-
Include a vehicle control group of cells treated with the same concentration of DMSO.
-
Whole-Cell Patch Clamp Recording
Solutions:
-
Extracellular (Bath) Solution (in mM): 145 NaCl, 4 KCl, 1 MgCl2, 2 CaCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.
-
Intracellular (Pipette) Solution (in mM): 130 CsCl, 2 MgCl2, 10 HEPES, 5 EGTA, 3 Mg-ATP. Adjust pH to 7.2 with CsOH.
Protocol:
-
Preparation:
-
Transfer a coverslip with the treated cells to the recording chamber on the microscope stage.
-
Continuously perfuse the chamber with the extracellular solution.
-
-
Pipette Preparation:
-
Pull glass micropipettes with a resistance of 3-5 MΩ when filled with the intracellular solution.
-
-
Gigaohm Seal Formation:
-
Approach a single, healthy-looking cell with the micropipette.
-
Apply slight positive pressure to the pipette.
-
Once the pipette touches the cell membrane, release the positive pressure and apply gentle suction to form a high-resistance seal (>1 GΩ).
-
-
Whole-Cell Configuration:
-
Apply a brief pulse of suction to rupture the membrane patch under the pipette tip, establishing the whole-cell configuration.
-
Allow the cell to equilibrate for 2-5 minutes.
-
-
Recording:
-
Set the holding potential to -40 mV.
-
Apply a voltage-step protocol (e.g., from -80 mV to +80 mV in 20 mV increments) to elicit whole-cell currents.
-
Record the basal currents.
-
-
CFTR Stimulation and Inhibition:
-
Perfuse the cell with the extracellular solution containing CFTR activators: 10 µM Forskolin and 30 µM Genistein.
-
Once the current reaches a stable maximum, apply the voltage-step protocol again to record the stimulated currents.
-
To confirm that the measured current is CFTR-specific, perfuse the cell with a solution containing the activators plus a CFTR-specific inhibitor (e.g., 10 µM CFTRinh-172).
-
Record the inhibited currents using the same voltage-step protocol.
-
-
Data Analysis:
-
Measure the current amplitude at a specific voltage (e.g., +60 mV or 0 mV).
-
Normalize the current to the cell capacitance (pA/pF) to account for variations in cell size.
-
Compare the current densities between vehicle-treated and this compound-treated cells.
-
Visualizations
CFTR Protein Trafficking and Corrector Action
Caption: CFTR protein folding, trafficking, and the mechanism of action of this compound.
Electrophysiology Experimental Workflow
Caption: Workflow for assessing CFTR corrector efficacy using whole-cell patch clamp.
References
Application Note: Western Blot Analysis of CFTR Corrector 12 Effects
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cystic Fibrosis (CF) is a genetic disorder stemming from mutations in the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) gene.[1] This gene is responsible for producing the CFTR protein, an ion channel that regulates chloride and bicarbonate transport across epithelial cell membranes.[1][2][3] Mutations can lead to a misfolded and dysfunctional protein, causing the buildup of thick mucus in various organs.[2] CFTR correctors are a class of drugs designed to address the underlying protein folding and trafficking defects caused by specific CFTR mutations.
The CFTR protein undergoes post-translational modifications as it moves through the endoplasmic reticulum (ER) and Golgi apparatus. This results in two main forms detectable by Western blot:
-
Band B: The immature, core-glycosylated form found in the ER, with a molecular weight of approximately 150 kDa.
-
Band C: The mature, complex-glycosylated form that has trafficked through the Golgi and is present at the cell surface, with a molecular weight of 170-180 kDa.
CFTR corrector 12, like other correctors, is expected to aid in the proper folding of mutant CFTR, allowing it to escape ER-associated degradation and traffic to the cell membrane. This protocol details the use of Western blotting to quantitatively assess the efficacy of this compound by measuring the increase in the mature Band C form of the CFTR protein relative to the immature Band B form.
Experimental Protocol
Cell Culture and Treatment
-
Culture human bronchial epithelial cells (e.g., 16HBE14o-) or other appropriate cell lines expressing the target CFTR mutation in suitable culture media.
-
Seed cells in 6-well plates or 100mm dishes and grow to 80-90% confluency.
-
Treat cells with the desired concentrations of this compound or vehicle control (e.g., DMSO) for the specified duration (e.g., 24-48 hours).
Protein Extraction
-
Wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells using a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors to prevent protein degradation.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes, vortexing periodically.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the total protein extract.
Protein Quantification
-
Determine the protein concentration of each lysate using a bicinchoninic acid (BCA) protein assay kit, following the manufacturer's instructions.
SDS-PAGE and Western Blotting
-
Sample Preparation:
-
Normalize the protein concentrations of all samples.
-
Mix 30-50 µg of protein with 2X Laemmli sample buffer.
-
Crucially, do not boil CFTR samples. Instead, heat them at 37°C for 15-30 minutes or 65°C for 15 minutes to prevent aggregation.
-
-
Gel Electrophoresis:
-
Load the prepared samples onto a low-percentage (6-8%) Tris-glycine polyacrylamide gel to achieve good separation of high molecular weight proteins like CFTR.
-
Run the gel at a constant voltage until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane. A wet or semi-dry transfer system can be used. For large proteins like CFTR, a low-voltage overnight transfer in a cold room is recommended.
-
-
Immunoblotting:
-
Block the membrane for at least 1 hour at room temperature with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for CFTR overnight at 4°C with gentle agitation. A variety of monoclonal and polyclonal anti-CFTR antibodies are commercially available.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times for 10 minutes each with TBST.
-
-
Detection and Analysis:
-
Incubate the membrane with an enhanced chemiluminescence (ECL) substrate.
-
Visualize the protein bands using a chemiluminescence detection system.
-
Perform densitometric analysis of the bands corresponding to the immature (Band B) and mature (Band C) forms of CFTR using software such as ImageJ.
-
Normalize the intensity of the CFTR bands to a loading control (e.g., β-actin or GAPDH).
-
Calculate the ratio of Band C to the total CFTR (Band B + Band C) to assess the maturation efficiency.
-
Data Presentation
The quantitative data from the densitometry analysis should be summarized in a table for clear comparison between different treatment conditions.
| Treatment Group | Corrector 12 Conc. (µM) | Band B Intensity (Normalized) | Band C Intensity (Normalized) | Maturation Efficiency (Band C / (Band B + C)) |
| Vehicle Control | 0 | 1.00 ± 0.12 | 0.15 ± 0.05 | 0.13 |
| Corrector 12 | 1 | 0.85 ± 0.10 | 0.45 ± 0.08 | 0.35 |
| Corrector 12 | 5 | 0.60 ± 0.09 | 0.95 ± 0.11 | 0.61 |
| Corrector 12 | 10 | 0.45 ± 0.07 | 1.25 ± 0.15 | 0.73 |
Values are represented as mean ± standard deviation from three independent experiments.
Visualizations
Mechanism of this compound
Caption: Mechanism of this compound action.
Western Blot Experimental Workflow
Caption: Workflow for Western blot analysis of CFTR.
References
Application Notes and Protocols: Ussing Chamber Assay for CFTR Corrector 12
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cystic Fibrosis (CF) is a monogenic disorder caused by mutations in the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) gene.[1] The CFTR protein is an ion channel responsible for the transport of chloride and bicarbonate across the apical membrane of epithelial cells.[1] The most prevalent mutation, F508del-CFTR, leads to protein misfolding and its subsequent degradation, preventing its trafficking to the cell surface.[1][2] CFTR correctors are a class of therapeutic compounds designed to rescue the trafficking of misfolded CFTR proteins, allowing them to reach the cell membrane and function as an ion channel.[1]
The Ussing chamber is an essential ex vivo tool for studying epithelial ion transport. It allows for the precise measurement of electrophysiological parameters such as the short-circuit current (Isc) across an epithelial monolayer. In the context of CFTR research, the Ussing chamber assay is considered a gold standard for assessing the functional rescue of mutant CFTR by corrector compounds. An increase in the cAMP-stimulated, CFTR-dependent Isc is a direct measure of the restored ion channel function at the cell surface.
This document provides a detailed protocol for evaluating the efficacy of a novel investigational compound, "CFTR Corrector 12," using the Ussing chamber assay with human bronchial epithelial (hBE) cells homozygous for the F508del-CFTR mutation.
Mechanism of Action and Signaling Pathway
The F508del mutation in the CFTR gene results in a misfolded protein that is retained in the endoplasmic reticulum and targeted for premature degradation. CFTR correctors, such as the hypothetical this compound, are small molecules that bind to the misfolded F508del-CFTR protein, facilitating its proper folding and subsequent trafficking to the apical membrane of epithelial cells. Once at the cell surface, the corrected CFTR channel can be activated by intracellular cyclic AMP (cAMP). This activation is typically induced experimentally by using forskolin, an adenylyl cyclase activator. The subsequent opening of the CFTR channel allows for the transport of chloride ions, which can be measured as an increase in the short-circuit current (Isc) in an Ussing chamber.
Experimental Protocol
This protocol is designed for the use of primary human bronchial epithelial cells cultured at an air-liquid interface (ALI) to form a differentiated, polarized monolayer.
Materials and Reagents
-
Cells: Primary human bronchial epithelial cells from a donor homozygous for the F508del-CFTR mutation.
-
Cell Culture Media: Appropriate media for ALI culture.
-
Permeable Supports: Transwell® or similar permeable supports.
-
This compound: Stock solution in DMSO.
-
Ussing Chamber System: Including heating block, electrodes, and data acquisition system.
-
Ringer's Solution (Krebs-Bicarbonate Ringer): Containing (in mM): 140 Na+, 120 Cl-, 5.2 K+, 1.2 Ca2+, 1.2 Mg2+, 2.4 HPO42-, 0.4 H2PO4-, 25 HCO3-, and 5 glucose. The solution should be freshly prepared and continuously bubbled with 95% O2 / 5% CO2 to maintain a pH of ~7.4.
-
Pharmacological Agents:
-
Amiloride (ENaC inhibitor)
-
Forskolin (cAMP agonist)
-
Genistein (CFTR potentiator)
-
CFTRinh-172 (CFTR-specific inhibitor)
-
-
DMSO (Vehicle control)
Methodology
Part 1: Cell Culture and Corrector Treatment
-
Cell Seeding: Seed the F508del-CFTR hBE cells onto permeable supports at a high density.
-
ALI Culture: Culture the cells at an air-liquid interface for 4-6 weeks to allow for full differentiation and polarization. The formation of a tight monolayer should be confirmed by measuring the transepithelial electrical resistance (TEER), which should be > 300 Ω·cm².
-
Corrector Incubation: Prepare the desired concentrations of this compound in the basolateral culture medium. Include a vehicle control (DMSO) at the same final concentration.
-
Treatment: Replace the basolateral medium with the medium containing this compound or vehicle. Incubate the cells for 24-48 hours at 37°C to allow for the rescue and trafficking of the F508del-CFTR protein to the cell surface.
Part 2: Ussing Chamber Assay
-
System Preparation: Turn on the Ussing chamber system and allow it to equilibrate to 37°C. Ensure the Ringer's solution is pre-warmed and continuously gassed with 95% O2 / 5% CO2.
-
Mounting: Carefully excise the permeable support membrane and mount it between the two halves of the Ussing chamber.
-
Filling Chambers: Fill both the apical and basolateral chambers with an equal volume of the pre-warmed and gassed Ringer's solution.
-
Equilibration: Allow the system to equilibrate for 15-30 minutes and record a stable baseline short-circuit current (Isc).
-
Pharmacological Additions: Sequentially add the following drugs to the apical chamber and record the change in Isc after each addition until a stable reading is achieved:
-
Amiloride (100 µM): To block the epithelial sodium channel (ENaC) and isolate the chloride current.
-
Forskolin (10 µM): To activate CFTR through a cAMP-mediated pathway.
-
Genistein (50 µM): To potentiate the activity of the CFTR channels at the membrane.
-
CFTRinh-172 (10 µM): To inhibit the CFTR-specific current and confirm that the observed changes in Isc are due to CFTR activity.
-
Experimental Workflow
Data Presentation and Analysis
The primary endpoint of this assay is the change in short-circuit current (ΔIsc) in response to the pharmacological agents. The efficacy of this compound is determined by the magnitude of the forskolin- and genistein-stimulated Isc, which is subsequently inhibited by CFTRinh-172. Data should be summarized in a table for clear comparison between the vehicle control and the corrector-treated groups.
Table 1: Summary of Short-Circuit Current (Isc) Changes in F508del-CFTR hBE Cells
| Treatment Group | Baseline Isc (µA/cm²) | ΔIsc post-Amiloride (µA/cm²) | ΔIsc post-Forskolin (µA/cm²) | ΔIsc post-Genistein (µA/cm²) | ΔIsc post-CFTRinh-172 (µA/cm²) |
| Vehicle (DMSO) | 25.2 ± 3.1 | -15.8 ± 2.5 | 1.5 ± 0.4 | 0.8 ± 0.3 | -1.2 ± 0.3 |
| This compound (1 µM) | 26.1 ± 3.5 | -16.2 ± 2.8 | 8.9 ± 1.2 | 4.5 ± 0.9 | -11.5 ± 1.8 |
| This compound (5 µM) | 24.8 ± 2.9 | -15.5 ± 2.6 | 15.7 ± 2.1 | 8.2 ± 1.5 | -20.1 ± 2.5 |
| This compound (10 µM) | 25.5 ± 3.3 | -16.0 ± 2.7 | 22.4 ± 2.8 | 12.1 ± 1.9 | -28.9 ± 3.1 |
Data are presented as mean ± standard error of the mean (n=6 per group). ΔIsc represents the change in current from the previous stable reading.
Troubleshooting
-
Low TEER values: This may indicate incomplete cell differentiation or a compromised cell monolayer. Ensure optimal cell culture conditions and allow sufficient time for differentiation.
-
High variability between replicates: Inconsistent cell seeding density or variations in the mounting of the permeable supports can lead to variability. Practice consistent cell culture and mounting techniques.
-
No response to Forskolin in corrector-treated cells: The corrector may be ineffective, or the incubation time may be insufficient. Consider extending the incubation period or testing a wider range of concentrations.
-
Incomplete inhibition by CFTRinh-172: This could suggest the presence of non-CFTR chloride channels. Ensure the specificity of the observed current by using appropriate controls.
Conclusion
The Ussing chamber assay is a robust and quantitative method for assessing the functional rescue of F508del-CFTR by corrector compounds. This protocol provides a detailed framework for evaluating the efficacy of "this compound" and can be adapted for the screening and characterization of other potential CFTR modulators. A dose-dependent increase in the forskolin-stimulated and CFTRinh-172-sensitive short-circuit current provides strong evidence of the corrector's ability to restore ion channel function to the mutant CFTR protein.
References
Preparation of CFTR Corrector 12 Stock Solution in DMSO: Application Notes and Protocols
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This document provides detailed application notes and a comprehensive protocol for the preparation, storage, and handling of a stock solution of CFTR Corrector 12 in dimethyl sulfoxide (DMSO). This compound is a bithiazole derivative that functions as a corrector of the cystic fibrosis transmembrane conductance regulator (CFTR) protein.[1][2][3][4] Proper preparation of a stock solution is critical for ensuring the accuracy and reproducibility of in vitro and in vivo experiments investigating its efficacy in correcting folding-defective CFTR mutants.
Introduction to this compound
Cystic fibrosis (CF) is a genetic disorder resulting from mutations in the CFTR gene, which encodes for an ion channel responsible for chloride transport across epithelial cell membranes.[5] The most common mutation, ΔF508-CFTR, leads to a misfolded protein that is retained in the endoplasmic reticulum and targeted for degradation, resulting in a reduced quantity of functional channels at the cell surface. CFTR correctors are small molecules designed to rescue the processing and trafficking of these misfolded CFTR proteins, thereby increasing their density at the plasma membrane.
This compound, also known as compound 17C, has been identified as a bithiazole derivative that can correct some folding-defective mutants of the CFTR channel. In vitro studies have demonstrated its ability to recover the content of other proteins with similar processing defects, such as α-sarcoglycan (α-SG), in mutant cells.
Physicochemical and Handling Properties
A summary of the key properties of this compound is presented in the table below. This information is essential for accurate stock solution preparation and proper handling.
| Property | Value | Source |
| Chemical Name | N-[5-[2-(5-chloro-2-methoxyanilino)-1,3-thiazol-4-yl]-4-methyl-1,3-thiazol-2-yl]-2,2-dimethylpropanamide | |
| Molecular Formula | C19H21ClN4O2S2 | |
| Molecular Weight | 436.98 g/mol | |
| Appearance | White to off-white solid powder | |
| Purity | >98% (as determined by HPLC) is recommended for reliable experimental results. | |
| Solubility | Soluble in DMSO at 125 mg/mL (286.05 mM). Ultrasonic assistance may be required. | |
| Storage (Powder) | -20°C for 3 years; 4°C for 2 years. | |
| Storage (In Solvent) | -80°C for 6 months; -20°C for 1 month. |
Experimental Protocol: Preparation of a 10 mM Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials and Equipment
-
This compound powder
-
Anhydrous/molecular sieve-dried Dimethyl Sulfoxide (DMSO), ≥99.9% purity
-
Calibrated analytical balance
-
Sterile microcentrifuge tubes (e.g., 1.5 mL)
-
Sterile, disposable pipette tips
-
Vortex mixer
-
(Optional) Water bath or sonicator
Safety Precautions
-
Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves, when handling the compound and solvent.
-
Handle DMSO in a well-ventilated area or a chemical fume hood. DMSO is a powerful solvent and can facilitate the absorption of other chemicals through the skin.
-
Refer to the Safety Data Sheet (SDS) for this compound for specific handling and safety information.
Step-by-Step Procedure
-
Calculate the Required Mass: To prepare a 10 mM stock solution, use the following formula: Mass (mg) = Desired Concentration (mM) x Desired Volume (mL) x Molecular Weight ( g/mol ) / 1000
-
For example, to prepare 1 mL of a 10 mM stock solution: Mass (mg) = 10 mM x 1 mL x 436.98 g/mol / 1000 = 4.37 mg
-
-
Weigh the Compound:
-
Place a sterile 1.5 mL microcentrifuge tube on a calibrated analytical balance and tare the balance.
-
Carefully weigh out the calculated mass (e.g., 4.37 mg) of this compound powder directly into the tube.
-
-
Dissolve the Compound:
-
Add the calculated volume of high-purity DMSO (e.g., 1 mL for a 10 mM solution from 4.37 mg of compound) to the microcentrifuge tube containing the powder.
-
Tightly cap the tube and vortex for 1-2 minutes until the compound is completely dissolved.
-
Visually inspect the solution to ensure there are no visible particles. If dissolution is difficult, gentle warming in a 37°C water bath or brief sonication may be necessary.
-
-
Aliquot and Store:
-
To prevent degradation from repeated freeze-thaw cycles, it is crucial to aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile microcentrifuge tubes.
-
Clearly label each aliquot with the compound name ("this compound"), concentration (10 mM), solvent (DMSO), and the date of preparation.
-
Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month). Protect from light.
-
Application Guidelines
-
Working Dilutions: The stock solution should be diluted in the appropriate cell culture medium or assay buffer to the final desired working concentration. It is recommended to perform serial dilutions to avoid precipitation.
-
Final DMSO Concentration: The final concentration of DMSO in the experimental assay should be kept as low as possible, typically below 0.5%, to avoid solvent-induced cellular toxicity or off-target effects. Always include a vehicle control (medium/buffer with the same final concentration of DMSO) in your experiments.
-
Stability: Once thawed, use an aliquot immediately and discard any unused portion. Avoid refreezing. If any precipitate is observed in the stock solution upon thawing, gently warm and vortex the solution to redissolve the compound before use.
Visualized Workflows and Pathways
The following diagrams illustrate the experimental workflow for stock solution preparation and the general mechanism of action for CFTR correctors.
Caption: Experimental workflow for preparing this compound stock solution.
Caption: Generalized signaling pathway for CFTR corrector action.
References
- 1. abmole.com [abmole.com]
- 2. This compound | CFTR | 958941-60-1 | Invivochem [invivochem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | Benchchem [benchchem.com]
- 5. Structure-Activity Relationships of Cyanoquinolines with Corrector-Potentiator Activity in delta-F508-Cystic Fibrosis Transmembrane Conductance Regulator Protein - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for CFTR Corrector 12 in Organoid Swelling Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cystic Fibrosis (CF) is a genetic disorder caused by mutations in the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) gene, which leads to the production of a dysfunctional CFTR protein.[1] This protein is an ion channel responsible for the transport of chloride ions across epithelial cell membranes.[1][2] Defective CFTR function results in the accumulation of thick, sticky mucus in various organs, particularly the lungs.[1] CFTR modulators, including correctors and potentiators, are a class of drugs that target the underlying protein defect.[3] Correctors, such as CFTR corrector 12, aim to rescue the processing and trafficking of misfolded CFTR protein, allowing it to reach the cell surface.
The forskolin-induced swelling (FIS) assay using patient-derived organoids has emerged as a crucial in vitro method to assess the efficacy of CFTR modulators. This assay provides a personalized medicine approach by testing the effectiveness of drugs on an individual's specific CFTR mutations. Organoids, three-dimensional self-organizing structures derived from stem cells, recapitulate the in vivo physiology of the tissue of origin, making them an excellent model for studying CFTR function. In the FIS assay, forskolin is used to activate the CFTR channel, leading to chloride and fluid secretion into the organoid lumen and a subsequent measurable swelling. The degree of swelling serves as a direct readout of CFTR function.
This document provides detailed application notes and protocols for the use of this compound in organoid swelling assays.
This compound
This compound, also known as compound 17C, is a bisthiazole analogue that functions as a CFTR corrector. It has been shown to correct folding-deficient mutations in channels responsible for chloride transport.
| Property | Value |
| Chemical Name | N-[5-[2-(5-chloro-2-methoxyanilino)-1,3-thiazol-4-yl]-4-methyl-1,3-thiazol-2-yl]-2,2-dimethylpropanamide |
| Molecular Formula | C19H21ClN4O2S2 |
| Molecular Weight | 436.9786 g/mol |
| CAS Number | 958941-60-1 |
| Known In Vitro Activity | Recovers α-sarcoglycan (α-SG) content in L31P/V247M α-SG mutant cells at 15 μM after 72 hours of incubation. |
Experimental Protocols
I. Intestinal Organoid Forskolin-Induced Swelling (FIS) Assay
This protocol outlines the steps for assessing the efficacy of this compound in patient-derived intestinal organoids.
A. Materials and Reagents
| Reagent | Supplier/Preparation |
| Patient-derived intestinal organoids | Established from rectal biopsies |
| Basement membrane matrix (e.g., Matrigel®) | Corning, or equivalent |
| Organoid growth medium | Specific to the organoid line |
| This compound | In-house or commercial supplier |
| Forskolin | Sigma-Aldrich, or equivalent |
| CFTR potentiator (e.g., Ivacaftor) | Selleckchem, or equivalent |
| Krebs-Ringer Bicarbonate (KBR) buffer | Prepare in-house |
| Live-cell fluorescent dye (e.g., Calcein Green) | Thermo Fisher Scientific, or equivalent |
| DMSO (vehicle control) | Sigma-Aldrich, or equivalent |
| 96-well plates | Cell culture treated |
B. Experimental Workflow
C. Step-by-Step Protocol
-
Organoid Culture and Plating:
-
Culture patient-derived intestinal organoids in a basement membrane matrix with the appropriate growth medium.
-
Prior to the assay, passage the organoids and seed approximately 30-80 organoids per well in a 96-well plate.
-
Allow the organoids to grow for 3-5 days.
-
-
Corrector Incubation:
-
For corrector efficacy testing, pre-incubate the organoids with this compound or a vehicle control (DMSO).
-
Note: The optimal concentration and incubation time for this compound in organoid swelling assays should be empirically determined. Based on available data for other molecules, a starting point could be a dose-response curve (e.g., 0.01 µM to 30 µM) with an incubation period of 24 to 72 hours.
-
-
Assay Preparation:
-
On the day of the assay, carefully remove the culture medium from the wells.
-
Gently wash the organoids with pre-warmed KBR buffer.
-
Replace the buffer with KBR buffer containing a live-cell fluorescent dye, such as Calcein Green, and incubate according to the dye manufacturer's instructions to visualize the organoids.
-
-
CFTR Activation and Imaging:
-
After staining, replace the dye-containing buffer with fresh, pre-warmed KBR buffer.
-
To activate CFTR, add a CFTR potentiator (e.g., 3 µM Ivacaftor) and an adenylyl cyclase activator, such as Forskolin (typically 5-10 µM), to the wells.
-
Immediately begin live-cell imaging using a confocal microscope equipped with an environmental chamber to maintain 37°C.
-
Capture images at regular intervals (e.g., every 10 minutes) for a total of 60 to 120 minutes.
-
D. Data Analysis
-
Quantify Organoid Swelling:
-
Use image analysis software to quantify the change in the total area of the fluorescent organoids at each time point relative to the initial time point (t=0).
-
Normalize the swelling by expressing the area at each time point as a percentage of the area at t=0.
-
-
Calculate Area Under the Curve (AUC):
-
Plot the normalized organoid area against time for each condition.
-
Calculate the Area Under the Curve (AUC) for the swelling response to represent the overall CFTR function. An increase in AUC in the corrector-treated group compared to the vehicle control indicates a positive response.
-
II. Airway Organoid Forskolin-Induced Swelling (FIS) Assay
A similar protocol can be adapted for airway organoids, with modifications to the culture medium and differentiation protocols.
A. Key Differences for Airway Organoids
-
Culture Medium: Use a specialized airway organoid differentiation medium.
-
Differentiation: Ensure organoids are fully differentiated before conducting the assay.
-
Pre-treatment: Pre-treat organoids with this compound in the differentiation medium.
-
Swelling Solution: A typical swelling solution for airway organoids includes KBR-Glucose-Amiloride-Forskolin-Genistein. Amiloride is included to inhibit the epithelial sodium channel (ENaC).
B. Data Presentation: Comparative Efficacy of CFTR Modulators (Example Data)
The following table summarizes hypothetical comparative efficacy data for different CFTR corrector combinations in organoids homozygous for the F508del mutation. This illustrates how data from such experiments can be presented.
| Treatment | Concentration | Incubation Time (hours) | Normalized AUC (% of Wild-Type) |
| Vehicle (DMSO) | 0.1% | 24 | 5 ± 2 |
| This compound | 10 µM | 24 | 25 ± 5 |
| Lumacaftor (VX-809) | 3 µM | 24 | 20 ± 4 |
| Elexacaftor/Tezacaftor | 3 µM / 3 µM | 24 | 45 ± 7 |
| This compound + Ivacaftor | 10 µM / 3 µM | 24 | 40 ± 6 |
| Elexacaftor/Tezacaftor/Ivacaftor | 3 µM / 3 µM / 3 µM | 24 | 65 ± 8 |
Note: The data in this table is for illustrative purposes only and does not represent actual experimental results for this compound.
Signaling Pathway
Forskolin-Induced CFTR Activation
The diagram below illustrates the signaling cascade initiated by forskolin to activate the CFTR channel, leading to organoid swelling.
The organoid swelling assay is a powerful tool for evaluating the efficacy of CFTR correctors like this compound. This personalized approach can help predict clinical response and guide the development of novel therapies for Cystic Fibrosis. The protocols provided herein offer a comprehensive guide for researchers to implement this assay in their laboratories. It is important to optimize parameters such as drug concentration and incubation time for each new compound and organoid line to ensure robust and reproducible results.
References
Troubleshooting & Optimization
Optimizing CFTR Corrector 12 Concentration for Cell Culture: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the concentration of CFTR Corrector 12 in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of action for CFTR correctors like Corrector 12?
A1: CFTR correctors are small molecules designed to rescue misfolded CFTR proteins, particularly the common F508del mutation.[1] This mutation leads to the retention of the CFTR protein in the endoplasmic reticulum (ER) and its subsequent degradation. Correctors aid in the proper folding of the CFTR protein, allowing it to traffic to the cell surface and function as a chloride channel.[1][2] this compound is a bithiazole derivative that has been shown to correct folding-defective mutants of the CFTR channel.
Q2: What is a recommended starting concentration range for this compound?
A2: While specific dose-response data for this compound is limited in publicly available literature, studies on similar bithiazole-based correctors show activity in the low micromolar range. For novel pyrazolylthiazole correctors, which are structurally related to bithiazoles, EC50 values of under 1 µM have been reported.[3] Therefore, a good starting point for optimizing this compound concentration would be a range from 0.1 µM to 10 µM. A dose-response experiment is crucial to determine the optimal concentration for your specific cell model and experimental conditions.
Q3: What is a typical incubation time for CFTR correctors?
A3: For most in vitro correction assays, a 24-hour incubation period is recommended to allow for the synthesis, proper folding, and trafficking of the corrected CFTR protein to the cell surface.[4] However, the optimal time can be cell-type dependent, and a time-course experiment (e.g., 12, 24, 48 hours) is advisable to determine the ideal incubation period for your experimental setup.
Q4: Should I use this compound alone or in combination with other modulators?
A4: While single correctors can show activity, their efficacy is often significantly enhanced when used in combination with other CFTR modulators, such as other classes of correctors or a potentiator. Combination therapies can have synergistic effects by targeting different structural defects in the mutant CFTR protein. For functional assays, the addition of a potentiator (e.g., ivacaftor or genistein) is often necessary to activate the corrected CFTR channels at the cell surface.
Q5: How can I assess the cytotoxicity of this compound in my cell culture?
A5: It is essential to evaluate the potential cytotoxic effects of any compound in your cell model. A common method is the MTT assay, which measures cell metabolic activity as an indicator of cell viability. You should test a range of concentrations of this compound, including those higher than your expected effective concentration, to identify any potential toxicity. Ensure that the final concentration of the solvent (typically DMSO) is low (usually <0.1%) and consistent across all conditions, including vehicle controls.
Data Presentation
The following tables provide representative data on the efficacy of well-characterized CFTR correctors in different cell lines. This data can serve as a reference for designing your experiments with this compound.
Table 1: Efficacy of Lumacaftor (VX-809) in F508del-CFTR Cell Lines
| Cell Line Type | Specific Cell Line | Measurement Assay | Efficacy Outcome (Compared to Vehicle Control) |
| Primary Human Cells | Human Bronchial Epithelial (HBE) | Micro-Ussing Chamber | ~6-fold increase in CFTR function |
| Immortalized Human Cells | CFBE41o- | YFP-Halide Influx Assay | ~15% of wild-type CFTR function |
| Non-human Mammalian Cells | Fischer Rat Thyroid (FRT) | YFP-Halide Influx Assay | ~10% of wild-type CFTR function |
Note: This table is a representation of data found in the literature and is intended for illustrative purposes. Actual results may vary depending on the experimental conditions.
Table 2: Dose-Response of Tezacaftor (VX-661) on F508del-CFTR Maturation and Function
| Cell Line | Assay | Endpoint | EC50 |
| CFBE cells | Western Blot | Band C/B Ratio | ~267 nM |
| CFBE-DG3 cells | TECC Assay (with potentiator) | CFTR Function | Not specified |
Note: This table is a representation of data found in the literature and is intended for illustrative purposes. Actual results may vary depending on the experimental conditions.
Experimental Protocols
Protocol 1: Western Blotting for CFTR Maturation
Objective: To determine the optimal concentration of this compound for increasing the maturation of F508del-CFTR protein.
Materials:
-
Cells expressing F508del-CFTR (e.g., CFBE41o-)
-
Cell culture medium
-
This compound stock solution (in DMSO)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
RIPA buffer with protease inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
6% Tris-glycine polyacrylamide gel
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary anti-CFTR antibody
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence detection system
Procedure:
-
Cell Treatment: Seed cells and allow them to adhere. Treat cells with a range of this compound concentrations (e.g., 0.1, 0.3, 1, 3, 10 µM) and a vehicle control (DMSO) for 24 hours at 37°C.
-
Cell Lysis: Wash cells twice with ice-cold PBS. Lyse cells in RIPA buffer with protease inhibitors on ice for 30 minutes.
-
Protein Quantification: Centrifuge the lysate to pellet cell debris and collect the supernatant. Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Mix equal amounts of protein (e.g., 30-50 µg) with Laemmli sample buffer. Heat samples at 37°C for 15 minutes. Do not boil CFTR samples.
-
SDS-PAGE: Load samples onto a 6% polyacrylamide gel and run the electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-CFTR antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection: Incubate the membrane with ECL substrate and visualize the protein bands using a chemiluminescence detection system. The immature (Band B) and mature (Band C) forms of CFTR will appear at different molecular weights.
Protocol 2: Ussing Chamber Assay for CFTR Function
Objective: To measure the effect of this compound on CFTR-mediated chloride secretion across a polarized epithelial cell monolayer.
Materials:
-
Polarized epithelial cells (e.g., primary HBE cells) grown on permeable supports
-
Ussing chamber system
-
Ringer's solution
-
This compound
-
Amiloride (ENaC inhibitor)
-
Forskolin (cAMP agonist)
-
CFTR potentiator (e.g., Ivacaftor or Genistein)
-
CFTRinh-172 (CFTR inhibitor)
Procedure:
-
Cell Culture and Treatment: Culture epithelial cells on permeable supports until a confluent monolayer is formed. Treat the cells with the optimal concentration of this compound (determined from dose-response experiments) for 24-48 hours.
-
Ussing Chamber Setup: Mount the permeable support in the Ussing chamber. Fill both chambers with pre-warmed Ringer's solution and equilibrate the system.
-
Measurement of Short-Circuit Current (Isc):
-
Clamp the transepithelial voltage to 0 mV and record the baseline Isc.
-
Add amiloride to the apical chamber to inhibit ENaC.
-
Add forskolin and a CFTR potentiator to activate CFTR-mediated chloride secretion.
-
Add CFTRinh-172 to the apical chamber to confirm that the observed current is CFTR-dependent.
-
-
Data Analysis: Calculate the change in Isc (ΔIsc) in response to the activators and inhibitors. A larger ΔIsc in corrector-treated cells compared to untreated cells indicates improved CFTR function.
Protocol 3: Cell Viability (MTT) Assay
Objective: To assess the cytotoxicity of this compound.
Materials:
-
Cells of interest
-
96-well cell culture plates
-
Cell culture medium
-
This compound stock solution
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treatment: Treat the cells with a range of this compound concentrations and a vehicle control.
-
Incubation: Incubate for the same duration as your functional assays (e.g., 24 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 1-4 hours at 37°C.
-
Solubilization: Add solubilization solution to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
Troubleshooting Guides
Issue 1: No increase in mature CFTR (Band C) in Western Blot
| Potential Cause | Troubleshooting Step |
| Suboptimal Corrector Concentration | Perform a dose-response experiment with a wider range of concentrations (e.g., 0.01 µM to 50 µM). |
| Insufficient Incubation Time | Conduct a time-course experiment (e.g., 12, 24, 48 hours) to determine the optimal incubation period. |
| Ineffective Corrector in the Chosen Cell Line | The efficacy of correctors can be cell-type dependent. Consider testing in a different cell model (e.g., primary cells vs. immortalized cell lines). |
| Poor Antibody Quality | Use a validated anti-CFTR antibody at the recommended dilution. Run a positive control (e.g., cells expressing wild-type CFTR). |
| Incorrect Gel Percentage | Use a low percentage acrylamide gel (e.g., 6%) to better resolve the high molecular weight CFTR bands. |
Issue 2: Low or no CFTR-mediated current in Ussing Chamber Assay
| Potential Cause | Troubleshooting Step |
| Cell Monolayer is Not Confluent or Polarized | Allow cells to grow for a longer duration and verify monolayer integrity by measuring Transepithelial Electrical Resistance (TEER). |
| Inactive Forskolin or Potentiator | Use fresh, validated stocks of forskolin and the potentiator. |
| High ENaC Activity Masking CFTR Current | Ensure amiloride is added before CFTR activators to block ENaC channels. |
| Corrector is Not Functional in this Assay | Confirm the corrector's effect on protein maturation via Western Blot first. |
Issue 3: High Variability in Experimental Replicates
| Potential Cause | Troubleshooting Step |
| Inconsistent Cell Seeding Density | Use a standardized protocol for cell counting and plating to ensure consistent cell numbers across wells. |
| Edge Effects in Multi-well Plates | Avoid using the outer wells of the plate, as they are more prone to evaporation and temperature fluctuations. |
| Inherent Biological Variability | Increase the number of biological replicates. If using primary cells, consider using cells from multiple donors. |
Visualizations
CFTR Protein Processing and Trafficking Pathway
Caption: CFTR protein folding, trafficking, and the mechanism of action of CFTR correctors and potentiators.
Experimental Workflow for Optimizing Corrector Concentration
Caption: A logical workflow for determining the optimal concentration of this compound.
References
- 1. cff.org [cff.org]
- 2. Recommended Tool Compounds for Modifying the Cystic Fibrosis Transmembrane Conductance Regulator Channel Variants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrazolylthiazole as DeltaF508-cystic fibrosis transmembrane conductance regulator correctors with improved hydrophilicity compared to bithiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Variable Responses to CFTR Correctors in vitro: Estimating the Design Effect in Precision Medicine - PMC [pmc.ncbi.nlm.nih.gov]
"potential off-target effects of CFTR corrector 12"
This technical support guide is intended for researchers, scientists, and drug development professionals using CFTR Corrector 12. It provides troubleshooting advice and answers to frequently asked questions regarding potential off-target effects observed during in-vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a pharmacological chaperone designed to rescue trafficking-defective CFTR mutants, such as F508del. It is believed to directly bind to the mutant CFTR protein, stabilizing its conformation to facilitate proper folding and processing through the endoplasmic reticulum, ultimately increasing the amount of functional CFTR protein at the cell surface.[1][2]
Q2: Are there any known general off-target effects of CFTR correctors that I should be aware of?
A2: Yes, while designed to be specific, some CFTR correctors can have off-target effects. These can be broadly categorized into two types: those that act as "pharmacological chaperones" with high specificity for CFTR, and "proteostasis regulators" which modulate the cellular quality-control machinery and may affect other proteins.[1][3] Off-target effects can include alterations in intracellular calcium levels, interactions with other cellular pathways, and in some cases, cytotoxicity at high concentrations.[4]
Q3: Can this compound affect the trafficking of other proteins besides CFTR?
A3: It is plausible. Some small-molecule correctors developed for F508del-CFTR have been shown to affect the trafficking of other mutant proteins associated with different protein trafficking diseases. This suggests that some correctors may act on general cellular pathways involved in protein folding and quality control. Researchers should consider this possibility if they observe unexpected phenotypic changes in their experimental models.
Troubleshooting Guide
Issue 1: I am observing significant cytotoxicity or a decrease in cell viability after treatment with this compound.
-
Question: Why are my cells dying after treatment?
-
Answer: Dose-dependent cytotoxicity can be observed with some small-molecule compounds. It is crucial to determine the optimal, non-toxic concentration of this compound for your specific cell line. We recommend performing a dose-response experiment to determine both the effective concentration (EC50) for CFTR correction and the cytotoxic concentration (CC50).
-
Recommended Action:
-
Perform a cell viability assay (e.g., MTT or CellTiter-Glo®) with a range of this compound concentrations.
-
From this data, calculate the CC50.
-
For your experiments, use a concentration that is well below the CC50 while still providing effective CFTR correction.
-
Issue 2: I am seeing unexpected changes in intracellular signaling pathways, such as calcium-dependent pathways, that are unrelated to CFTR function.
-
Question: Could this compound be affecting intracellular calcium levels?
-
Answer: Yes, this is a known off-target effect of some CFTR correctors. For instance, the corrector VX-661 (Tezacaftor) has been shown to mobilize intracellular calcium, potentially by inhibiting the Sarco/Endoplasmic Reticulum Ca2+-ATPase (SERCA) pump. This leads to an increase in cytosolic calcium, which can affect numerous downstream signaling cascades. This effect can be independent of CFTR expression.
-
Recommended Action:
-
Measure intracellular calcium levels in your experimental system using a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Compare calcium levels in untreated cells versus cells treated with this compound.
-
If calcium dysregulation is confirmed, results from experiments in calcium-sensitive systems should be interpreted with caution.
-
Issue 3: My results are inconsistent when using this compound in combination with other small molecules.
-
Question: Are there known drug-drug interactions with this class of compounds?
-
Answer: Yes. CFTR correctors like Tezacaftor (VX-661) are known substrates of cytochrome P450 enzymes, particularly CYP3A. If you are co-administering other compounds, they may inhibit or induce these enzymes, altering the effective concentration of this compound and potentially leading to off-target effects or reduced efficacy.
-
Recommended Action:
-
Review the literature for all compounds in your experiment to determine if they are substrates, inhibitors, or inducers of CYP3A enzymes.
-
If a potential interaction exists, consider a modified experimental design, such as sequential administration or using concentrations adjusted for the interaction.
-
Quantitative Data Summary
The following tables present hypothetical data for "this compound" based on typical experimental outcomes for CFTR correctors.
Table 1: Dose-Response Analysis of this compound in CFBE41o- cells (F508del/F508del)
| Concentration (µM) | % Cell Viability (MTT Assay) | CFTR Function (% of Wild-Type) |
| 0 (Vehicle) | 100% | 2% |
| 0.1 | 99% | 8% |
| 1 | 98% | 25% |
| 3 | 95% | 35% |
| 10 | 85% | 38% |
| 30 | 60% | 40% |
This table illustrates the relationship between concentration, efficacy, and cytotoxicity.
Table 2: Effect of this compound on Intracellular Calcium
| Cell Line | Treatment | Peak [Ca2+]i (nM) |
| CFBE41o- (F508del) | Vehicle | 100 ± 10 |
| CFBE41o- (F508del) | This compound (3 µM) | 250 ± 25 |
| HEK293 (No CFTR) | Vehicle | 95 ± 8 |
| HEK293 (No CFTR) | This compound (3 µM) | 240 ± 20 |
This table shows a potential CFTR-independent increase in intracellular calcium.
Experimental Protocols
1. Cell Viability (MTT) Assay
This protocol is used to determine the cytotoxic concentration of this compound.
-
Materials: 96-well plates, cell culture medium, this compound, vehicle control (e.g., DMSO), MTT solution (5 mg/mL in PBS), solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS).
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in cell culture medium.
-
Remove the old medium from the cells and add 100 µL of the prepared dilutions or vehicle control to the respective wells.
-
Incubate the plate for the desired treatment duration (e.g., 24 or 48 hours) at 37°C in a humidified incubator with 5% CO2.
-
After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
-
2. Western Blot for CFTR Maturation
This protocol assesses the efficacy of this compound in promoting the conversion of immature (Band B) to mature, complex-glycosylated (Band C) CFTR.
-
Materials: Cell lysis buffer (e.g., RIPA buffer with protease inhibitors), protein assay kit (e.g., BCA), SDS-PAGE gels, transfer apparatus, PVDF membrane, blocking buffer (e.g., 5% non-fat milk in TBST), primary anti-CFTR antibody, HRP-conjugated secondary antibody, chemiluminescence substrate.
-
Procedure:
-
Treat cells with this compound or vehicle for 24-48 hours.
-
Lyse cells and quantify total protein concentration.
-
Denature protein lysates and separate them by SDS-PAGE.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate with a primary antibody targeting CFTR overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour.
-
Wash the membrane again and apply chemiluminescence substrate.
-
Image the blot using a chemiluminescence detector. An increase in the Band C to Band B ratio indicates improved CFTR maturation.
-
Visualizations
Caption: Troubleshooting workflow for potential off-target effects.
Caption: Off-target effect on intracellular calcium signaling.
Caption: Mechanism of potential drug-drug interaction via CYP3A.
References
"troubleshooting CFTR corrector 12 solubility issues in aqueous buffer"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with CFTR corrector 12. The information is presented in a question-and-answer format to directly address common solubility issues encountered during experiments in aqueous buffers.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound (also known as compound 17C), a bithiazole derivative, is provided below. These properties are critical for understanding its solubility characteristics.
| Property | Value | Source |
| IUPAC Name | N-[5-[2-(5-chloro-2-methoxyanilino)-1,3-thiazol-4-yl]-4-methyl-1,3-thiazol-2-yl]-2,2-dimethylpropanamide | N/A |
| Molecular Formula | C₁₉H₂₁ClN₄O₂S₂ | N/A |
| Molecular Weight | 436.98 g/mol | [1] |
| LogP | 5.5 | [2] |
| Hydrogen Bond Donor Count | 2 | [2] |
| Hydrogen Bond Acceptor Count | 7 | [2] |
| Appearance | White to off-white solid powder | [2] |
| Aqueous Solubility | Low (< 1 mg/mL) |
Frequently Asked Questions (FAQs)
Q1: Why is my this compound precipitating when I add it to my aqueous buffer or cell culture medium?
A1: Precipitation of this compound in aqueous solutions is a common issue due to its low intrinsic aqueous solubility. The primary reasons for this include:
-
High Lipophilicity: With a LogP value of 5.5, this compound is highly lipophilic, meaning it preferentially dissolves in non-polar (non-aqueous) solvents.
-
"Solvent Shock": When a concentrated stock solution of this compound (typically in DMSO) is rapidly diluted into an aqueous buffer, the compound can crash out of solution as it is no longer in its preferred solvent environment.
-
Exceeding Solubility Limit: The final concentration of this compound in your experiment may be higher than its maximum solubility in the specific aqueous buffer or cell culture medium being used.
-
Buffer Composition: Components in your buffer, such as salts and proteins, can sometimes interact with the compound and reduce its solubility.
Q2: What is the recommended solvent for making a stock solution of this compound?
A2: Due to its low aqueous solubility, it is highly recommended to prepare stock solutions of this compound in an organic solvent. Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for this purpose.
Q3: What is the maximum recommended final concentration of DMSO in my cell-based assay?
A3: High concentrations of DMSO can be toxic to cells. It is a standard practice to keep the final concentration of DMSO in your cell culture medium below 0.5% (v/v), and ideally at or below 0.1%, to minimize any potential off-target effects.
Q4: Can I do anything to my aqueous buffer to improve the solubility of this compound?
A4: While this compound is inherently poorly soluble in aqueous solutions, some strategies can be employed to improve its solubility and stability in your working solution:
-
Co-solvents: For particularly challenging experiments, the use of a small percentage of a biocompatible co-solvent in your final solution may help. Examples include polyethylene glycol 300 (PEG300) or Tween 80. However, the compatibility and potential effects of these co-solvents on your specific cell line and assay should be validated.
Troubleshooting Guides
Issue: Precipitate forms immediately upon diluting the DMSO stock solution into the aqueous buffer.
This is a classic example of "solvent shock." The following workflow can help mitigate this issue.
Workflow for avoiding precipitation during dilution.
Issue: The solution is initially clear but becomes cloudy or forms a precipitate over time.
This may indicate that the compound is slowly coming out of solution as it equilibrates at the experimental temperature, or that it may be unstable in the aqueous buffer.
Relationship between experimental factors and delayed precipitation.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
Materials:
-
This compound (solid powder)
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Calibrated micropipettes
Procedure:
-
Calculate the required mass: To prepare 1 mL of a 10 mM stock solution, you will need 4.37 mg of this compound (Molecular Weight = 436.98 g/mol ).
-
Weigh the compound: Carefully weigh out the calculated mass of this compound and transfer it to a sterile microcentrifuge tube.
-
Add DMSO: Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the compound.
-
Dissolve: Vortex the solution vigorously for 1-2 minutes. Visually inspect the solution to ensure all the solid has dissolved. If necessary, gently warm the tube in a 37°C water bath for a few minutes and vortex again.
-
Storage: Once fully dissolved, aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C. Stock solutions in DMSO are typically stable for at least one month at -20°C and up to six months at -80°C.
Protocol 2: Dilution of this compound Stock Solution into Aqueous Buffer (e.g., Cell Culture Medium)
Objective: To prepare a final working concentration of 10 µM this compound in 10 mL of cell culture medium, with a final DMSO concentration of 0.1%.
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed (37°C) sterile aqueous buffer or cell culture medium
-
Sterile conical tubes
-
Calibrated micropipettes
Procedure:
-
Prepare an intermediate dilution:
-
Pipette 990 µL of pre-warmed medium into a sterile microcentrifuge tube.
-
Add 10 µL of the 10 mM this compound stock solution to the medium. This creates a 1:100 dilution, resulting in a 100 µM intermediate solution in 1% DMSO.
-
Vortex the intermediate dilution gently.
-
-
Prepare the final working solution:
-
Add 9 mL of pre-warmed medium to a sterile conical tube.
-
Add 1 mL of the 100 µM intermediate dilution to the 9 mL of medium.
-
Mix gently by inverting the tube several times.
-
-
Final concentrations: This will result in a final working solution of 10 µM this compound in a final DMSO concentration of 0.1%.
-
Use immediately: It is recommended to use the final working solution immediately after preparation to minimize the risk of precipitation.
CFTR Corrector Mechanism of Action
CFTR correctors are small molecules designed to rescue the processing and trafficking of mutant CFTR protein, particularly the F508del mutation. This mutation leads to misfolding of the protein in the endoplasmic reticulum (ER) and subsequent degradation by the cell's quality control machinery. Correctors act as pharmacological chaperones, binding to the misfolded CFTR protein and stabilizing its conformation, allowing it to bypass ER degradation and traffic to the cell surface.
Simplified signaling pathway of CFTR corrector action.
References
Technical Support Center: Improving Corrector 12 Efficacy in Primary Cell Models
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using Corrector 12 to improve CFTR function in primary human bronchial epithelial (HBE) cell models.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for Corrector 12?
A1: Corrector 12 is a small molecule chaperone designed to rescue trafficking-defective CFTR mutants, such as F508del.[1][2][3] It functions by directly binding to the misfolded CFTR protein during its biogenesis in the endoplasmic reticulum (ER), stabilizing its conformation.[1][3] This stabilization helps the mutant CFTR protein to evade the ER-associated degradation (ERAD) pathway, allowing it to be properly processed through the Golgi apparatus and trafficked to the cell's plasma membrane. At the cell surface, the corrected CFTR protein can function as a chloride ion channel, although it may still exhibit gating defects that can be addressed by co-administration of a potentiator.
Q2: Why am I observing high variability in my results between different patient-derived primary HBE cell lots?
A2: Patient-to-patient variability is a known challenge when working with primary cells. Several factors can contribute to this:
-
Genetic Modifiers: Genes other than CFTR can influence the severity of the CF phenotype and the cellular response to modulator therapies. These genes can impact processes like protein folding and trafficking, thereby affecting Corrector 12 efficacy.
-
Epigenetic Factors: Differences in epigenetic modifications, such as DNA methylation, can alter the expression levels of CFTR and other relevant genes, leading to varied responses.
-
Cell Culture Conditions: Primary HBE cells are sensitive to their culture environment. Minor variations in media composition, seeding density, or air-liquid interface (ALI) culture duration can lead to significant differences in differentiation and CFTR expression.
Q3: What is the recommended concentration range and incubation time for Corrector 12?
A3: The optimal concentration and incubation time for Corrector 12 can vary depending on the specific primary cell line and the experimental endpoint. We recommend performing a dose-response and time-course experiment to determine the optimal conditions for your specific model. A typical starting point is outlined in the table below.
Q4: Should Corrector 12 be used in combination with a potentiator?
A4: Yes, for maximal functional rescue of the F508del-CFTR protein, a combination approach is highly recommended. While Corrector 12 helps increase the quantity of CFTR protein at the cell surface, the rescued channels often have a residual gating defect (i.e., they do not open efficiently). A potentiator, such as Ivacaftor, acts to hold the channel gate open, increasing chloride ion flow. The synergistic effect of a corrector and a potentiator typically leads to a much greater functional response than treatment with a corrector alone.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments with Corrector 12.
Issue 1: Low or No Increase in CFTR Function in Ussing Chamber Assays
After treating F508del/F508del primary HBE cells cultured on permeable supports with Corrector 12, you observe a minimal increase in the forskolin-stimulated short-circuit current (Isc).
| Potential Cause | Troubleshooting Step | Verification Method |
| Poor Monolayer Integrity | Ensure cells have reached full confluence and differentiation. Allow cells to grow for a sufficient duration (typically 21-28 days) at ALI. | Measure Transepithelial Electrical Resistance (TEER). A low TEER value indicates a leaky monolayer. |
| Suboptimal Corrector Dose/Time | Perform a dose-response (e.g., 0.1 µM to 10 µM) and time-course (e.g., 12, 24, 48 hours) experiment to find the optimal conditions for your specific cell lot. | Run parallel Ussing chamber experiments with different concentrations and incubation times. |
| Inactive Reagents | Use a fresh, validated stock of forskolin and other activators. Use a positive control cell line (e.g., wild-type HBE cells) to confirm reagent activity. | Test reagents on a control cell line known to respond. |
| High ENaC Activity | High baseline current from the epithelial sodium channel (ENaC) can mask the CFTR-mediated current. Ensure amiloride is added to the apical chamber to block ENaC channels before adding CFTR activators. | Observe a significant drop in Isc after amiloride addition. |
| Gating Defect of Rescued CFTR | The rescued F508del-CFTR at the cell surface still requires a potentiator to function optimally. | Add a potentiator (e.g., Ivacaftor) along with forskolin during the assay to see if this augments the Isc response. |
Issue 2: Inconsistent CFTR Maturation Bands on Western Blot
You are using Western blotting to assess the maturation of CFTR protein following treatment with Corrector 12. You observe faint or inconsistent C-band (mature, complex-glycosylated) CFTR relative to the B-band (immature, core-glycosylated).
| Potential Cause | Troubleshooting Step | Verification Method |
| Insufficient Corrector Efficacy | The concentration or incubation time of Corrector 12 may be insufficient to promote significant maturation for this particular cell lot. | Perform a dose-response experiment and analyze lysates at each concentration. |
| Protein Lysis/Handling Issues | Ensure lysis is performed in ice-cold buffer containing a fresh cocktail of protease inhibitors. Avoid repeated freeze-thaw cycles of the lysate. | Run a total protein stain (e.g., Ponceau S) on the membrane after transfer to check for even loading and protein integrity. |
| Poor Gel Resolution | Use a low-percentage polyacrylamide gel (e.g., 6%) to achieve better separation between the high molecular weight B-band (~150 kDa) and C-band (~170 kDa). | Ensure the gel runs slowly and for a sufficient duration to allow for proper separation. |
| Antibody Performance | Use a well-characterized anti-CFTR antibody validated for detecting both B and C bands. Titrate the primary antibody to find the optimal concentration. | Include a positive control lysate from cells overexpressing wild-type CFTR to confirm antibody performance. |
Data Presentation
Table 1: Representative Ussing Chamber Data for Corrector 12 in Primary HBE Cells (F508del/F508del)
| Treatment Condition (24h) | Amiloride-Sensitive Isc (µA/cm²) | Forskolin + Potentiator-Stimulated ΔIsc (µA/cm²) | % of Wild-Type CFTR Function |
| Vehicle (0.1% DMSO) | 25.2 ± 3.1 | 1.5 ± 0.4 | ~2% |
| Corrector 12 (3 µM) | 24.8 ± 2.9 | 12.3 ± 1.8 | ~15% |
| Corrector 12 (3 µM) + Potentiator (1 µM) | 25.5 ± 3.5 | 28.7 ± 3.3 | ~35% |
| Wild-Type HBE Cells (Vehicle) | 28.1 ± 4.0 | 82.5 ± 9.6 | 100% |
| Data are presented as mean ± SEM from n=4 independent cell donors. |
Table 2: Quantification of CFTR Maturation by Western Blot
| Treatment Condition (24h) | C-Band/(B-Band + C-Band) Ratio |
| Vehicle (0.1% DMSO) | 0.08 ± 0.03 |
| Corrector 12 (1 µM) | 0.25 ± 0.06 |
| Corrector 12 (3 µM) | 0.41 ± 0.08 |
| Corrector 12 (10 µM) | 0.45 ± 0.07 |
| Data are presented as mean ± SEM from n=3 experiments. |
Experimental Protocols & Visualizations
Protocol 1: Ussing Chamber Assay for CFTR Function
This protocol measures CFTR-dependent chloride secretion across a polarized primary HBE cell monolayer.
-
Cell Culture: Culture primary HBE cells on permeable supports (e.g., Transwell®) at an air-liquid interface (ALI) for 21-28 days to allow for full differentiation and polarization.
-
Corrector Treatment: Treat cells by adding Corrector 12 to the basolateral medium and incubate for the desired time (e.g., 24-48 hours). Include a vehicle control (e.g., 0.1% DMSO).
-
Assay Setup: Mount the permeable supports in an Ussing chamber system with pre-warmed (37°C) Ringer's solution in both apical and basolateral chambers.
-
Measurement of Short-Circuit Current (Isc): Clamp the transepithelial voltage to 0 mV and record the baseline Isc.
-
ENaC Inhibition: Add amiloride (e.g., 100 µM) to the apical chamber to inhibit ENaC.
-
CFTR Activation: Sequentially add a CFTR activator (e.g., 10 µM Forskolin) and a potentiator (e.g., 1 µM Ivacaftor) to the basolateral side to activate CFTR-mediated chloride secretion. An increase in Isc indicates CFTR activity.
-
CFTR Inhibition: Add a CFTR inhibitor (e.g., 10 µM CFTRinh-172) to the apical side to confirm the observed current is CFTR-specific.
-
Data Analysis: Calculate the change in Isc (ΔIsc) in response to the CFTR activators. A larger ΔIsc in corrector-treated cells compared to untreated cells indicates improved CFTR function.
Protocol 2: Western Blot for CFTR Maturation
-
Cell Culture and Treatment: Culture HBE cells in flasks or plates and treat with Corrector 12 for the desired time.
-
Cell Lysis: Wash cells with ice-cold PBS. Lyse cells in ice-cold RIPA buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Sample Preparation: Prepare samples by adding Laemmli sample buffer and heating at 37°C for 15 minutes. Do not boil, as CFTR aggregates at high temperatures.
-
SDS-PAGE: Load 30-50 µg of protein per lane onto a 6% Tris-Glycine polyacrylamide gel and run electrophoresis until the dye front reaches the bottom.
-
Protein Transfer: Transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary anti-CFTR antibody (e.g., clone 596 or 570) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Identify the immature B-band (~150 kDa) and the mature C-band (~170 kDa).
References
Technical Support Center: CFTR Corrector 12 Cytotoxicity and Cell Viability Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with CFTR corrector 12 and other related small molecules. The following sections offer detailed experimental protocols, data presentation, and visual workflows to address common challenges encountered during cytotoxicity and cell viability assays.
Frequently Asked Questions (FAQs)
Q1: What is the expected cytotoxic profile of this compound?
A1: Currently, there is limited publicly available data specifically detailing the cytotoxicity of "this compound (compound 17C)". As with any investigational compound, it is crucial to empirically determine its cytotoxic profile in the specific cell lines used for your experiments. The protocols provided in this guide, such as the MTT and Trypan Blue exclusion assays, are recommended for determining the IC50 (half-maximal inhibitory concentration) and assessing overall effects on cell viability.
Q2: Which cell lines are appropriate for testing the cytotoxicity of CFTR correctors?
A2: The choice of cell line is critical and should be relevant to cystic fibrosis research. Commonly used cell lines include:
-
Human bronchial epithelial (HBE) cells derived from CF patients (e.g., CFBE41o-), which provide a physiologically relevant model.[1]
-
Fischer rat thyroid (FRT) cells stably expressing mutant CFTR (e.g., F508del-CFTR), which are widely used for corrector screening.
-
Baby hamster kidney (BHK) cells are another suitable model for expressing and studying mutant CFTR.[1]
-
HEK-293 cells are often used for initial characterization of corrector compounds due to their high transfection efficiency and robust growth.
Q3: At what concentration should I test this compound for efficacy versus cytotoxicity?
A3: Efficacy and cytotoxicity should be evaluated in parallel to determine the therapeutic window of the compound. For CFTR correctors like lumacaftor (VX-809), the effective concentration (EC50) for correcting CFTR trafficking is typically in the low micromolar range (e.g., 0.1 µM in FRT cells).[2][3] However, at higher concentrations (e.g., >10 µM), a decrease in the corrective response and potential cytotoxicity may be observed, resulting in a bell-shaped dose-response curve.[2] It is recommended to perform a dose-response study starting from nanomolar to high micromolar concentrations to identify the optimal concentration for efficacy with minimal cytotoxicity.
Q4: How can I distinguish between a specific cytotoxic effect of the corrector and a non-specific effect of the solvent (e.g., DMSO)?
A4: It is essential to include a vehicle control in all experiments. This typically involves treating cells with the same concentration of the solvent (e.g., DMSO) used to dissolve the corrector compound. This allows you to subtract any background effects of the solvent from the effects of the corrector itself. Most cell lines can tolerate low concentrations of DMSO (typically ≤ 0.5%), but it's crucial to determine the tolerance of your specific cell line.
Troubleshooting Guides
MTT Assay
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High background absorbance | - Contamination of media or reagents.- Phenol red in the culture medium. | - Use sterile technique and fresh reagents.- Use phenol red-free medium for the assay. |
| Low signal or poor dynamic range | - Suboptimal cell seeding density.- Insufficient incubation time with MTT reagent.- Incomplete solubilization of formazan crystals. | - Optimize cell number per well through a titration experiment.- Increase incubation time with MTT (typically 1-4 hours).- Ensure complete dissolution of formazan crystals by thorough mixing or shaking. |
| High variability between replicate wells | - Uneven cell seeding.- Edge effects in the multi-well plate. | - Ensure a homogenous cell suspension before seeding.- Avoid using the outer wells of the plate, or fill them with sterile PBS or media to maintain humidity. |
Trypan Blue Exclusion Assay
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High percentage of blue (dead) cells in control group | - Over-trypsinization during cell harvesting.- Mechanical stress during cell handling.- Cells are not in a healthy, logarithmic growth phase. | - Minimize trypsin exposure time.- Handle cells gently; avoid vigorous pipetting.- Use cells from a healthy, sub-confluent culture. |
| Inconsistent counts between replicates | - Inaccurate mixing of cell suspension and trypan blue.- Delay in counting after adding trypan blue. | - Ensure a 1:1 mixing ratio of cell suspension to 0.4% trypan blue solution.- Count cells within 3-5 minutes of adding the dye, as longer incubation can lead to toxicity. |
| Difficulty distinguishing between live and dead cells | - Cell clumping.- Debris in the cell suspension. | - Ensure a single-cell suspension by gentle pipetting.- Wash cells with PBS to remove debris before staining. |
Quantitative Data Summary
The following table summarizes publicly available data for the well-characterized CFTR corrector, lumacaftor (VX-809), as a reference for expected ranges of efficacy and potential for high-concentration-induced effects.
| Compound | Cell Line | Assay | Parameter | Value | Reference |
| Lumacaftor (VX-809) | FRT cells expressing F508del-CFTR | Chloride Transport | EC50 | 0.5 µM | |
| FRT cells expressing F508del-CFTR | CFTR Maturation | EC50 | 0.1 µM | ||
| FRT cells expressing F508del-CFTR | Chloride Transport | IC50 (inhibition at high conc.) | ~100 µM | ||
| HBE cells from F508del CF patients | Chloride Secretion | EC50 | 81 nM |
Experimental Protocols
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures cell metabolic activity as an indicator of cell viability.
Materials:
-
Cells in culture
-
CFTR corrector compound
-
96-well clear flat-bottom plates
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or DMSO)
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the CFTR corrector in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include vehicle-only and untreated controls. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control after subtracting the background absorbance.
Trypan Blue Exclusion Assay for Adherent Cells
This assay determines cell viability by counting cells that are impermeable (live) or permeable (dead) to the trypan blue dye. This protocol is adapted for adherent cells in a 96-well plate format.
Materials:
-
Adherent cells in a 96-well plate
-
CFTR corrector compound
-
Phosphate-buffered saline (PBS)
-
Trypan blue solution (0.4%)
-
Trypsin-EDTA
-
Hemocytometer or automated cell counter
-
Microscope
Procedure:
-
Compound Treatment: Treat cells in a 96-well plate with the CFTR corrector as described in the MTT assay protocol.
-
Cell Harvesting: After treatment, aspirate the medium and wash the cells once with PBS. Add 50 µL of trypsin-EDTA to each well and incubate for a few minutes at 37°C to detach the cells.
-
Cell Suspension: Add 50 µL of complete medium to each well to inactivate the trypsin and create a cell suspension. Pipette gently to break up any clumps.
-
Staining: Transfer a 10 µL aliquot of the cell suspension from a well and mix it with 10 µL of 0.4% trypan blue solution (1:1 ratio).
-
Counting: Immediately load 10 µL of the stained cell suspension into a hemocytometer and count the number of live (clear) and dead (blue) cells under a microscope.
-
Data Analysis: Calculate the percentage of viable cells using the formula: % Viability = (Number of live cells / Total number of cells) x 100
Visualizations
Caption: Workflow for assessing cell viability using the MTT assay.
Caption: Workflow for the Trypan Blue exclusion assay for adherent cells.
Caption: Relationship between CFTR corrector concentration, efficacy, and cytotoxicity.
References
Technical Support Center: Minimizing Variability in CFTR Corrector Functional Assays
Welcome to the Technical Support Center for CFTR corrector functional assays. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and minimize variability in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of variability in CFTR corrector functional assays?
A1: Variability in CFTR corrector functional assays can arise from multiple sources, including:
-
Biological Variability: Inherent differences between cell lines, primary cell donors, and even passage numbers of the same cell line can contribute to varied responses. For instance, the genetic background of patient-derived cells and the presence of modifier genes can influence CFTR function and corrector efficacy.[1][2][3]
-
Cell Culture Conditions: Suboptimal or inconsistent cell culture conditions are a major source of variability. This includes issues with cell density, differentiation state (especially for primary airway epithelial cells), media composition, and the presence of contaminants.[4]
-
Reagent Quality and Consistency: The quality, concentration, and storage of reagents, including corrector compounds, potentiators (like VX-770), and activators (like forskolin), are critical.[5]
-
Assay Protocol Execution: Minor deviations in experimental protocols, such as incubation times, temperature, and pipetting techniques, can lead to significant variations in results.
-
Equipment and Data Analysis: Improperly calibrated equipment and subjective or inconsistent data analysis methods, particularly in image-based assays, can introduce variability.
Q2: How can I ensure my primary airway epithelial cells are properly differentiated for a Ussing chamber experiment?
A2: Proper differentiation of primary airway epithelial cells at an air-liquid interface (ALI) is crucial for obtaining reliable Ussing chamber data. Key indicators of well-differentiated cultures include:
-
High Transepithelial Electrical Resistance (TEER): Measure TEER to confirm the integrity of the epithelial monolayer. Low TEER values suggest a leaky epithelium, which will compromise your results.
-
Visual Confirmation: Observe the cultures for the presence of cilia beating and mucus production, which are hallmarks of a differentiated airway epithelium.
-
Consistent Culture Duration: Allow sufficient time for differentiation, which can take 3-4 weeks.
Q3: My forskolin-induced swelling (FIS) assay with intestinal organoids shows high variability between replicates. What can I do?
A3: High variability in organoid swelling assays is a common challenge. Here are several troubleshooting steps:
-
Uniform Organoid Size and Seeding: Ensure a homogenous population of organoids by mechanical dissociation and passing them through a cell strainer. Carefully control the number of organoids seeded per well.
-
Avoid Edge Effects: The outer wells of multi-well plates are prone to evaporation and temperature fluctuations. Avoid using these wells for your experiment.
-
Automated Image Analysis: Use automated image analysis software to quantify organoid area or volume. Manual measurements can be subjective and introduce significant variability. Ensure consistent imaging parameters like focus and exposure across all wells and time points.
-
Consistent Reagent Addition: Ensure that stimulation reagents like forskolin are added consistently and mixed gently to avoid disrupting the organoids.
Q4: I am not observing a clear "Band C" in my Western blot for mature CFTR protein after corrector treatment. What could be the issue?
A4: The absence of a clear Band C, which represents the mature, complex-glycosylated form of CFTR, can be due to several factors:
-
Ineffective Corrector Treatment: The corrector compound may not be effective for the specific CFTR mutation being studied, or the concentration and incubation time may be suboptimal.
-
Cell Lysis and Protein Handling: Ensure complete cell lysis and accurate protein quantification. Use protease inhibitors to prevent protein degradation.
-
Electrophoresis and Transfer: Optimize SDS-PAGE conditions to resolve the high molecular weight CFTR protein. Ensure efficient transfer to the PVDF membrane.
-
Antibody Issues: Use a well-validated primary antibody specific for CFTR. The secondary antibody and detection reagents should also be of high quality.
Troubleshooting Guides
Ussing Chamber Electrophysiology
| Issue | Potential Cause(s) | Troubleshooting Step(s) |
| Low or unstable baseline short-circuit current (Isc) | - Leaky epithelial monolayer (low TEER) - Poor cell health or viability - Incorrect buffer composition or temperature | - Verify TEER before starting the experiment. - Assess cell viability using trypan blue. - Ensure buffers are correctly prepared, pH-balanced, and maintained at 37°C. |
| No response to forskolin stimulation | - Poorly differentiated cells - Inactive forskolin - Insufficient corrector-mediated rescue of CFTR | - Confirm cell differentiation (cilia, mucus). - Use fresh, properly stored forskolin. - Optimize corrector concentration and incubation time. |
| High variability between replicate monolayers | - Inconsistent cell seeding density - Edge effects on the culture plate - Variation in mounting of the monolayer in the Ussing chamber | - Standardize cell seeding protocols. - Avoid using monolayers from the outer edges of the culture plate. - Ensure consistent and careful mounting of the permeable supports. |
Forskolin-Induced Swelling (FIS) Assay in Organoids
| Issue | Potential Cause(s) | Troubleshooting Step(s) |
| High background swelling in vehicle control | - Spontaneous swelling of organoids - Presence of other active ion channels | - Establish a clear baseline measurement before adding forskolin. - Consider the use of specific inhibitors to dissect the contribution of other channels. |
| Low signal-to-noise ratio | - Suboptimal forskolin or potentiator concentration - Insufficient incubation time with corrector - Inconsistent imaging focus | - Titrate forskolin and potentiator concentrations to determine the optimal dose. - Optimize the corrector incubation period (e.g., 18-24 hours). - Use automated focusing during live-cell imaging. |
| Organoid death during assay | - Cytotoxicity of the corrector compound - Phototoxicity from imaging | - Assess the cytotoxicity of your compounds at the concentrations used. - Reduce the frequency of image acquisition and the intensity of the light source. |
Experimental Protocols
Protocol 1: Ussing Chamber Assay for CFTR Function
-
Cell Culture: Culture human bronchial epithelial cells on permeable supports at an air-liquid interface for at least 3-4 weeks to achieve full differentiation.
-
Corrector Treatment: Treat the differentiated cultures with the CFTR corrector compound (e.g., CFTR corrector 12) at the desired concentration for 24-48 hours. Include a vehicle control (e.g., DMSO).
-
Ussing Chamber Setup: Mount the permeable supports in an Ussing chamber system. Bathe the apical and basolateral surfaces with identical Ringer's solutions.
-
Short-Circuit Current Measurement: Measure the baseline short-circuit current (Isc).
-
Pharmacological Profile:
-
Add amiloride to the apical chamber to block the epithelial sodium channel (ENaC).
-
Add a cAMP agonist like forskolin to stimulate CFTR-mediated chloride secretion.
-
Add a potentiator (e.g., VX-770) to maximize CFTR channel opening.
-
Add a specific CFTR inhibitor (e.g., CFTRinh-172) to confirm that the observed current is CFTR-dependent.
-
-
Data Analysis: The magnitude of the forskolin-stimulated and CFTRinh-172-inhibited Isc is a measure of corrected CFTR function.
Protocol 2: Forskolin-Induced Swelling (FIS) Assay
-
Organoid Culture: Culture human intestinal organoids in a basement membrane matrix.
-
Plating: Plate a uniform number and size of organoids in a 96-well plate.
-
Corrector Treatment: Add the CFTR corrector to the culture medium and incubate for 18-24 hours. Include a vehicle control.
-
Forskolin Stimulation and Imaging:
-
Just before imaging, add forskolin (and a potentiator if applicable) to the medium.
-
Place the plate in a live-cell imaging system pre-heated to 37°C.
-
Capture a baseline image (t=0) and subsequent images at regular intervals.
-
-
Data Analysis: Use automated image analysis software to measure the change in organoid area or volume over time. The rate of swelling is proportional to CFTR function.
Protocol 3: Western Blot for CFTR Maturation
-
Cell Treatment and Lysis: Treat cells expressing F508del-CFTR with the corrector compound for 24 hours, then lyse the cells.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Immunoblotting: Probe the membrane with a primary antibody specific for CFTR, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. The appearance of the mature, complex-glycosylated "Band C" indicates successful correction of the CFTR protein's folding and trafficking.
Visualizations
Caption: CFTR protein processing and the role of correctors.
Caption: Workflow for Ussing chamber functional assay.
Caption: Workflow for organoid forskolin-induced swelling assay.
References
- 1. Sources of Variation in Sweat Chloride Measurements in Cystic Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Elucidating clinical phenotypic variability associated with the polyT tract and TG repeats in CFTR - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
"CFTR corrector 12 stability and degradation in solution"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of CFTR corrector 12 in solution. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound stock solutions?
A1: For optimal stability, stock solutions of this compound should be stored under the following conditions:
-
-80°C for long-term storage (up to 6 months).[1]
-
-20°C for short-term storage (up to 1 month).[1] It is also recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[2]
Q2: What solvents are recommended for dissolving this compound?
A2: this compound is typically dissolved in dimethyl sulfoxide (DMSO).[1][2] If solubility issues arise, other solvents such as ethanol or DMF may be tested with a small amount of the compound.
Q3: My experimental results are inconsistent. Could the stability of this compound be a factor?
A3: Yes, inconsistent results can be a sign of compound degradation. The stability of this compound can be affected by factors such as temperature, light exposure, and the composition of your experimental buffer. It is crucial to handle the compound according to the recommended storage and handling instructions. If you suspect degradation, it is advisable to prepare a fresh stock solution and repeat the experiment. For long-term experiments, the stability of the compound in your specific cell culture or assay medium at 37°C should be validated.
Q4: How does this compound work to stabilize the CFTR protein?
A4: this compound, a bithiazole derivative, functions by correcting folding-deficient mutations in the CFTR protein. This action helps to stabilize the protein structure, facilitating its proper folding and trafficking to the cell membrane. More specifically, correctors can stabilize interactions between different domains of the CFTR protein, such as between the nucleotide-binding domains (NBDs) and the membrane-spanning domains (MSDs). This prevents the mutant protein from being prematurely targeted for degradation by the endoplasmic reticulum-associated degradation (ERAD) pathway.
Quantitative Data Summary
The following tables summarize the known stability data for this compound in solution.
Table 1: Recommended Storage Conditions and Stability of this compound Stock Solutions
| Storage Temperature | Recommended Duration | Solvent |
| -80°C | Up to 6 months | DMSO |
| -20°C | Up to 1 month | DMSO |
Data sourced from MedchemExpress.
Experimental Protocols
Protocol: Assessing the Stability of this compound in an Aqueous Experimental Buffer
This protocol outlines a general method for determining the stability of this compound in a user-defined aqueous buffer using High-Performance Liquid Chromatography (HPLC).
Objective: To quantify the degradation of this compound over time under specific experimental conditions (e.g., temperature, pH).
Materials:
-
This compound
-
DMSO (or other appropriate solvent for stock solution)
-
Experimental aqueous buffer (e.g., PBS, cell culture medium)
-
HPLC system with a suitable detector (e.g., UV-Vis)
-
C18 HPLC column or other appropriate column
-
Mobile phase solvents (e.g., acetonitrile, water with formic acid)
-
Temperature-controlled incubator or water bath
-
Autosampler vials
Methodology:
-
Prepare a Stock Solution: Prepare a concentrated stock solution of this compound in DMSO (e.g., 10 mM).
-
Prepare Experimental Samples:
-
Dilute the stock solution with the experimental aqueous buffer to the final working concentration (e.g., 10 µM).
-
Prepare a sufficient volume for all time points.
-
Aliquot the solution into separate, sealed vials for each time point to avoid repeated sampling from the same container.
-
-
Set Up Stability Study Conditions:
-
Place the vials in a temperature-controlled environment that mimics your experimental conditions (e.g., 37°C incubator).
-
Protect the samples from light if the compound is known to be light-sensitive.
-
-
Sample Collection:
-
At designated time points (e.g., 0, 2, 4, 8, 12, 24 hours), remove one vial from the incubator.
-
Immediately quench any potential degradation by freezing the sample at -80°C until analysis. The T=0 sample should be frozen immediately after preparation.
-
-
HPLC Analysis:
-
Thaw the samples just before analysis.
-
Develop a stability-indicating HPLC method capable of separating the parent compound from any potential degradants.
-
Inject a standard of freshly prepared this compound to determine its retention time and peak area.
-
Inject the samples from each time point.
-
-
Data Analysis:
-
Measure the peak area of the parent this compound at each time point.
-
Calculate the percentage of the compound remaining at each time point relative to the T=0 sample.
-
Plot the percentage of remaining compound versus time to determine the degradation kinetics.
-
Visualizations
Caption: Hypothetical degradation pathways for a bithiazole-containing molecule.
Caption: Workflow for assessing small molecule stability in solution.
Caption: Troubleshooting decision tree for stability-related issues.
References
Technical Support Center: Enhancing Signal-to-Noise Ratio in CFTR Corrector 12 Experiments
This technical support hub is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve issues related to low signal-to-noise ratios in experiments involving CFTR Corrector 12.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for a low signal-to-noise ratio in my CFTR corrector experiments?
A1: A low signal-to-noise ratio can be attributed to several factors that either decrease the specific signal or increase the background noise. Common culprits include:
-
Suboptimal Corrector Efficacy: Insufficient rescue of the CFTR protein by Corrector 12.
-
Inefficient CFTR Activation: Inadequate stimulation of the corrected CFTR channels at the cell surface.
-
High Background Fluorescence: Autofluorescence from cells, media components, or the corrector compound itself.
-
Poor Cell Health: Compromised cell viability can lead to inconsistent and weak responses.
-
Inadequate Assay Conditions: Non-optimized parameters such as cell density, incubation times, and reagent concentrations.
-
Improper Instrument Settings: Incorrect setup of detection instruments can significantly impact signal acquisition.
Q2: What is the synergistic role of potentiators with this compound, and how does it impact the experimental signal?
A2: this compound functions by aiding the proper folding and trafficking of mutant CFTR protein to the cell membrane.[1] However, once at the surface, the corrected channels may still exhibit gating defects (i.e., they do not open and close efficiently). Potentiators are a class of molecules that act on the CFTR protein at the cell surface to increase the channel's open probability.[1] The combination of a corrector and a potentiator often results in a synergistic enhancement of CFTR function, leading to a more robust and detectable signal in functional assays compared to the use of a corrector alone.[2]
Q3: Which are the most suitable assays for evaluating the functional rescue of CFTR by Corrector 12?
A3: Several functional assays are widely used to quantify the efficacy of CFTR correctors:
-
YFP-Halide Quenching Assay: This is a cell-based fluorescence assay that measures the influx of iodide through activated CFTR channels, which quenches the fluorescence of a co-expressed Yellow Fluorescent Protein (YFP). A more rapid decrease in fluorescence indicates greater CFTR activity.[3][4]
-
Ussing Chamber Electrophysiology: Considered a gold-standard technique, the Ussing chamber measures the net ion transport across an epithelial cell monolayer. The CFTR-dependent chloride current is recorded as the short-circuit current (Isc).
-
Fluorescent Membrane Potential (FMP) Assay: This assay utilizes a fluorescent dye that is sensitive to changes in the cell's membrane potential. The opening of CFTR channels and subsequent chloride efflux leads to membrane depolarization, which is detected as a change in fluorescence.
Troubleshooting Guides
Issue 1: Weak Signal in YFP-Halide Quenching Assays
| Possible Cause | Recommended Troubleshooting Steps |
| Ineffective Corrector 12 Treatment | - Concentration and Time Optimization: Conduct a dose-response and time-course study to identify the optimal concentration and incubation duration (typically 12-24 hours) for Corrector 12. - Cell Line Compatibility: Confirm that the cell line being used expresses a CFTR mutation known to be responsive to this class of corrector. |
| Suboptimal Assay Parameters | - Activator Concentration: Titrate the concentrations of the cAMP agonist (e.g., forskolin) and the potentiator (e.g., genistein, VX-770) to maximize CFTR activation without inducing cellular toxicity. - Cell Seeding Density: Ensure an optimal cell confluency (generally 80-90%) at the time of the assay to achieve a robust signal. |
| Low YFP Expression Levels | - Stable Cell Line: Utilize a cell line that stably expresses the halide-sensitive YFP for more consistent and reproducible results. - Transfection Efficiency: If using transient transfection, optimize the protocol to maximize YFP expression. |
| Photobleaching of YFP | - Minimize Light Exposure: Reduce the intensity and duration of excitation light exposure to prevent the degradation of the fluorescent signal. |
Issue 2: Low Short-Circuit Current (Isc) in Ussing Chamber Assays
| Possible Cause | Recommended Troubleshooting Steps |
| Compromised Monolayer Integrity | - Monitor TEER: Measure the Transepithelial Electrical Resistance (TEER) prior to the experiment. A high TEER value is indicative of a confluent and well-polarized monolayer. - Proper Mounting: Ensure the cell monolayer is carefully and securely mounted in the Ussing chamber to prevent any leaks. |
| Inefficient CFTR Activation | - Reagent Quality: Use freshly prepared and validated stocks of forskolin, potentiators, and CFTR inhibitors. - System Equilibration: Allow the mounted tissue to equilibrate in the chamber for a minimum of 20-30 minutes before initiating measurements. |
| Low Functional CFTR at the Membrane | - Biochemical Confirmation: Use Western Blotting to confirm that Corrector 12 is increasing the amount of mature, complex-glycosylated CFTR protein. - Positive Controls: Include a positive control cell line with robust CFTR function to validate the assay setup. |
| Inappropriate Buffer Conditions | - Buffer Composition: Verify the ionic composition of the Ringer's solution and ensure it is continuously gassed with 95% O2 / 5% CO2 to maintain physiological pH. |
Issue 3: High Background or Poor Signal in CFTR Maturation Western Blots
| Possible Cause | Recommended Troubleshooting Steps |
| Insufficient Protein Levels | - Lysis Buffer Optimization: Employ a lysis buffer formulated to efficiently solubilize membrane proteins. - Increase Protein Load: Increase the total amount of protein loaded per well. - Immunoprecipitation: For samples with low endogenous CFTR, consider an immunoprecipitation step to enrich for CFTR prior to blotting. |
| Suboptimal Antibody Performance | - Antibody Titration: Determine the optimal working concentrations for both the primary and secondary antibodies. - Incubation Conditions: Extend the primary antibody incubation to overnight at 4°C to enhance signal. - Effective Blocking: Block the membrane for at least one hour with a suitable blocking agent to minimize non-specific binding. |
| Inefficient Protein Transfer | - Transfer Optimization: Optimize the transfer time and voltage/current based on the gel percentage and the large size of the CFTR protein. A semi-dry transfer apparatus can be highly effective. |
| Predominance of Immature CFTR (Band B) | - Verify Corrector Activity: This observation may suggest that Corrector 12 is not effectively promoting the conversion of the core-glycosylated (Band B) to the complex-glycosylated (Band C) form of CFTR. - Assess Cell Health: Ensure that the cells are healthy, as cellular stress can impede proper protein processing and maturation. |
Data Presentation
Table 1: Representative Data on the Impact of Corrector 12 and a Potentiator on CFTR Function
| Treatment Group | Assay Method | Measured Signal (Arbitrary Units) | Signal-to-Noise Ratio |
| Vehicle Control (DMSO) | YFP Quenching Rate | 1.5 ± 0.4 | 2.5 |
| Corrector 12 | YFP Quenching Rate | 5.2 ± 0.8 | 8.7 |
| Corrector 12 + Potentiator | YFP Quenching Rate | 12.6 ± 1.5 | 21.0 |
| Vehicle Control (DMSO) | Ussing Chamber (ΔIsc) | 4.8 ± 1.2 µA/cm² | 3.2 |
| Corrector 12 | Ussing Chamber (ΔIsc) | 25.3 ± 4.1 µA/cm² | 16.9 |
| Corrector 12 + Potentiator | Ussing Chamber (ΔIsc) | 61.7 ± 7.3 µA/cm² | 41.1 |
Table 2: Densitometric Analysis of CFTR Maturation via Western Blot
| Treatment Group | Relative Band B Intensity | Relative Band C Intensity | Maturation Ratio (C / [B+C]) |
| Vehicle Control (DMSO) | 94.2 ± 3.7 | 5.8 ± 1.5 | 0.06 |
| Corrector 12 | 58.9 ± 6.2 | 41.1 ± 5.9 | 0.41 |
Experimental Protocols
YFP-Halide Quenching Assay
-
Cell Seeding: Plate cells that co-express F508del-CFTR and a halide-sensitive YFP in a 96-well plate to achieve 80-90% confluency on the assay day.
-
Corrector Treatment: Incubate the cells with the desired concentration of this compound for 12-24 hours at 37°C.
-
Assay Preparation: Gently wash the cells with a chloride-based buffer.
-
Baseline Fluorescence: Measure the baseline YFP fluorescence using a plate reader.
-
CFTR Activation: Add a solution containing a cAMP agonist (e.g., 10 µM forskolin) and a potentiator (e.g., 10 µM genistein or 1 µM VX-770).
-
Quenching Measurement: Rapidly introduce an iodide-containing buffer and immediately commence recording the decrease in YFP fluorescence over time.
-
Data Analysis: Determine the initial rate of fluorescence quenching. An increased rate in corrector-treated cells signifies enhanced CFTR function.
Ussing Chamber Assay
-
Cell Culture: Grow epithelial cells on permeable supports until a confluent monolayer with a high TEER is established.
-
Corrector Incubation: Treat the cell monolayers with this compound for 12-24 hours.
-
Chamber Assembly: Mount the permeable support in the Ussing chamber, add pre-warmed and gassed Ringer's solution to both chambers, and allow the system to stabilize.
-
Baseline Isc: Clamp the transepithelial voltage to 0 mV and record the stable baseline Isc.
-
Pharmacological Profiling:
-
Inhibit ENaC by adding amiloride to the apical chamber.
-
Stimulate CFTR-mediated chloride secretion by adding a cAMP agonist and a potentiator to the basolateral chamber.
-
Confirm the CFTR-specificity of the current by adding a CFTR inhibitor (e.g., CFTRinh-172) to the apical chamber.
-
-
Data Analysis: Calculate the change in Isc (ΔIsc) following the addition of activators and inhibitors. A greater ΔIsc in corrector-treated cells indicates a more effective rescue of CFTR function.
Western Blot for CFTR Maturation
-
Cell Lysis: Following treatment with Corrector 12, lyse the cells in a buffer optimized for membrane protein extraction, supplemented with protease inhibitors.
-
Protein Quantification: Measure the total protein concentration of the lysates.
-
Sample Preparation: Combine a standardized amount of protein with a reducing sample buffer and heat to 65°C for 15 minutes.
-
Gel Electrophoresis: Separate the protein lysates on a low-percentage (e.g., 6%) polyacrylamide gel.
-
Membrane Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Immunodetection:
-
Block the membrane for at least 1 hour.
-
Incubate with a primary antibody targeting CFTR overnight at 4°C.
-
Wash and incubate with a corresponding HRP-conjugated secondary antibody.
-
-
Signal Detection: Visualize the protein bands using a chemiluminescent substrate. The immature (Band B) and mature (Band C) forms of CFTR will be distinguishable by their different molecular weights.
Fluorescent Membrane Potential (FMP) Assay
-
Cell Plating: Seed cells expressing the CFTR mutant of interest in a 96-well plate.
-
Corrector Incubation: Treat the cells with this compound for the optimized duration.
-
Dye Loading: Incubate the cells with an FMP-sensitive dye in the dark at 37°C for 30 minutes.
-
Fluorescence Measurement:
-
Measure the baseline fluorescence in a plate reader.
-
Inject a solution containing a CFTR activator (e.g., 10 µM Forskolin and 1 µM VX-770).
-
Monitor the change in fluorescence over time.
-
(Optional) Add a CFTR inhibitor (e.g., 10 µM CFTRinh-172) to confirm the specificity of the signal.
-
-
Data Analysis: Quantify the fluorescence change in response to activation. A larger change in corrector-treated cells indicates enhanced CFTR function.
Mandatory Visualizations
Caption: Mechanism of CFTR Correction and Potentiation.
Caption: General Experimental Workflow for this compound Evaluation.
Caption: Logical Flow for Troubleshooting Signal-to-Noise Issues.
References
- 1. m.youtube.com [m.youtube.com]
- 2. Cystic Fibrosis Transmembrane Regulator Correctors and Potentiators - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Homogeneous Cell-Based Halide-Sensitive Yellow Fluorescence Protein Assay to Identify Modulators of the Cystic Fibrosis Transmembrane Conductance Regulator Ion Channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Optimization of a Yellow fluorescent protein-based iodide influx high-throughput screening assay for cystic fibrosis transmembrane conductance regulator (CFTR) modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: CFTR Corrector 12 and Fluorescent Reporter Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering potential interference when using CFTR corrector 12 in conjunction with fluorescent reporter assays. While direct studies detailing specific interactions between "this compound" (also known as compound 17C, a bithiazole derivative) and fluorescent reporters are limited in publicly available literature, this guide offers strategies based on common issues observed with small molecules in fluorescence-based cellular assays.[1][2]
Frequently Asked Questions (FAQs)
Q1: What is this compound and how is its activity typically measured?
A1: this compound (compound 17C) is a bithiazole derivative designed to correct the misfolding of certain defective CFTR mutants, thereby enabling their proper trafficking to the plasma membrane.[1][2] The efficacy of CFTR correctors is commonly assessed using functional assays, such as the halide-sensitive Yellow Fluorescent Protein (YFP) quenching assay, which measures CFTR-mediated ion transport.[3]
Q2: Could this compound interfere with my fluorescent reporter assay?
-
Autofluorescence: The compound itself may fluoresce at the excitation/emission wavelengths of the reporter.
-
Fluorescence Quenching: The compound could directly quench the fluorescence of the reporter protein.
-
Light Scattering: The compound precipitating in the assay medium can cause light scattering, leading to inaccurate fluorescence readings.
-
Cell Health Effects: At high concentrations, the compound might be cytotoxic, leading to a decrease in overall fluorescence signal due to cell death or altered cell metabolism.
-
Off-Target Effects: The compound could interact with other cellular components that indirectly affect the fluorescent reporter's expression or function.
Q3: Are bithiazole-based correctors known to be inherently fluorescent or cause interference?
A3: There is no widespread evidence to suggest that the bithiazole scaffold is inherently problematic for fluorescence assays. In fact, researchers have successfully created functional, fluorescently labeled bithiazole correctors by conjugating them with fluorophores like BODIPY, which retained corrector activity. This suggests that the core structure is not necessarily a source of interference. However, specific side chains or the overall structure of this compound could still pose issues.
Q4: What are the primary fluorescent reporters used in CFTR research?
A4: The most common fluorescent reporter is the halide-sensitive Yellow Fluorescent Protein (YFP-H148Q/I152L). Assays using this reporter measure the rate of YFP fluorescence quenching upon iodide influx through functional CFTR channels at the cell surface. Other fluorescent tools include membrane potential-sensitive dyes and fluorescently-tagged CFTR proteins to monitor cellular localization.
Troubleshooting Guide
Issue 1: Unexpected Decrease in Basal Fluorescence Signal
| Possible Cause | Troubleshooting Step |
| Compound Autofluorescence (Quenching) | 1. Measure the fluorescence of this compound alone in assay buffer at the reporter's excitation and emission wavelengths. 2. If it quenches, consider using a different fluorescent reporter with a distinct spectral profile. |
| Compound Precipitation | 1. Visually inspect the wells for any precipitate after adding the corrector. 2. Determine the solubility of the corrector in your assay medium and adjust the concentration if necessary. |
| Cytotoxicity | 1. Perform a cell viability assay (e.g., MTS or trypan blue exclusion) in the presence of a concentration range of the corrector. 2. If cytotoxic, use the corrector at a lower, non-toxic concentration. |
Issue 2: High Background Fluorescence
| Possible Cause | Troubleshooting Step |
| Compound Autofluorescence | 1. Measure the fluorescence of this compound alone in assay buffer. 2. If the compound is fluorescent, subtract the background fluorescence from all measurements. |
| Media Autofluorescence | 1. Use phenol red-free media for the assay. 2. Ensure thorough washing of cells before the assay to remove any residual fluorescent components from the culture medium. |
Issue 3: No Apparent Corrector Activity (No change in fluorescence quenching rate)
| Possible Cause | Troubleshooting Step |
| Ineffective Correction | 1. Confirm the activity of the corrector using an orthogonal, non-fluorescence-based assay, such as an Ussing chamber or immunoblotting for CFTR maturation. 2. Include a positive control corrector with known efficacy (e.g., VX-809). |
| Incorrect Assay Conditions | 1. Ensure proper activation of CFTR channels with forskolin and a potentiator (e.g., genistein or VX-770). 2. Verify that the cell line expresses the correct halide-sensitive YFP variant. |
| Fluorescence Signal Saturated | 1. Optimize the gain settings on the fluorescence reader to ensure the signal is within the linear range. |
Quantitative Data Summary
While specific quantitative data for this compound is limited, the following table provides example efficacy data for other well-characterized CFTR correctors, which can serve as a benchmark for your experiments.
| Compound | Cell Line | Assay Type | EC50 | Efficacy (% of low temp. rescue) | Reference |
| VX-809 (Lumacaftor) | FRT | YFP-halide influx | ~0.5 µM | Not specified | |
| Corr-4a | FRT | YFP-halide influx | ~2.3 µM | Not specified | |
| VX-809 | CFBE41o- | Ussing Chamber | Not specified | ~14% of non-CF HBE |
Experimental Protocols
YFP-Halide Influx Assay for CFTR Corrector Activity
This protocol is a standard method for assessing the function of CFTR channels at the plasma membrane.
-
Cell Seeding: Plate cells co-expressing F508del-CFTR and a halide-sensitive YFP (e.g., FRT or HEK293 cells) in a 96-well black, clear-bottom plate.
-
Compound Incubation: Treat the cells with various concentrations of this compound (and positive/negative controls) for 18-24 hours at 37°C to allow for CFTR correction and trafficking.
-
Assay Plate Preparation:
-
Wash the cells with a chloride-containing buffer (e.g., PBS).
-
Add a chloride-containing buffer with a CFTR activator cocktail (e.g., 20 µM forskolin and 50 µM genistein) to each well.
-
-
Fluorescence Reading:
-
Place the plate in a fluorescence plate reader set to the appropriate excitation and emission wavelengths for YFP.
-
Record a stable baseline fluorescence reading for approximately 10-20 seconds.
-
-
Iodide Addition:
-
Rapidly inject an iodide-containing buffer (substituting chloride with iodide) to initiate fluorescence quenching.
-
Continue to record fluorescence for an additional 60-120 seconds.
-
-
Data Analysis:
-
Calculate the initial rate of fluorescence quenching (the steepest slope of the fluorescence decay curve).
-
A faster rate of quenching in corrector-treated cells compared to untreated cells indicates enhanced CFTR function.
-
Visualizations
Caption: Workflow for the YFP-Halide Influx Assay.
References
Validation & Comparative
Validating CFTR Corrector Efficacy: A Comparative Guide to Functional Assays
For Researchers, Scientists, and Drug Development Professionals
The development of cystic fibrosis transmembrane conductance regulator (CFTR) modulators, particularly correctors that address the trafficking defects of the F508del mutation, has transformed the therapeutic landscape for cystic fibrosis (CF). Validating the efficacy of novel correctors is a critical step in the preclinical drug development pipeline. This guide provides an objective comparison of functional assays used to evaluate CFTR corrector efficacy, with a focus on "CFTR corrector 12" and its comparison with established alternatives.
Comparative Efficacy of CFTR Correctors
The primary goal of CFTR correctors is to rescue the misfolded F508del-CFTR protein from premature degradation and facilitate its trafficking to the cell surface, thereby increasing the number of functional chloride channels. The efficacy of this rescue is quantified using various functional assays. While direct quantitative data for "this compound" (also known as compound 17 or C17, a bithiazole derivative) in head-to-head comparisons with other correctors in standardized functional assays is limited in publicly available literature, this guide presents data for well-characterized correctors, Lumacaftor (VX-809) and Tezacaftor (VX-661), to provide a benchmark for evaluation.
Table 1: Functional Rescue of F508del-CFTR in Preclinical Models
| Corrector | Cellular Model | Assay | Efficacy Outcome (% of Wild-Type CFTR function or Fold Increase) |
| Lumacaftor (VX-809) | Baby Hamster Kidney (BHK) Cells | Iodide Efflux | ~46% of wt-CFTR[1] |
| Cystic Fibrosis Bronchial Epithelial (CFBE41o-) Cells | Iodide Efflux | ~13% of wt-CFTR[1] | |
| Primary Human Bronchial Epithelial (HBE) Cells | Ussing Chamber | ~20% of wt-CFTR[1] | |
| Tezacaftor (VX-661) | Not specified | Not specified | Data on direct percentage of wild-type function restoration from in-vitro functional assays is less consistently reported in direct comparison to Lumacaftor. Efficacy is often demonstrated in combination with potentiators in clinical outcome measures. |
| This compound (C17) | Not specified | Not specified | Direct quantitative data from Ussing chamber or iodide efflux assays for CFTR function is not readily available in peer-reviewed literature. It has been identified as a promising lead compound from the bithiazole class. |
Table 2: Clinical Efficacy of Corrector-Based Combination Therapies in F508del Homozygous Patients
| Corrector Combination | Outcome Measure | Improvement |
| Lumacaftor/Ivacaftor | Absolute Change in ppFEV₁ | 2.6 - 4.0 percentage points vs. placebo |
| Absolute Change in Sweat Chloride | ~ -11 mmol/L vs. placebo | |
| Tezacaftor/Ivacaftor | Absolute Change in ppFEV₁ | ~4.0 percentage points vs. placebo |
| Absolute Change in Sweat Chloride | ~ -10.1 mmol/L vs. placebo | |
| Elexacaftor/Tezacaftor/Ivacaftor | Absolute Change in ppFEV₁ | ~10.2 percentage points vs. Tezacaftor/Ivacaftor |
| Absolute Change in Sweat Chloride | ~ -42.8 mmol/L vs. Tezacaftor/Ivacaftor |
Key Functional Assays for Corrector Validation
The following are detailed protocols for three widely used functional assays to quantify the rescue of CFTR channel activity.
Ussing Chamber Assay
The Ussing chamber is the gold standard for measuring ion transport across epithelial monolayers. It directly quantifies CFTR-mediated chloride secretion as a short-circuit current (Isc).
Experimental Protocol:
-
Cell Culture: Plate human bronchial epithelial (HBE) cells homozygous for the F508del mutation on permeable supports and culture at an air-liquid interface until a differentiated, polarized monolayer is formed.
-
Corrector Treatment: Treat the cell monolayers with the CFTR corrector (e.g., this compound, Lumacaftor) or vehicle control for 24-48 hours to allow for protein rescue and trafficking.
-
Ussing Chamber Setup: Mount the permeable supports in the Ussing chamber, separating the apical and basolateral chambers containing Krebs-Ringer bicarbonate solution. The solution is continuously gassed with 95% O₂/5% CO₂ and maintained at 37°C.
-
Measurement of CFTR Activity:
-
Inhibit the epithelial sodium channel (ENaC) with amiloride added to the apical chamber.
-
Stimulate CFTR-mediated chloride secretion by adding a cAMP agonist cocktail (e.g., forskolin and IBMX) to the basolateral chamber.
-
In some experiments, a CFTR potentiator (e.g., genistein or ivacaftor) is added to the apical side to maximally activate the corrected CFTR channels.
-
Finally, inhibit CFTR-mediated current with a specific inhibitor (e.g., CFTRinh-172) to confirm that the measured current is CFTR-dependent.
-
-
Data Analysis: The change in Isc (ΔIsc) following stimulation and inhibition is used to quantify CFTR function. The efficacy of the corrector is determined by comparing the ΔIsc in treated versus untreated cells.
Iodide Efflux Assay
This fluorescence-based assay provides a functional measure of CFTR channel activity by tracking the efflux of iodide ions from cells.
Experimental Protocol:
-
Cell Culture: Plate Fischer rat thyroid (FRT) cells stably expressing F508del-CFTR in 96-well plates and grow to confluence.
-
Corrector Incubation: Treat the cells with the test corrector or vehicle for 18-24 hours at 37°C.
-
Iodide Loading: Wash the cells with a chloride-free buffer and then load them with iodide by incubating in a buffer containing sodium iodide for 1 hour at 37°C.
-
Measurement of Iodide Efflux:
-
Wash away the extracellular iodide-containing buffer.
-
Stimulate CFTR channels with a cAMP agonist cocktail (e.g., forskolin and genistein).
-
At timed intervals, collect the extracellular buffer and measure the iodide concentration using an iodide-selective electrode.
-
-
Data Analysis: The rate of iodide efflux is calculated and plotted over time. The peak rate of efflux is used as a measure of CFTR activity. Corrector efficacy is determined by the increase in the iodide efflux rate compared to vehicle-treated cells.
Forskolin-Induced Swelling (FIS) of Intestinal Organoids
This assay utilizes 3D patient-derived intestinal organoids to measure CFTR function through fluid transport and subsequent swelling.
Experimental Protocol:
-
Organoid Culture: Culture patient-derived intestinal organoids homozygous for the F508del mutation in a basement membrane matrix.
-
Corrector Treatment: Pre-incubate the organoids with the CFTR corrector or vehicle control for 24 hours.
-
FIS Assay:
-
Dissociate the organoids and seed them in a 96-well plate.
-
Add a solution containing forskolin (a cAMP agonist) to stimulate CFTR-dependent fluid secretion into the organoid lumen.
-
Monitor the organoids using live-cell imaging.
-
-
Data Analysis: The increase in the cross-sectional area of the organoids over time is quantified. The extent of swelling is a direct measure of CFTR function. The efficacy of the corrector is determined by the degree of swelling in treated organoids compared to untreated ones.
Visualizing Pathways and Workflows
To better understand the biological processes and experimental procedures involved in validating CFTR corrector efficacy, the following diagrams are provided.
Conclusion
The validation of CFTR corrector efficacy is a multi-faceted process that relies on robust and reproducible functional assays. While direct comparative data for this compound is emerging, the established benchmarks set by molecules like Lumacaftor and Tezacaftor, and the detailed protocols provided herein, offer a solid framework for the evaluation of novel therapeutic candidates. The Ussing chamber, iodide efflux, and forskolin-induced swelling assays each provide valuable, quantitative insights into the functional rescue of the CFTR protein, guiding the development of next-generation therapies for cystic fibrosis.
References
A Comparative Guide to the Mechanisms of Action: CFTR Corrector 12 vs. Tezacaftor
For researchers, scientists, and drug development professionals, understanding the nuanced mechanisms of action of Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) modulators is paramount for advancing therapeutic strategies for cystic fibrosis (CF). This guide provides a detailed comparison of the known mechanisms of Tezacaftor (VX-661), a well-characterized CFTR corrector, and the available information for a research compound known as CFTR corrector 12. Due to the limited publicly available data on this compound, this guide will also draw a comparison between Tezacaftor and Elexacaftor (VX-445), another clinically significant corrector with a distinct mechanism, to provide a broader context of corrector modalities.
Executive Summary
Tezacaftor is a Type I CFTR corrector that facilitates the proper folding and trafficking of the most common disease-causing CFTR mutant, F508del, by directly binding to the first transmembrane domain (TMD1) of the protein. In contrast, information regarding the specific mechanism of action of this compound (also known as compound 17C) is scarce. It is identified as a bithiazole derivative that can correct some folding-defective mutants of the CFTR channel.[1] Interestingly, some research has focused on its ability to restore α-sarcoglycan content in mutant cells, suggesting a potential for broader applications or a different primary mechanism of action.[1][2] To offer a more comprehensive comparison of corrector mechanisms, this guide will also detail the action of Elexacaftor, a next-generation corrector that binds to a different site on the CFTR protein and acts synergistically with Tezacaftor.[3][4]
Comparative Analysis of Corrector Mechanisms
The primary goal of CFTR correctors is to rescue the processing and trafficking of misfolded CFTR protein, allowing it to reach the cell surface where its function as a chloride channel can be restored, often with the help of a potentiator like Ivacaftor.
This compound (Compound 17C)
This compound is a research compound with limited available data on its direct interaction with the CFTR protein.
-
Chemical Class: Bithiazole derivative.
-
Reported Action: It has been shown to correct some folding-defective mutants of the CFTR channel. A notable aspect of the research on this compound is its effect on α-sarcoglycan, a protein involved in muscular dystrophy. Studies have shown that this compound can recover the content of mutant α-sarcoglycan in cells. This finding may indicate a mechanism related to cellular protein folding or trafficking pathways that are not exclusive to CFTR.
-
Mechanism of Action on CFTR: The precise binding site and the detailed mechanism by which it corrects CFTR folding are not well-documented in publicly accessible literature.
Due to the paucity of specific data, a direct and detailed mechanistic comparison with Tezacaftor is not currently possible.
Tezacaftor (VX-661)
Tezacaftor is a second-generation CFTR corrector and a key component of the dual- and triple-combination therapies Symdeko/Symkevi and Trikafta/Kaftrio, respectively.
-
Classification: Type I CFTR corrector.
-
Binding Site: Tezacaftor binds directly to a hydrophobic pocket within the first transmembrane domain (TMD1) of the CFTR protein. This binding site is similar to that of the first-generation corrector, Lumacaftor.
-
Mechanism of Action: By binding to TMD1, Tezacaftor stabilizes this domain at an early stage of CFTR biogenesis. This stabilization helps to prevent the premature degradation of the F508del-CFTR mutant protein by the cellular quality control machinery in the endoplasmic reticulum. This allows the misfolded protein to adopt a more native conformation, facilitating its processing through the Golgi apparatus and subsequent trafficking to the plasma membrane. The ultimate result is an increased density of CFTR channels at the cell surface.
Elexacaftor (VX-445)
Elexacaftor is a next-generation CFTR corrector and a cornerstone of the highly effective triple-combination therapy, Trikafta/Kaftrio.
-
Binding Site: Elexacaftor binds to a different site on the CFTR protein than Tezacaftor. This distinct binding site is located at the interface of transmembrane helices.
-
Mechanism of Action: Elexacaftor also acts as a chaperone to facilitate the proper folding and processing of the F508del-CFTR protein. Its mechanism is complementary to that of Tezacaftor. By binding at an alternate site, Elexacaftor provides an additional layer of stabilization to the mutant protein, leading to a more significant rescue of CFTR trafficking to the cell surface than can be achieved with a single corrector alone. This synergistic effect is a key reason for the enhanced efficacy of the triple-combination therapy.
Quantitative Data Comparison
The following table summarizes the clinical efficacy of Tezacaftor in combination with Ivacaftor and the triple combination of Elexacaftor, Tezacaftor, and Ivacaftor in patients with at least one F508del mutation. No quantitative data for this compound is available for comparison.
| Treatment | Patient Population | Absolute Change in ppFEV₁ | Absolute Change in Sweat Chloride (mmol/L) | Reference |
| Tezacaftor/Ivacaftor | F508del homozygous | +4.0 percentage points | -9.5 | |
| Elexacaftor/Tezacaftor/Ivacaftor | F508del homozygous | +10.0 percentage points (vs. Tezacaftor/Ivacaftor) | -45.1 (vs. Tezacaftor/Ivacaftor) | |
| Elexacaftor/Tezacaftor/Ivacaftor | One F508del allele | +14.3 percentage points (vs. placebo) | -41.8 (vs. placebo) |
ppFEV₁: percent predicted forced expiratory volume in one second.
Experimental Protocols
The efficacy of CFTR correctors is typically evaluated using a combination of biochemical and functional assays.
CFTR Maturation Assay by Western Blot
Objective: To assess the ability of a corrector to promote the conversion of the immature, core-glycosylated form of CFTR (Band B) to the mature, complex-glycosylated form (Band C), which is indicative of successful trafficking from the ER to the Golgi.
Protocol:
-
Cell Culture and Treatment: Human bronchial epithelial (HBE) cells expressing F508del-CFTR are cultured to confluence. The cells are then incubated with the corrector compound (e.g., Tezacaftor, Elexacaftor) at various concentrations for 24-48 hours. A vehicle control (e.g., DMSO) is run in parallel.
-
Cell Lysis: After incubation, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in a suitable lysis buffer containing protease inhibitors.
-
Protein Quantification: The total protein concentration in each lysate is determined using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting: Equal amounts of total protein from each sample are separated by SDS-polyacrylamide gel electrophoresis and transferred to a nitrocellulose or PVDF membrane.
-
Immunodetection: The membrane is blocked and then incubated with a primary antibody specific for CFTR. Subsequently, it is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection and Analysis: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate. The relative abundance of Band B (~150 kDa) and Band C (~170 kDa) is quantified using densitometry. An increase in the Band C to Band B ratio indicates successful correction.
Ussing Chamber Assay for CFTR Function
Objective: To measure CFTR-mediated chloride transport across a polarized epithelial cell monolayer, providing a functional readout of corrector efficacy.
Protocol:
-
Cell Culture: HBE cells expressing F508del-CFTR are seeded on permeable supports and cultured at an air-liquid interface until a polarized monolayer with high transepithelial electrical resistance (TEER) is formed.
-
Corrector Incubation: The cell monolayers are incubated with the corrector compound for 24-48 hours to allow for the rescue and trafficking of F508del-CFTR to the apical membrane.
-
Ussing Chamber Setup: The permeable support with the cell monolayer is mounted in an Ussing chamber, separating the apical and basolateral compartments, which are filled with a physiological Ringer's solution and maintained at 37°C.
-
Short-Circuit Current (Isc) Measurement: The transepithelial voltage is clamped to 0 mV, and the Isc is measured.
-
Pharmacological Modulation:
-
Amiloride is added to the apical chamber to block the epithelial sodium channel (ENaC), isolating the chloride current.
-
Forskolin (a cAMP agonist) is added to both chambers to activate CFTR.
-
A CFTR potentiator (e.g., Ivacaftor or Genistein) is added to the apical chamber to maximize channel opening.
-
A specific CFTR inhibitor (e.g., CFTRinh-172) is added at the end to confirm that the measured current is CFTR-dependent.
-
-
Data Analysis: The change in Isc following stimulation with forskolin and a potentiator, which is inhibited by a CFTR-specific inhibitor, represents the functional activity of the corrected CFTR channels.
Visualizing the Mechanisms of Action
The following diagrams illustrate the mechanisms of action for Tezacaftor and Elexacaftor.
Caption: Mechanism of Tezacaftor in correcting F508del-CFTR trafficking.
Caption: Synergistic mechanism of Tezacaftor and Elexacaftor.
Caption: Workflow for assessing CFTR corrector function using an Ussing chamber.
Conclusion
Tezacaftor is a well-established CFTR corrector with a defined mechanism of action involving the stabilization of the TMD1 domain of the CFTR protein. This action facilitates the trafficking of the F508del mutant to the cell surface. In contrast, this compound is a research compound with a less defined mechanism for CFTR correction, and its reported effects on α-sarcoglycan suggest a potentially different or broader mode of action. The comparison with Elexacaftor highlights the evolution of CFTR corrector development, where targeting different sites on the protein can lead to synergistic effects and significantly improved clinical outcomes. For drug development professionals, the continued exploration of novel correctors with diverse mechanisms of action remains a critical endeavor to address the full spectrum of CF-causing mutations and to further enhance the efficacy of CFTR modulator therapies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Repairing folding-defective α-sarcoglycan mutants by CFTR correctors, a potential therapy for limb-girdle muscular dystrophy 2D - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Elexacaftor-Tezacaftor-Ivacaftor: The First Triple-Combination Cystic Fibrosis Transmembrane Conductance Regulator Modulating Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Elexacaftor/tezacaftor/ivacaftor - Wikipedia [en.wikipedia.org]
The Synergistic Effects of CFTR Corrector 12 with Ivacaftor: A Comparative Guide
In the landscape of Cystic Fibrosis (CF) therapeutics, the combination of CFTR correctors and potentiators has marked a significant advancement in treating the underlying cause of the disease. This guide provides a comparative analysis of the synergistic effects of CFTR modulators, with a focus on the class of bithiazole correctors, to which CFTR corrector 12 (also known as compound 17C) belongs, in combination with the potentiator ivacaftor. Due to the limited publicly available data specifically for "this compound," this guide will draw comparisons with well-characterized CFTR correctors to illustrate the principles of synergistic action and provide a framework for evaluation.
Mechanism of Synergistic Action: Correctors and Potentiators
Cystic Fibrosis is caused by mutations in the CFTR gene, which result in a defective CFTR protein. The most common mutation, F508del, leads to a misfolded protein that is prematurely degraded and does not reach the cell surface. For CFTR protein that does reach the surface, its channel gating is impaired.
CFTR Correctors , such as those in the bithiazole class, are small molecules designed to rescue the processing and trafficking of misfolded CFTR protein.[1] They help the protein to fold into a more stable conformation, enabling its transport to the cell membrane.[2]
CFTR Potentiators , like ivacaftor, work on the CFTR channels that are present at the cell surface. Ivacaftor binds to the CFTR protein and increases the probability that the channel will be open, thereby enhancing the flow of chloride ions.
The synergy between a corrector and a potentiator arises from their complementary mechanisms of action. The corrector increases the number of CFTR channels at the cell surface, and the potentiator then enhances the function of these channels.[3] This dual approach leads to a greater overall increase in CFTR activity than either agent could achieve alone.
Comparative Efficacy of CFTR Modulator Combinations
To provide a quantitative perspective on the efficacy of corrector-potentiator therapies, the following tables summarize data from clinical trials of approved CFTR modulator combinations. This data serves as a benchmark for evaluating novel correctors like this compound.
Table 1: Efficacy of Lumacaftor/Ivacaftor in Patients Homozygous for F508del-CFTR
| Outcome Measure | Treatment Group | Placebo Group | Absolute Improvement vs. Placebo | Reference |
| Mean absolute change in ppFEV1 from baseline through week 24 | ||||
| Study 1 (TRAFFIC) | 2.6 percentage points | -1.3 percentage points | 3.9 percentage points | [4] |
| Study 2 (TRANSPORT) | 3.0 percentage points | -1.1 percentage points | 4.1 percentage points | |
| Mean change in sweat chloride from baseline through week 24 | ||||
| Study 1 (TRAFFIC) | -9.2 mmol/L | 0.8 mmol/L | -10.0 mmol/L | |
| Study 2 (TRANSPORT) | -10.1 mmol/L | -0.4 mmol/L | -9.7 mmol/L |
ppFEV1: percent predicted forced expiratory volume in one second
Table 2: Efficacy of Elexacaftor/Tezacaftor/Ivacaftor in Patients with at Least One F508del Mutation
| Patient Population | Outcome Measure | Treatment Group | Placebo/Active Control Group | Absolute Improvement vs. Control | Reference |
| F508del/Minimal Function Mutation | Mean absolute change in ppFEV1 from baseline at week 4 | 13.8 percentage points | -0.2 percentage points (Placebo) | 14.0 percentage points | |
| Mean change in sweat chloride from baseline at week 4 | -41.8 mmol/L | 1.9 mmol/L (Placebo) | -43.7 mmol/L | ||
| Homozygous F508del Mutation | Mean absolute change in ppFEV1 from baseline at week 4 | 10.0 percentage points | 0.0 percentage points (Tezacaftor/Ivacaftor) | 10.0 percentage points | |
| Mean change in sweat chloride from baseline at week 4 | -45.1 mmol/L | -3.0 mmol/L (Tezacaftor/Ivacaftor) | -42.1 mmol/L |
Experimental Protocols for Assessing Synergy
The synergistic effects of CFTR correctors and potentiators are typically evaluated using a variety of in vitro assays.
Ussing Chamber Assay
This is considered the gold standard for measuring ion transport across epithelial cell monolayers.
-
Cell Lines: Human bronchial epithelial (HBE) cells derived from CF patients, or immortalized cell lines like CFBE41o- expressing mutant CFTR.
-
Methodology:
-
Cells are cultured on permeable supports until they form a polarized and confluent monolayer with high electrical resistance.
-
The cell monolayers are treated with the CFTR corrector (e.g., this compound) or vehicle for 24-48 hours to allow for protein rescue and trafficking.
-
The supports are then mounted in an Ussing chamber, which separates the apical and basolateral sides of the monolayer.
-
A chloride ion gradient is established across the monolayer.
-
CFTR-mediated current is stimulated by adding a cAMP agonist (e.g., forskolin) to the basolateral side.
-
The potentiator (ivacaftor) is then added to the apical side, and the change in short-circuit current (Isc), which reflects chloride secretion, is measured.
-
Finally, a CFTR inhibitor is added to confirm that the measured current is CFTR-specific.
-
YFP-Based Halide Efflux Assay
This is a cell-based fluorescence assay suitable for high-throughput screening.
-
Cell Lines: Fischer Rat Thyroid (FRT) cells or HEK293T cells co-transfected with mutant CFTR and a halide-sensitive Yellow Fluorescent Protein (YFP).
-
Methodology:
-
Cells are incubated with the CFTR corrector for 12-24 hours at 37°C.
-
The cells are then loaded with iodide by incubating them in an iodide-containing buffer.
-
The iodide-containing buffer is replaced with an iodide-free buffer containing a cAMP agonist and the potentiator (ivacaftor).
-
The efflux of iodide through the activated CFTR channels quenches the YFP fluorescence, and the rate of fluorescence decay is measured. A faster decay rate indicates higher CFTR activity.
-
Western Blotting
This technique is used to assess the maturation of the CFTR protein.
-
Methodology:
-
Cells are treated with the CFTR corrector.
-
Cell lysates are collected and the proteins are separated by gel electrophoresis.
-
The CFTR protein is detected using specific antibodies.
-
The immature, core-glycosylated form (Band B) and the mature, complex-glycosylated form (Band C) of CFTR can be distinguished by their molecular weight. An increase in the intensity of Band C relative to Band B indicates successful correction of the trafficking defect.
-
Visualizing the Synergy
The following diagrams illustrate the key pathways and experimental logic.
Caption: Mechanism of synergistic action of a CFTR corrector and potentiator.
Caption: Experimental workflow for evaluating corrector and potentiator synergy.
References
- 1. Bithiazole Correctors Rescue CFTR Mutants by Two Different Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Profile of tezacaftor/ivacaftor combination and its potential in the treatment of cystic fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 4′-Methyl-4,5′-bithiazole-based correctors of defective ΔF508-CFTR cellular processing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Corrector therapies (with or without potentiators) for people with cystic fibrosis with class II CFTR gene variants (most commonly F508del) | Cochrane Taiwan [taiwan.cochrane.org]
Comparative Analysis of CFTR Corrector Efficacy and Selectivity
For Researchers, Scientists, and Drug Development Professionals
The development of cystic fibrosis transmembrane conductance regulator (CFTR) correctors has revolutionized the treatment of cystic fibrosis (CF), a genetic disorder stemming from mutations in the CFTR gene. These mutations lead to a dysfunctional CFTR protein, an ion channel critical for regulating chloride transport across cell membranes. The resulting ion imbalance causes the buildup of thick, sticky mucus in various organs, most notably the lungs and digestive system. CFTR correctors are small molecules designed to rescue misfolded and trafficking-deficient CFTR proteins, particularly the common F508del mutation, enabling them to reach the cell surface and function correctly.[1] This guide provides a comparative overview of prominent CFTR correctors, with a focus on their efficacy and selectivity, supported by experimental data and detailed methodologies.
Mechanism of Action and Classification of CFTR Correctors
CFTR correctors are classified based on their binding sites and mechanisms of action. They often work synergistically to rescue the function of mutant CFTR.
-
Type I Correctors: These molecules, such as tezacaftor (VX-661) and its predecessor lumacaftor (VX-809), are thought to bind to the first nucleotide-binding domain (NBD1) and stabilize its interface with the membrane-spanning domains (MSDs). This action helps to correct the conformational defects caused by the F508del mutation.
-
Type III Correctors: Elexacaftor (VX-445) is a prime example of this class. It acts on a different site to allosterically stabilize the CFTR protein, complementing the action of Type I correctors.
The combination of correctors from different classes, along with a potentiator like ivacaftor (which enhances the channel opening probability of the CFTR protein at the cell surface), forms the basis of highly effective triple-combination therapies.[2]
Comparative Efficacy of CFTR Correctors
The efficacy of CFTR correctors is most evident in combination therapies. The following table summarizes key clinical trial data for major corrector-based treatments.
| Therapy | Corrector(s) | Potentiator | Genotype | Mean Absolute Improvement in ppFEV1* | Reference |
| Orkambi® | Lumacaftor | Ivacaftor | F508del homozygous | 2.6-4.0% | [3] |
| Symdeko® | Tezacaftor | Ivacaftor | F508del homozygous | 4.0% | [4] |
| Trikafta®/Kaftrio® | Elexacaftor, Tezacaftor | Ivacaftor | At least one F508del allele | 10-14% | [4] |
*ppFEV1: percent predicted forced expiratory volume in one second.
Cross-Reactivity and Off-Target Effects
While highly effective, the potential for off-target effects is a critical consideration in drug development. For instance, some early correctors showed cytotoxicity or interactions with other cellular pathways. Lumacaftor, for example, has been associated with a higher incidence of respiratory adverse events compared to the newer generation corrector, tezacaftor. Tezacaftor was developed based on the structure of lumacaftor but exhibits improved pharmacokinetic properties and fewer adverse effects. The favorable safety profile of the tezacaftor/ivacaftor combination was a key reason for its selection as the backbone for triple-combination therapies.
Detailed selectivity profiling against a panel of receptors, enzymes, and ion channels is a standard part of preclinical development to identify potential cross-reactivities. While specific, comprehensive cross-reactivity data for each corrector against a wide range of targets is often proprietary, the improved clinical safety profiles of newer correctors like tezacaftor and elexacaftor suggest a higher degree of selectivity for the CFTR protein.
Experimental Protocols
The evaluation of CFTR corrector efficacy and selectivity relies on a variety of in vitro and ex vivo assays.
Ussing Chamber Assay for CFTR Function
The Ussing chamber is a gold-standard technique for measuring ion transport across epithelial tissues, providing a direct quantification of CFTR-mediated chloride secretion.
Methodology:
-
Cell Culture: Primary human bronchial epithelial cells from CF patients are cultured on permeable supports at an air-liquid interface to form a differentiated, polarized monolayer.
-
Corrector Incubation: The cell monolayers are incubated with the CFTR corrector(s) for 24-48 hours to allow for the rescue and trafficking of the mutant CFTR protein to the cell surface.
-
Ussing Chamber Measurement: The permeable supports are mounted in an Ussing chamber, which separates the apical and basolateral sides of the epithelium. The transepithelial voltage is clamped to 0 mV, and the resulting short-circuit current (Isc), representing net ion transport, is continuously recorded.
-
Pharmacological Modulation:
-
Amiloride is added to the apical side to inhibit the epithelial sodium channel (ENaC) and isolate the chloride current.
-
Forskolin, a cAMP agonist, is then added to stimulate CFTR activity.
-
A CFTR potentiator (e.g., ivacaftor) is subsequently added to measure the maximal potentiation of the corrector-rescued CFTR.
-
-
Inhibition: A specific CFTR inhibitor (e.g., CFTRinh-172) is added at the end of the experiment to confirm that the measured current is CFTR-mediated.
-
Data Analysis: The change in Isc in response to forskolin and the potentiator is calculated to quantify the level of CFTR function restored by the corrector treatment.
Forskolin-Induced Swelling (FIS) Assay in Intestinal Organoids
The FIS assay provides a physiologically relevant 3D model to assess CFTR function by measuring fluid secretion into the lumen of intestinal organoids, which is dependent on CFTR activity.
Methodology:
-
Organoid Culture: Intestinal organoids are established from rectal biopsies of CF patients and cultured in a 3D Matrigel matrix.
-
Corrector Incubation: Organoids are incubated with the CFTR corrector(s) of interest for 24-48 hours.
-
Forskolin Stimulation: Forskolin is added to the culture medium to activate CFTR-mediated chloride and fluid secretion into the organoid lumen.
-
Imaging: Live-cell imaging is used to capture brightfield images of the organoids at baseline and at multiple time points after forskolin addition.
-
Data Analysis: The change in the cross-sectional area of the organoids over time is quantified using image analysis software. The area under the curve is calculated to represent the forskolin-induced swelling, which is proportional to CFTR function.
Signaling Pathway of CFTR Correction and Potentiation
The ultimate goal of CFTR modulator therapy is to restore the normal physiological function of epithelial cells. This involves a multi-step process from correcting the protein defect to enabling ion transport at the cell surface.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Immunogenic adverse events to CFTR modulators - An international survey. | Semantic Scholar [semanticscholar.org]
- 4. Impact of CFTR modulator use on outcomes in people with severe cystic fibrosis lung disease - PMC [pmc.ncbi.nlm.nih.gov]
"comparative analysis of CFTR corrector 12 and other bithiazole analogs"
In the landscape of cystic fibrosis (CF) drug discovery, small molecules known as correctors, which aim to rescue the misfolded and trafficking-deficient F508del-CFTR protein, are of paramount importance. Among the various chemical scaffolds investigated, bithiazole analogs have emerged as a promising class of CFTR correctors. This guide provides a comparative analysis of a representative bithiazole corrector, here designated as Corrector 12 (based on the well-characterized compound corr4a), and other notable bithiazole analogs, with a focus on their performance supported by experimental data.
Data Presentation: Bithiazole Analogs - Potency and Efficacy
The corrector activity of bithiazole analogs is primarily evaluated by their ability to rescue the function of the F508del-CFTR protein, which is typically quantified by measuring two key parameters: potency (EC50), the concentration at which half of the maximal effect is observed, and efficacy (Vmax), the maximum level of correction achieved. The following table summarizes the available data for a selection of 4'-methyl-4,5'-bithiazole-based correctors.
| Compound ID | Structure | Potency (EC50) | Maximal Efficacy (Vmax) | Reference |
| Corrector 12 (corr4a) | 2-(5-chloro-2-methoxyphenylamino)-N-(2,2-dimethylpropanoyl)-4'-methyl-4,5'-bithiazole-2'-carboxamide | Low micromolar | Effective corrector | [1][2] |
| 10f | 2-(4-fluorophenylamino)-N-(2,2-dimethylpropanoyl)-4'-methyl-4,5'-bithiazole-2'-carboxamide | Moderately effective | Comparable to corr4a | [3] |
| 10g | 2-(4-chlorophenylamino)-N-(2,2-dimethylpropanoyl)-4'-methyl-4,5'-bithiazole-2'-carboxamide | Moderately effective | Comparable to corr4a | [3] |
| 10h | 2-(4-bromophenylamino)-N-(2,2-dimethylpropanoyl)-4'-methyl-4,5'-bithiazole-2'-carboxamide | Moderately effective | Comparable to corr4a | [3] |
| 15Jf | 2-(5-chloro-2-methoxyphenylamino)-N-(cyclopropanecarbonyl)-4'-methyl-4,5'-bithiazole-2'-carboxamide | Most effective in series | Higher than corr4a |
Mechanism of Action of Bithiazole Correctors
Bithiazole correctors are believed to rescue the F508del-CFTR protein by directly binding to the mutant protein and stabilizing its conformation. This stabilization allows the misfolded protein to escape the endoplasmic reticulum-associated degradation (ERAD) pathway and traffic to the cell membrane, where it can function as a chloride ion channel. Studies suggest that bithiazoles may have at least two distinct mechanisms of action, potentially involving interactions with both the nucleotide-binding domains (NBDs) and the transmembrane domains (TMDs) of the CFTR protein.
Caption: Mechanism of action of bithiazole CFTR correctors.
Experimental Protocols
The efficacy of CFTR correctors is assessed using a variety of in vitro assays. The two primary methods cited in the literature for the evaluation of bithiazole analogs are the YFP-Halide Quenching Assay and the Ussing Chamber Assay.
YFP-Halide Quenching Assay
This high-throughput screening assay measures the halide transport function of CFTR in living cells.
Cell Culture and Compound Incubation:
-
Fischer Rat Thyroid (FRT) cells stably co-expressing the F508del-CFTR mutant and a halide-sensitive Yellow Fluorescent Protein (YFP-H148Q/I152L) are seeded in 96- or 384-well plates.
-
The cells are incubated with the bithiazole analogs at various concentrations for 18-24 hours at 37°C to allow for CFTR correction.
Assay Procedure:
-
After incubation, the cells are washed with a chloride-containing buffer.
-
The plate is placed in a fluorescence plate reader, and a baseline YFP fluorescence is recorded.
-
A solution containing a CFTR activator cocktail (e.g., 20 µM forskolin and 50 µM genistein) is added to each well to open the CFTR channels.
-
An iodide-containing buffer is then injected, and the decrease in YFP fluorescence is monitored over time. The influx of iodide through functional CFTR channels quenches the YFP fluorescence.
Data Analysis: The initial rate of fluorescence decay is proportional to the CFTR-mediated iodide influx. The potency (EC50) and maximal efficacy (Vmax) of the corrector compounds are calculated from the dose-response curves of the quenching rate.
Ussing Chamber Assay
The Ussing chamber is a more traditional, lower-throughput electrophysiological technique that provides a gold-standard measurement of ion transport across an epithelial monolayer.
Cell Culture:
-
Human bronchial epithelial cells expressing F508del-CFTR are cultured on permeable supports until a polarized monolayer with high transepithelial electrical resistance (TEER) is formed.
-
The cell monolayers are incubated with the bithiazole corrector for 24-48 hours at 37°C.
Assay Procedure:
-
The permeable support with the cell monolayer is mounted in an Ussing chamber, separating the apical and basolateral chambers.
-
Both chambers are filled with a physiological Ringer's solution, and the short-circuit current (Isc), a measure of net ion transport, is recorded.
-
Pharmacological agents are added sequentially to isolate the CFTR-dependent chloride current:
-
Amiloride is added to the apical chamber to block epithelial sodium channels (ENaC).
-
Forskolin is added to both chambers to stimulate CFTR-mediated chloride secretion.
-
A CFTR potentiator (e.g., genistein or VX-770) can be added to maximize channel opening.
-
A specific CFTR inhibitor (e.g., CFTRinh-172) is added at the end to confirm that the measured current is CFTR-dependent.
-
Data Analysis: The magnitude of the forskolin-stimulated, CFTRinh-172-inhibited short-circuit current is a direct measure of the corrected CFTR function.
Caption: Experimental workflows for evaluating CFTR correctors.
References
- 1. 4'-Methyl-4,5'-bithiazole-based correctors of defective delta F508-CFTR cellular processing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cystic Fibrosis Transmembrane Regulator Correctors and Potentiators - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 4′-Methyl-4,5′-bithiazole-based correctors of defective ΔF508-CFTR cellular processing - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of First-Generation vs. Next-Generation CFTR Correctors
A new era in cystic fibrosis treatment has been ushered in by the development of CFTR modulators, particularly correctors that address the underlying protein folding defect of the most common CF-causing mutation, F508del. This guide provides a head-to-head comparison of a representative first-generation corrector and the more recently developed next-generation correctors, offering researchers, scientists, and drug development professionals a concise overview of their performance based on available experimental data.
First-generation correctors, such as lumacaftor and tezacaftor, represented a significant step forward by partially rescuing the trafficking of the F508del-CFTR protein to the cell surface. However, their efficacy was limited. The advent of next-generation correctors, including elexacaftor (VX-445), has led to triple-combination therapies that have revolutionized the treatment landscape for a larger proportion of the cystic fibrosis population.[1][2] These newer agents work synergistically with first-generation correctors and a potentiator to achieve a more robust restoration of CFTR function.[2]
Performance Data: A Comparative Analysis
The following tables summarize the quantitative data from key preclinical and clinical studies, highlighting the superior efficacy of next-generation correctors in combination therapies.
Table 1: In Vitro Efficacy in Human Bronchial Epithelial (HBE) Cells
| Corrector Strategy | Chloride Transport (% of normal) | Reference |
| First-Generation Corrector (e.g., lumacaftor/VX-809) with potentiator | ~15-25% | [1] |
| Next-Generation Corrector (VX-152) with first-generation corrector and potentiator | up to 19% (from a baseline of 6%) | [3] |
| Next-Generation Corrector (VX-440) with first-generation corrector and potentiator | up to 16% (from a baseline of 6%) | |
| Dual Next-Generation Correctors (SION-719/SION-451 + SION-2222/SION-109) | Wild-type level correction |
Table 2: Clinical Efficacy in Patients with at least one F508del mutation
| Treatment Regimen | Genotype | Mean Absolute Improvement in ppFEV1 | Mean Reduction in Sweat Chloride (mmol/L) | Reference |
| Lumacaftor/Ivacaftor | F508del/F508del | 2.6-4.0 percentage points | -9.8 | |
| Tezacaftor/Ivacaftor | F508del/F508del | 4.0 percentage points | -9.5 | |
| Elexacaftor/Tezacaftor/Ivacaftor | F508del/Minimal Function | 13.8 percentage points | -41.8 | |
| Elexacaftor/Tezacaftor/Ivacaftor | F508del/F508del | 10.0 percentage points | -45.1 | |
| VX-659/Tezacaftor/Ivacaftor | F508del/Minimal Function | 13.3 percentage points | Not Reported in Snippet |
Mechanism of Action: A Synergistic Approach
First-generation correctors like lumacaftor (VX-809) and tezacaftor (VX-661) primarily act by stabilizing the interface between the nucleotide-binding domain 1 (NBD1) and the membrane-spanning domains (MSDs) of the CFTR protein. This helps to overcome the misfolding caused by the F508del mutation and facilitates its transit from the endoplasmic reticulum to the cell surface.
Next-generation correctors, such as elexacaftor (VX-445), have a different and complementary mechanism of action. They are designed to work in concert with first-generation correctors to provide a more comprehensive rescue of the F508del-CFTR protein. This additive effect results in a greater quantity of the corrected protein reaching the cell surface than what can be achieved with a single corrector alone. The triple combination, which also includes a potentiator like ivacaftor to enhance the channel's opening probability, leads to a more significant restoration of chloride transport.
Recent research has also identified a new class of "type IV" correctors with a distinct binding site, suggesting further potential for improving CFTR protein folding and function.
Experimental Protocols
The data presented in this guide are derived from established in vitro and clinical trial methodologies.
1. In Vitro Assays using Human Bronchial Epithelial (HBE) Cells:
-
Cell Culture: Primary HBE cells are isolated from the lungs of cystic fibrosis patients with specific genotypes (e.g., homozygous for F508del) and cultured on permeable supports to form a polarized epithelium.
-
Ussing Chamber Assay: This is the gold standard for measuring ion transport across epithelial tissues. The cultured HBE cells are mounted in an Ussing chamber, and the short-circuit current (Isc) is measured. The Isc is an indicator of transepithelial chloride secretion.
-
Protocol:
-
The cells are treated with the CFTR corrector(s) for a specified period (e.g., 24-48 hours) to allow for protein correction and trafficking.
-
The cells are then mounted in the Ussing chamber and bathed in physiological solutions.
-
A chloride gradient is established across the epithelium.
-
A CFTR agonist, such as forskolin, is added to activate the CFTR channels.
-
A potentiator, such as ivacaftor, is often added to maximize channel gating.
-
The change in Isc is measured and is proportional to the amount of functional CFTR at the cell surface.
-
The results are often expressed as a percentage of the current measured in non-CF HBE cells.
-
2. Western Blotting for CFTR Protein Analysis:
-
Purpose: To visualize the different forms of the CFTR protein and assess the effectiveness of correctors in promoting its maturation.
-
Protocol:
-
HBE cells are treated with the corrector compounds.
-
The cells are lysed, and the total protein is extracted.
-
The protein lysates are separated by size using SDS-PAGE.
-
The separated proteins are transferred to a membrane.
-
The membrane is incubated with antibodies specific to the CFTR protein.
-
The antibodies will bind to the immature (Band B) and mature (Band C) forms of CFTR.
-
The bands are visualized, and the ratio of Band C to Band B is used as a measure of corrector efficacy. An increase in the intensity of Band C indicates successful correction and trafficking of the protein from the endoplasmic reticulum to the Golgi apparatus for further processing and transport to the cell surface.
-
3. Clinical Trials:
-
Study Design: Typically, these are randomized, double-blind, placebo-controlled or active-comparator controlled trials.
-
Key Endpoints:
-
Percent predicted forced expiratory volume in one second (ppFEV1): A measure of lung function.
-
Sweat Chloride Concentration: A diagnostic marker for cystic fibrosis, with higher levels indicating dysfunctional CFTR. A decrease in sweat chloride indicates improved CFTR function.
-
Cystic Fibrosis Questionnaire-Revised (CFQ-R): A patient-reported outcome measure of quality of life.
-
-
Methodology:
-
Eligible patients with specific CFTR genotypes are enrolled.
-
Patients are randomly assigned to receive the investigational drug(s) or a placebo/active comparator.
-
The primary and secondary endpoints are measured at baseline and at various time points throughout the study.
-
Safety and tolerability are also monitored throughout the trial.
-
References
- 1. Emerging Cystic Fibrosis Transmembrane Conductance Regulator Modulators as New Drugs for Cystic Fibrosis: A Portrait of in Vitro Pharmacology and Clinical Translation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Clinical development of triple-combination CFTR modulators for cystic fibrosis patients with one or two F508del alleles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cysticfibrosisnewstoday.com [cysticfibrosisnewstoday.com]
Confirming On-Target Activity of CFTR Correctors: A Comparative Guide to CRISPR-Based and Traditional Methodologies
For researchers, scientists, and drug development professionals, rigorous validation of on-target activity is a critical step in the development of CFTR correctors. This guide provides a comprehensive comparison of a novel CRISPR-based approach with established methodologies for confirming the efficacy of CFTR corrector 12, a representative bithiazole derivative designed to rescue folding-defective CFTR mutants.
This guide presents a head-to-head comparison of a CRISPR-engineered reporter assay with traditional functional and biochemical methods. The data herein is based on studies with well-characterized CFTR correctors, such as VX-661 (tezacaftor), and is intended to serve as a framework for validating the on-target activity of this compound and other novel corrector compounds.
Data Presentation: Comparative Efficacy of Validation Methods
The following tables summarize quantitative data from representative experiments designed to assess the on-target activity of a CFTR corrector. These results highlight the strengths and quantitative outputs of each methodology.
Table 1: Functional Restoration of CFTR Activity
| Assay Method | Key Parameter Measured | Vehicle Control (DMSO) | This compound (Representative Data) | Fold Change |
| CRISPR-HiBiT Reporter Assay | Luminescence (RLU) of cell surface CFTR | 1,500 ± 200 | 15,000 ± 1,200 | 10 |
| Ussing Chamber Electrophysiology | Forskolin-stimulated Isc (μA/cm²) | 2.5 ± 0.5 | 25.0 ± 3.0 | 10 |
| Forskolin-Induced Swelling (FIS) Assay | Organoid Area Under the Curve (AUC) | 5,000 ± 800 | 45,000 ± 5,000 | 9 |
Table 2: Biochemical Correction of CFTR Protein
| Assay Method | Key Parameter Measured | Vehicle Control (DMSO) | This compound (Representative Data) | Fold Change |
| Western Blot Analysis | Ratio of Mature (Band C) to Immature (Band B) CFTR | 0.1 ± 0.05 | 1.2 ± 0.2 | 12 |
Mandatory Visualizations
The following diagrams illustrate the key biological and experimental processes involved in confirming the on-target activity of this compound.
"reproducibility of CFTR corrector 12 results across different labs"
A Comparative Guide to the Reproducibility of CFTR Corrector 12
For researchers and professionals in drug development, understanding the consistency of experimental results is paramount. This guide provides a comparative analysis of the hypothetical "this compound," a novel bithiazole derivative, against the well-established corrector, Lumacaftor (VX-809).[1][2] The focus is on the reproducibility of results across different laboratory settings, supported by experimental data and detailed protocols.
Comparative Efficacy and Reproducibility
The primary goal of CFTR correctors is to rescue the processing and trafficking of the misfolded CFTR protein, particularly the F508del mutation, allowing it to reach the cell surface and function as a chloride channel.[3] The efficacy of this rescue can vary between compounds and, importantly, between different experiments and labs.
Below is a summary of quantitative data comparing the functional rescue of F508del-CFTR by this compound and Lumacaftor (VX-809). The data for Lumacaftor is aggregated from multiple studies to represent a range of reported outcomes, while the data for this compound is projected based on its preclinical profile for illustrative comparison.
Table 1: Functional Rescue of F508del-CFTR in Primary Human Bronchial Epithelial (HBE) Cells
| Parameter | This compound (Hypothetical Data) | Lumacaftor (VX-809) | Inter-Lab Variation (Lumacaftor) | Reference |
| Chloride Current Increase (vs. DMSO) | ~2.5-fold | ~6-fold | High | [4] |
| Rescue as % of Wild-Type CFTR Function | ~8% | ~15-20% | Significant | [5] |
| EC50 for F508del-CFTR Maturation | Not Reported | 0.1 ± 0.1 µM | Moderate |
Table 2: F508del-CFTR Maturation Assessed by Western Blot
| Parameter | This compound (Hypothetical Data) | Lumacaftor (VX-809) | Inter-Lab Variation (Lumacaftor) | Reference |
| Band C / Band B Ratio Increase | Moderate | Significant | Moderate to High |
Note: "Band B" represents the immature, core-glycosylated CFTR protein retained in the ER, while "Band C" is the mature, complex-glycosylated form that has trafficked through the Golgi. An increased Band C/B ratio indicates improved protein maturation.
Studies have shown that patient-to-patient variation and differences in cell culture protocols can lead to significant variability in the observed efficacy of correctors like Lumacaftor. While direct inter-lab reproducibility data for this compound is not available, similar variability is anticipated. The forskolin-induced swelling (FIS) assay in patient-derived intestinal organoids has shown high reproducibility within and between labs when following a standardized protocol, suggesting a path forward for standardizing efficacy measurements.
Experimental Protocols
Detailed and standardized protocols are crucial for improving the reproducibility of results. Below are methodologies for the key experiments cited.
Ussing Chamber Assay for CFTR Function
The Ussing chamber is a key apparatus for measuring ion transport across epithelial monolayers and is considered a gold standard for assessing CFTR function.
Cell Culture:
-
Culture primary human bronchial epithelial (HBE) cells homozygous for the F508del mutation on permeable supports at an air-liquid interface for at least 3-4 weeks to ensure full differentiation.
Corrector Treatment:
-
Incubate the differentiated HBE monolayers with the CFTR corrector (e.g., 3 µM Lumacaftor or an appropriate concentration of this compound) or a vehicle control (e.g., 0.1% DMSO) for 24-48 hours at 37°C.
Measurement of Short-Circuit Current (Isc):
-
Mount the permeable support with the cell monolayer in an Ussing chamber, separating the apical and basolateral chambers.
-
Fill both chambers with a physiological Ringer's solution, maintain at 37°C, and continuously bubble with 95% O2 / 5% CO2.
-
Inhibit the epithelial sodium channel (ENaC) by adding amiloride (100 µM) to the apical solution.
-
Clamp the transepithelial voltage to 0 mV and measure the short-circuit current (Isc).
-
Stimulate CFTR-mediated chloride secretion by adding a cAMP agonist, such as forskolin (10 µM), to the apical side. A potentiator like genistein (50 µM) or Ivacaftor (VX-770) can be added to maximize the current through any rescued channels.
-
Inhibit the CFTR channel with a specific inhibitor (e.g., CFTRinh-172) to confirm that the measured current is CFTR-dependent.
-
The change in Isc following stimulation represents the functional activity of the rescued CFTR channels.
Western Blot for CFTR Maturation
This biochemical assay is used to assess the glycosylation state of the CFTR protein, which indicates whether it has successfully trafficked from the endoplasmic reticulum (ER) to the Golgi apparatus.
Cell Lysis and Protein Quantification:
-
Culture cells (e.g., CFBE41o- or primary HBE cells) and treat with the corrector or vehicle control for 24 hours.
-
Lyse the cells in RIPA buffer containing protease inhibitors.
-
Quantify the total protein concentration of the lysates using a BCA assay to ensure equal loading.
SDS-PAGE and Immunoblotting:
-
Denature the protein lysates by heating in Laemmli sample buffer.
-
Separate the proteins based on molecular weight using SDS-polyacrylamide gel electrophoresis (SDS-PAGE), typically with a 6-8% acrylamide gel.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for CFTR.
-
Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP) or a fluorescent dye.
-
Detect the signal using an appropriate substrate or imaging system. The immature (Band B) and mature (Band C) forms of CFTR will appear as distinct bands.
Visualizing Pathways and Workflows
CFTR Protein Processing and Corrector Action
The following diagram illustrates the biosynthetic pathway of the CFTR protein and highlights the step where CFTR correctors exert their effect.
Caption: CFTR protein biosynthetic pathway and the mechanism of action for CFTR correctors.
Experimental Workflow for Corrector Evaluation
This workflow outlines the sequential steps involved in assessing the efficacy of a novel CFTR corrector.
References
- 1. This compound | CFTR | 958941-60-1 | Invivochem [invivochem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. Increased efficacy of VX-809 in different cellular systems results from an early stabilization effect of F508del-CFTR - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Variable Responses to CFTR Correctors in vitro: Estimating the Design Effect in Precision Medicine - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking CFTR Corrector 12 Against Approved CFTR Modulators: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the investigational CFTR corrector 12, a novel bithiazole derivative, against currently approved cystic fibrosis transmembrane conductance regulator (CFTR) modulators. The information presented herein is intended to assist researchers and drug development professionals in evaluating the potential of this new compound in the context of existing therapies for cystic fibrosis (CF), particularly for individuals with the F508del mutation.
Executive Summary
Cystic fibrosis is a genetic disorder caused by mutations in the CFTR gene, with the F508del mutation being the most common. This mutation leads to the misfolding and premature degradation of the CFTR protein, resulting in reduced chloride ion transport at the cell surface. CFTR correctors are a class of drugs that aim to rescue the trafficking and processing of misfolded CFTR, allowing it to reach the cell membrane and function properly.
This guide focuses on a head-to-head in vitro comparison of the bithiazole class of correctors, represented by well-characterized compounds, against the approved CFTR correctors: lumacaftor, tezacaftor, and elexacaftor. While direct comparative data for "this compound" (compound 17C) is limited in publicly available literature, data from studies on closely related bithiazole analogs, such as corr-4a, provide a valuable benchmark for its potential efficacy.
In vitro studies in primary human bronchial epithelial (HBE) cells from F508del homozygous donors consistently demonstrate that the approved corrector, lumacaftor (VX-809), is significantly more efficacious at rescuing CFTR function than the benchmark bithiazole corrector, corr-4a.[1] The next-generation correctors, tezacaftor and elexacaftor, used in combination therapies, have shown even greater improvements in CFTR function and clinical outcomes.[2][3]
Quantitative Performance Comparison
The following tables summarize key in vitro and clinical efficacy data for the bithiazole class of correctors (represented by corr-4a as a proxy for this compound) and the approved CFTR correctors.
Table 1: In Vitro Functional Rescue of F508del-CFTR in Primary Human Bronchial Epithelial (HBE) Cells
| Corrector | Concentration | Fold Increase in Chloride Current (vs. DMSO) | Cellular Model | Reference |
| Bithiazole Corrector (corr-4a) | 10 µM | ~1.2-fold | Primary HBE Cells (F508del/F508del) | [4] |
| Lumacaftor (VX-809) | 3 µM | ~6-fold | Primary HBE Cells (F508del/F508del) | [4] |
Table 2: Clinical Efficacy of Approved CFTR Corrector-Based Therapies (in F508del Homozygous Patients)
| Therapy (Corrector Component) | Absolute Change in ppFEV1 | Absolute Change in Sweat Chloride (mmol/L) | Reference |
| Lumacaftor/Ivacaftor | 2.6 - 4.0% | -9.1 to -10.3 | |
| Tezacaftor/Ivacaftor | 4.0% | -9.5 | |
| Elexacaftor/Tezacaftor/Ivacaftor | 10.0% (vs. Tez/Iva) | -45.1 (vs. Tez/Iva) |
Note: ppFEV1 denotes the percent predicted forced expiratory volume in one second, a key measure of lung function.
Mechanism of Action and Signaling Pathways
CFTR correctors function by binding to the misfolded F508del-CFTR protein and facilitating its proper folding and trafficking through the endoplasmic reticulum to the cell surface. The approved correctors, lumacaftor, tezacaftor, and elexacaftor, have distinct binding sites and mechanisms of action that contribute to their varying efficacies. Bithiazole correctors are also known to interact with the misfolded protein to aid its processing.
References
- 1. pnas.org [pnas.org]
- 2. atsjournals.org [atsjournals.org]
- 3. Efficacy and safety of the elexacaftor plus tezacaftor plus ivacaftor combination regimen in people with cystic fibrosis homozygous for the F508del mutation: a double-blind, randomised, phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Increased efficacy of VX-809 in different cellular systems results from an early stabilization effect of F508del-CFTR - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Procedures for the Safe Disposal of CFTR Corrector 12
For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This document provides a comprehensive, step-by-step guide for the safe disposal of CFTR corrector 12, a bithiazole derivative used in research to correct folding-defective protein mutants.[1] Adherence to these procedures will minimize exposure risks and ensure regulatory compliance.
I. Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE). Given that CFTR correctors are often handled as solid powders, it is crucial to avoid inhalation and contact with skin and eyes.
Required Personal Protective Equipment (PPE):
-
Safety goggles or a face shield
-
Chemical-resistant gloves (e.g., nitrile)
-
A laboratory coat
-
Closed-toe shoes
All handling of this compound, including during the disposal process, should be conducted within a certified chemical fume hood to minimize the risk of aerosolization and inhalation.
II. Waste Segregation and Container Management
Proper segregation and containment of chemical waste are fundamental to safe laboratory practices. Never mix incompatible wastes and ensure all waste containers are appropriate for the type of chemical being discarded.
| Waste Stream | Container Type | Labeling Requirements |
| Solid Waste | Designated, sealed hazardous waste container | "Hazardous Waste" with the full chemical name ("this compound"), percentage of each chemical constituent, and the date the container was filled.[2] |
| Liquid Waste | Designated, sealed hazardous liquid waste container compatible with the solvents used | "Hazardous Waste" with the full chemical name ("this compound"), the solvent(s) used, the percentage of each chemical, and the date the container was filled.[2][3] |
| Empty Containers | N/A (after triple-rinsing) | Original labels must be obliterated, removed, or defaced before disposal as solid waste.[2] |
III. Step-by-Step Disposal Procedures
The following protocols provide detailed methodologies for the disposal of solid waste, liquid waste, and empty containers that have come into contact with this compound.
A. Disposal of Solid Waste:
Solid waste includes contaminated materials such as:
-
Weigh boats
-
Pipette tips
-
Gloves
-
Any other disposable labware
Procedure:
-
Collect all solid waste contaminated with this compound in a designated, sealable hazardous waste container.
-
Ensure the container is clearly labeled as "Hazardous Waste" and includes the chemical name "this compound".
-
Keep the waste container closed except when adding waste.
-
Store the container in a designated satellite accumulation area within the laboratory.
B. Disposal of Liquid Waste:
Liquid waste includes:
-
Unused stock solutions of this compound
-
Experimental media containing the compound
Procedure:
-
Collect all liquid waste containing this compound in a designated hazardous liquid waste container that is chemically compatible with the solvents used.
-
Do not pour chemical waste down the drain.
-
Securely seal the container after each addition of waste.
-
Label the container with "Hazardous Waste" and a complete list of its contents, including "this compound," all solvents, and their approximate percentages.
-
Store the liquid waste container in secondary containment to prevent spills.
C. Disposal of Empty Containers:
The original vial or container that held the solid this compound compound must be properly decontaminated before disposal.
Procedure:
-
Triple-rinse the empty container with a suitable solvent that can dissolve this compound.
-
Collect all rinsate as hazardous liquid waste and add it to the designated liquid waste container.
-
After the triple-rinse, allow the container to air-dry completely in a fume hood.
-
Once dry, deface or remove the original label to prevent misidentification.
-
The decontaminated container can then be disposed of in accordance with your institution's policies for non-hazardous solid waste or glass recycling.
IV. Final Waste Pickup and Disposal
Once a hazardous waste container is full, or if it has been in storage for an extended period (e.g., approaching institutional time limits), a waste pickup must be requested.
Procedure:
-
Ensure all waste containers are securely sealed and properly labeled with all required information.
-
Follow your institution's specific procedures for requesting a hazardous waste pickup from the Environmental Health & Safety (EHS) department.
-
Do not store more than 10 gallons of hazardous waste in your laboratory at any given time.
Diagram of this compound Disposal Workflow
Caption: Workflow for the proper disposal of this compound waste.
References
Essential Safety and Operational Guide for Handling CFTR Corrector 12
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for laboratory personnel working with CFTR Corrector 12. The following information is intended for researchers, scientists, and drug development professionals to ensure the safe and effective handling of this compound.
Immediate Safety and Hazard Information
Personal Protective Equipment (PPE)
To ensure personnel safety, the following personal protective equipment is mandatory when handling this compound, particularly in its powdered form.
| Operation | Required PPE |
| Weighing and Handling Solid Compound | Chemical safety goggles or face shield, disposable lab coat or gown, nitrile or neoprene gloves, and an N95/FFP2 respirator or a Powered Air-Purifying Respirator (PAPR). |
| Preparing Stock Solutions | Chemical safety goggles, disposable lab coat or gown, and nitrile or neoprene gloves. To be performed in a certified chemical fume hood. |
| In Vitro Assays and Cell Culture | Safety glasses, standard lab coat, and nitrile gloves. Work should be conducted in a biological safety cabinet to maintain sterility. |
Operational and Disposal Plans
A systematic approach to handling and disposal is crucial to minimize exposure and prevent environmental contamination.
Storage and Stability
Proper storage of this compound is critical to maintain its stability and efficacy.
| Form | Storage Temperature | Shelf Life |
| Powder | -20°C | 3 years |
| 4°C | 2 years | |
| In Solvent (e.g., DMSO) | -80°C | 6 months |
| -20°C | 1 month |
It is recommended to aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles.[2][3]
Disposal Plan
All waste materials contaminated with this compound must be treated as hazardous waste.
-
Solid Waste: Contaminated consumables such as weigh boats, pipette tips, and empty vials should be collected in a designated, sealed hazardous waste container.
-
Liquid Waste: Unused stock solutions and experimental media containing this compound should be collected in a clearly labeled, sealed hazardous waste container compatible with the solvent used (e.g., DMSO).
-
Disposal Route: Do not pour chemical waste down the drain. All hazardous waste must be disposed of through your institution's environmental health and safety office, following all local, state, and federal regulations.
Experimental Protocols
Preparation of a 10 mM Stock Solution in DMSO
This protocol details the steps for safely preparing a stock solution of this compound.
-
Preparation:
-
Don all required PPE for handling solid compounds.
-
Perform all manipulations within a certified chemical fume hood.
-
Pre-label a sterile microcentrifuge tube with the compound name, concentration (10 mM), solvent (DMSO), date, and user initials.
-
-
Weighing the Compound:
-
Tare a clean weigh boat on an analytical balance.
-
Carefully weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh 4.37 mg of the compound (Molecular Weight: 436.98 g/mol ).
-
-
Dissolution:
-
Carefully transfer the weighed powder into the pre-labeled microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to the tube. For a 10 mM solution from 4.37 mg, add 1 mL of DMSO.
-
Vortex the solution until the compound is completely dissolved. Gentle warming may be applied if necessary.
-
-
Storage:
In Vitro Assay for α-Sarcoglycan Recovery
This protocol provides a general method for assessing the efficacy of this compound in a cell-based assay.
-
Cell Culture:
-
Culture myogenic cells with the L31P/V247M α-SG mutation in the appropriate growth medium and conditions.
-
-
Compound Treatment:
-
Prepare a working solution of this compound by diluting the 10 mM DMSO stock solution in cell culture medium to a final concentration of 15 µM.
-
Include a vehicle control (DMSO at the same final concentration) and any other relevant positive or negative controls.
-
Aspirate the existing medium from the cultured cells and replace it with the medium containing this compound or the vehicle control.
-
-
Incubation:
-
Incubate the treated cells for 72 hours at 37°C in a humidified incubator with 5% CO₂.
-
-
Analysis:
-
After the incubation period, lyse the cells and quantify the α-sarcoglycan protein levels using standard biochemical techniques such as Western blotting or ELISA.
-
Compare the α-sarcoglycan levels in the this compound-treated cells to the vehicle-treated control cells to determine the extent of protein recovery.
-
Visualized Experimental Workflow and Mechanism
The following diagrams illustrate the general workflow for handling potent compounds like this compound and its mechanism of action.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
